Technical Documentation Center

Josiphos SL-J418-2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Josiphos SL-J418-2

Core Science & Biosynthesis

Foundational

Josiphos SL-J418-2 CAS 849924-48-7 chemical structure

The following technical guide is structured as an advanced monograph for application scientists and process chemists. It deviates from standard templates to prioritize the specific structural and mechanistic nuances of t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for application scientists and process chemists. It deviates from standard templates to prioritize the specific structural and mechanistic nuances of the Josiphos SL-J418-2 ligand.

Advanced Ligand Architecture for Asymmetric Hydrogenation[1]

CAS: 849924-48-7 Solvias Code: SL-J418-2 Chemical Nomenclature: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine[1][2][3]

Executive Technical Summary

Josiphos SL-J418-2 is a third-generation, electronically tuned variant of the privileged Josiphos ferrocenyl-diphosphine ligand family.[1] Unlike the canonical SL-J001 (which utilizes a tert-butyl phosphine for steric bulk), SL-J418-2 replaces the alkyl group with a highly substituted aryl group: bis(4-methoxy-3,5-dimethylphenyl)phosphine .[1]

This structural modification serves a dual purpose in catalytic design:

  • Electronic Enrichment: The para-methoxy and meta-dimethyl groups significantly increase the electron density at the phosphorus center, enhancing the basicity of the metal complex (typically Rh, Ir, or Ru).[1] This facilitates oxidative addition steps in catalytic cycles.[1]

  • Steric Modulation: The replacement of the rigid tert-butyl group with the substituted aryl group alters the "chiral pocket" geometry, often providing superior enantioselectivity (ee) for sterically demanding substrates where the tert-butyl group might cause steric clash.[1]

Primary Application: Asymmetric Hydrogenation (C=C, C=N, C=O) and C-X Coupling.[1]

Structural Architecture & Stereochemistry

The efficacy of SL-J418-2 relies on the interplay between central chirality (at the ethyl side chain) and planar chirality (on the ferrocene backbone).[1]

Structural Logic Diagram

The following diagram illustrates the connectivity and stereochemical logic of the SL-J418-2 scaffold.

Josiphos_Structure cluster_electronics Electronic Tuning Ferrocene Ferrocene Backbone (Rigid Scaffold) Chiral_Center Central Chirality (S) (Ethyl Linker) Ferrocene->Chiral_Center C1 Attachment Planar_Chirality Planar Chirality (R) (1,2-Substitution) Ferrocene->Planar_Chirality Scaffold Geometry P_Ethyl P(3,5-xylyl)2 (Side Chain Phosphine) Chiral_Center->P_Ethyl Direct Link P_Ring P(4-MeO-3,5-Me2-Ph)2 (Ring Phosphine) Planar_Chirality->P_Ring C2 Attachment

Caption: Structural connectivity of SL-J418-2 showing the dual stereogenic elements and the specific phosphine substituents.

The "Electronic-Steric" Mismatch

In many Josiphos ligands (e.g., SL-J001), the two phosphines are drastically different (one alkyl, one aryl).[1] In SL-J418-2, both are aryl-based, but they are differentiated by substitution patterns:

  • P1 (Side Chain): Di(3,5-xylyl).[1][2][4][5] The 3,5-methyl groups increase steric width (wingtip effect) without excessive bulk near the metal center.[1]

  • P2 (Ring): Bis(4-methoxy-3,5-dimethylphenyl).[1][2][3] The 4-methoxy group is a strong electron donor (resonance), making this phosphine more Lewis basic.[1] This creates an electronic asymmetry across the metal center (trans-effect differentiation), which is critical for substrate orientation.[1]

Catalytic Mechanism: Rhodium-Catalyzed Hydrogenation

The primary utility of SL-J418-2 is in the Rh(I)-catalyzed asymmetric hydrogenation of prochiral olefins (e.g., enamides, itaconates).[1] The ligand forms a 7-membered chelate ring with the metal, which is conformationally flexible yet rigid enough to transfer chiral information.[1]

Mechanistic Pathway

Catalytic_Cycle Precatalyst Pre-Catalyst [Rh(NBD)(SL-J418-2)]BF4 Solvent_Complex Solvent Complex [Rh(Solvent)2(L*)]+ Precatalyst->Solvent_Complex H2 / Solvent Substrate_Bind Substrate Binding (Enamide Coordination) Solvent_Complex->Substrate_Bind Substrate OxAdd Oxidative Addition (H2 Activation) Substrate_Bind->OxAdd H2 (Rate Limiting) MigInsert Migratory Insertion (C-H Bond Formation) OxAdd->MigInsert Hydride Transfer RedElim Reductive Elimination (Product Release) MigInsert->RedElim C-H Formation RedElim->Solvent_Complex Regeneration RedElim->Solvent_Complex

Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation. The electronic asymmetry of SL-J418-2 influences the Oxidative Addition step.

Experimental Protocol: Asymmetric Hydrogenation Screening

Context: This protocol describes a standard screening procedure for the asymmetric hydrogenation of a


-keto ester or enamide using SL-J418-2.

Safety Note: Phosphine ligands are susceptible to oxidation.[1] All steps must be performed under an inert atmosphere (Nitrogen or Argon).[1]

Materials & Reagents
ComponentSpecificationRole
Ligand SL-J418-2 (CAS 849924-48-7)Chiral Inducer
Precursor [Rh(nbd)2]BF4 or [Rh(cod)2]OTfMetal Source
Solvent Dichloromethane (DCM) or Methanol (MeOH)Reaction Medium (Degassed)
Substrate Methyl 2-acetamidoacrylate (Benchmark)Reactant
Gas Hydrogen (H2)Reagent (High Purity >99.999%)
Step-by-Step Methodology
  • Catalyst Preparation (In Glovebox):

    • Weigh 0.01 mmol of [Rh(nbd)2]BF4 and 0.011 mmol of SL-J418-2 (1.1 eq relative to Rh) into a glass vial.[1]

    • Add 1.0 mL of degassed DCM.[1]

    • Stir at room temperature for 10–15 minutes. The solution should turn orange/red, indicating the formation of the [Rh(SL-J418-2)(nbd)]+ complex.[1]

  • Substrate Solution:

    • Dissolve 1.0 mmol of substrate (S/C ratio = 100) in 4.0 mL of degassed solvent (MeOH or TFE).

    • Note: Trifluoroethanol (TFE) often enhances activity and ee for difficult substrates.[1]

  • Reaction Assembly:

    • Transfer the substrate solution to a high-pressure steel autoclave (or glass liner).[1]

    • Add the catalyst solution via syringe (exclude air).[1]

    • Total volume: ~5 mL.[1]

  • Hydrogenation:

    • Seal the autoclave.[1]

    • Purge 3 times with Nitrogen (5 bar), then 3 times with Hydrogen (5 bar).[1]

    • Pressurize to 5–10 bar H2 .

    • Stir at 25°C for 2–12 hours.

  • Workup & Analysis:

    • Release pressure carefully.[1]

    • Concentrate the solvent via rotary evaporation.[1]

    • Analyze conversion and ee by Chiral HPLC or GC.[1]

Troubleshooting & Optimization

The specific structure of SL-J418-2 allows for unique tuning opportunities.

IssuePotential CauseOptimization Strategy with SL-J418-2
Low Conversion Substrate Inhibition or Catalyst DeactivationThe electron-rich P-aryl groups stabilize the metal.[1] Increase H2 pressure to 50 bar. Switch solvent to TFE to break aggregates.[1]
Low Enantioselectivity Non-optimal steric fitSL-J418-2 is bulky.[1] If ee is low, the substrate might be too small.[1] Try lowering Temp to 0°C or switching to the SL-J001 (tBu) variant to change the quadrant blocking.
Oxidation Air exposureThe electron-rich P(4-OMe-3,5-Me2-Ph) group is more sensitive to oxidation than standard PPh2.[1] Ensure rigorous degassing (<5 ppm O2).[1]

References

  • Solvias Ligand Catalog. Josiphos Ligands: SL-J418-2 Product Data.[1][3] Solvias AG.[1][6] Retrieved from [Link]

  • Blaser, H. U., et al. (2003).[1] "Josiphos ligands: From discovery to technical applications." Topics in Catalysis, 19, 3-16.[1] [Link]

  • Togni, A., et al. (1994).[1] "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation."[1] Journal of the American Chemical Society, 116(9), 4062-4066.[1] [Link]

Sources

Exploratory

(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine properties

Introduction: The Architecture of Selectivity In the landscape of privileged chiral ligands, the Josiphos family stands as a benchmark for versatility and efficacy.[1] However, standard variants (e.g., those bearing simp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architecture of Selectivity

In the landscape of privileged chiral ligands, the Josiphos family stands as a benchmark for versatility and efficacy.[1] However, standard variants (e.g., those bearing simple phenyl or cyclohexyl groups) occasionally encounter limits in enantioselectivity or turnover frequency (TOF) when applied to sterically demanding or electronically deactivated substrates.[1]

This guide focuses on a highly specialized "third-generation" variant: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine .[1]

For brevity, this ligand is referred to herein as (S)-(R)-MOD-Xyl-Josiphos .

Why This Specific Ligand?

This ligand represents a deliberate exercise in electronic and steric mismatching to optimize the chiral pocket:

  • Electronic Tuning (The "MOD" Group): The Bis(4-methoxy-3,5-dimethylphenyl) group on the ferrocene ring is exceptionally electron-rich.[1] The para-methoxy group donates electron density (via resonance) to the phosphorus center, significantly increasing its basicity (σ-donation) compared to a standard phenyl group.[1] This facilitates oxidative addition steps in catalytic cycles (e.g., Rh(I) to Rh(III)).[1]

  • Steric Tuning (The Xylyl Group): The di(3,5-xylyl) group on the ethyl arm provides a broad, rigid steric wall.[1] This forces the substrate into a specific orientation, minimizing non-enantioselective pathways.[1]

Physicochemical Properties

The following data establishes the baseline for handling and stoichiometric calculations.

PropertySpecification
Systematic Name (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine
Ligand Class Chiral Ferrocenyl Diphosphine (Josiphos Type)
Empirical Formula C₄₆H₅₂FeO₂P₂
Molecular Weight 754.70 g/mol
Appearance Orange to Red-Orange Crystalline Powder
Solubility Soluble in Toluene, THF, DCM; Insoluble in Hexanes, Water
Air Stability Moderately Air-Stable (Solid); Air-Sensitive (Solution)
Typical Metal Precursors [Rh(nbd)₂]BF₄, [Rh(cod)₂]OTf, [Ru(benzene)Cl₂]₂

Mechanistic Insight: The Quadrant Model

To understand how (S)-(R)-MOD-Xyl-Josiphos achieves high enantiomeric excess (ee), we must visualize the metal-ligand complex. The ferrocene backbone locks the two phosphorus atoms into a rigid bite angle.[1] The specific substituents create a "chiral pocket" that differentiates between the pro-R and pro-S faces of a prochiral alkene or ketone.[1]

Diagram 1: Ligand-Metal Interaction & Electronic Logic

The following diagram illustrates the electronic "push" provided by the MOD group and the steric "block" provided by the Xylyl group.

LigandLogic Ligand Josiphos Scaffold (Ferrocene Backbone) MOD_Group MOD Group (4-methoxy-3,5-dimethylphenyl) Electronic Donor Ligand->MOD_Group Position 2 (Ferrocene) Xyl_Group Xylyl Group (3,5-dimethylphenyl) Steric Wall Ligand->Xyl_Group Ethyl Arm Metal_Center Metal Center (Rh, Ir, Ru) MOD_Group->Metal_Center Strong Sigma Donation Effect_1 Increased Basicity (Stronger M-P Bond) MOD_Group->Effect_1 Xyl_Group->Metal_Center Steric Bulk Effect_2 Restricted Rotation (High Enantioselectivity) Xyl_Group->Effect_2 Result High TOF & >99% ee for Hindered Substrates Metal_Center->Result Effect_1->Result Effect_2->Result

Caption: Mechanistic contribution of the MOD (electronic) and Xylyl (steric) substituents to the catalytic outcome.

Application Protocol: Asymmetric Hydrogenation

The primary application of this ligand is the Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins (e.g., itaconates, acetamidoacrylates) and ketones.[1]

Target Reaction: Hydrogenation of Dimethyl Itaconate (Benchmark Substrate) Catalyst: [Rh(nbd)₂]BF₄ / (S)-(R)-MOD-Xyl-Josiphos[1]

Catalyst Preparation (In Situ)

Note: While isolated catalysts are stable, in situ preparation often yields higher activity due to the freshness of the precursor.[1]

  • Inert Environment: Perform all steps in a nitrogen-filled glovebox or using strict Schlenk techniques.

  • Ligand Solution: Dissolve 7.6 mg (0.010 mmol) of (S)-(R)-MOD-Xyl-Josiphos in 1.0 mL of degassed methanol.

  • Metal Solution: Dissolve 3.7 mg (0.010 mmol) of [Rh(nbd)₂]BF₄ (Bis(norbornadiene)rhodium(I) tetrafluoroborate) in 1.0 mL of degassed methanol.

  • Complexation: Add the ligand solution to the metal solution dropwise.[1] Stir at room temperature for 15 minutes. The solution should turn deep orange-red, indicating the formation of the [Rh(L)(nbd)]+ complex.[1]

Hydrogenation Workflow
  • Substrate Prep: Dissolve 1.58 g (10 mmol) of Dimethyl Itaconate in 8 mL of degassed methanol. (S/C ratio = 1000:1).[1]

  • Mixing: Add the catalyst solution (2 mL) to the substrate solution. Total volume = 10 mL.[1]

  • Pressurization: Transfer the mixture to a stainless steel autoclave. Purge with H₂ (3 cycles at 5 bar).

  • Reaction: Pressurize to 5-10 bar H₂ and stir vigorously at room temperature (25°C) for 1-2 hours.

    • Expert Tip: For this electron-rich ligand, lower pressures often suffice.[1] High pressures (>50 bar) may not be necessary and can sometimes decrease enantioselectivity by forcing non-selective pathways.[1]

  • Analysis: Vent the autoclave. Concentrate the solvent.[1] Analyze conversion via GC/NMR and enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).

Diagram 2: Experimental Workflow

Workflow Start Start Glovebox/Schlenk Prep_L Ligand Soln (MeOH) Start->Prep_L Prep_M Rh Precursor (MeOH) Start->Prep_M Complex Catalyst Formation (15 min, RT) Prep_L->Complex Prep_M->Complex Autoclave Autoclave Loading Purge H2 (3x) Complex->Autoclave Substrate Substrate Soln (S/C 1000:1) Substrate->Autoclave Reaction Hydrogenation 5-10 bar, 25°C Autoclave->Reaction Workup Vent & Analyze (HPLC/NMR) Reaction->Workup

Caption: Step-by-step workflow for Rh-catalyzed asymmetric hydrogenation.

Handling, Storage, and Troubleshooting

Storage Integrity
  • Solid State: Store at +4°C or -20°C under Argon. The ligand is relatively expensive; degradation due to oxidation is the primary loss vector.[1]

  • In Solution: Use immediately. If storage is required, keep in a sealed Young's tap tube inside a glovebox freezer.

Troubleshooting Common Issues
ObservationProbable CauseCorrective Action
Low Conversion Poisoning by O₂ or solvent impurities.[1]Ensure solvents are distilled/degassed.[1] The electron-rich P is sensitive to oxidation.[1]
Low ee% H₂ pressure too high or temperature too high.[1]Reduce H₂ pressure to 5 bar. Lower temperature to 0°C to increase rigidity of the transition state.
Slow Reaction Substrate inhibition or steric crowding.[1]Increase catalyst loading (S/C 500:1) or switch to a non-coordinating counterion (e.g., BArF) on the metal precursor.[1]

References

  • Solvias AG. Ligands and Catalysts Catalogue. Retrieved from (Specific entry for Josiphos SL-J011/SL-J series).[1]

  • Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications."[1] Topics in Catalysis, 2002.[1]

  • Togni, A., et al. "A Novel Family of Chiral Ferrocenyl Diphosphines for Asymmetric Catalysis."[1] Journal of the American Chemical Society, 1994.[1]

  • Sigma-Aldrich. Product Specification for Josiphos Ligands.

Sources

Foundational

Josiphos SL-J418-2 ligand electronic properties and steric bulk

This guide provides an in-depth technical analysis of the Josiphos SL-J418-2 ligand, focusing on its structural architecture, electronic profile, and steric parameters. Electronic Tuning & Steric Architecture in Asymmetr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Josiphos SL-J418-2 ligand, focusing on its structural architecture, electronic profile, and steric parameters.

Electronic Tuning & Steric Architecture in Asymmetric Catalysis

Executive Summary

Josiphos SL-J418-2 (CAS: 849924-48-7) is a third-generation, chirally pure ferrocenyl-diphosphine ligand designed for high-performance asymmetric hydrogenation and cross-coupling reactions. Unlike the parent Josiphos (SL-J001) which relies on alkyl/aryl contrast, SL-J418-2 incorporates electron-rich 4-methoxy-3,5-dimethylphenyl and 3,5-xylyl substituents. This specific architecture creates a highly electron-donating environment, stabilizing high-oxidation-state intermediates (e.g., Rh(III) or Pd(II)) while maintaining a rigid, bulky chiral pocket essential for enantioselectivity in challenging substrates like tetrasubstituted alkenes and hindered imines.

Structural Architecture & Chemical Identity

The efficacy of SL-J418-2 stems from its modular ferrocene scaffold, which breaks


 symmetry to provide distinct steric and electronic environments at the two phosphorus centers.
  • Chemical Name: (S)-1-{(R_p)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 754.70 g/mol [1]

  • Chirality:

    
     at the central carbon, 
    
    
    
    planar chirality.
Ligand Map (DOT Visualization)

The following diagram maps the structural domains of SL-J418-2, highlighting the specific substituents that define its properties.

Josiphos_Structure Ferrocene Ferrocene Scaffold (Rigid Backbone) Chiral_Center Chiral Center (S)-Ethyl Linker Ferrocene->Chiral_Center Linker P1 Phosphine 1 (Cp-bound) Planar Chiral (Rp) Ferrocene->P1 Direct Bond P2 Phosphine 2 (Ethyl-bound) Central Chiral Proximal Chiral_Center->P2 Side Chain Sub1 Bis(4-methoxy-3,5-dimethylphenyl) • Electronically: Very Rich (+I, +R) • Sterically: High (Meta-methyls) P1->Sub1 Substituents Sub2 Di(3,5-xylyl) • Electronically: Rich (+I) • Sterically: High (Meta-methyls) P2->Sub2 Substituents Prop1 Property: High Electron Density (Stabilizes Oxidative Addition) Sub1->Prop1 Prop2 Property: Steric Bulk (Enforces Enantioselectivity) Sub2->Prop2

Figure 1: Structural decomposition of SL-J418-2 showing the specific substituent mapping that drives its catalytic behavior.

Electronic Properties

SL-J418-2 is engineered to be significantly more electron-rich than standard phenyl-based phosphines. This is achieved through the synergistic effects of its substituents.

3.1 Sigma-Donation and Pi-Acidity[3]
  • P1 (Cp-bound): The 4-methoxy-3,5-dimethylphenyl group is a powerhouse of electron density.

    • Inductive Effect (+I): The two methyl groups at the 3,5-positions push electron density into the aromatic ring.

    • Resonance Effect (+R): The 4-methoxy group donates electron density into the ring via resonance (lone pair delocalization), significantly increasing the basicity of the phosphorus lone pair.

  • P2 (Ethyl-bound): The 3,5-xylyl group provides moderate electron donation (+I from methyls) compared to a phenyl group, but less than the P1 substituents.

3.2 Tolman Electronic Parameter (TEP) Estimation

While exact IR data for the nickel-carbonyl complex of SL-J418-2 is proprietary, we can estimate its TEP based on substituent contributions:

  • 
     TEP: 
    
    
    
  • 
     TEP: 
    
    
    
    [4]
  • SL-J418-2 Estimated TEP:

    
    
    

Implication: The lower wavenumber indicates stronger


-donation. In catalytic cycles (e.g., Rh-catalyzed hydrogenation), this facilitates the oxidative addition  of 

and stabilizes the resulting dihydride species, potentially increasing turnover frequency (TOF) for electron-deficient substrates.
Steric Bulk & Buried Volume

The steric profile of SL-J418-2 is defined by the "meta-blocking" effect of the 3,5-substituents on both phosphines.

4.1 Steric Parameters
ParameterValue / DescriptionImpact
Bite Angle (

)
~93° - 96°Ideal for Rh/Ir square planar geometries; enforces chelation.
Cone Angle (

)
>175° (Est.)[4]Large cone angle prevents catalyst dimerization and restricts substrate approach angles.
Buried Volume (

)
High (>40%)Creates a tight chiral pocket. The 3,5-dimethyl groups extend the steric wall laterally, effectively blocking "quadrants" in the catalyst-substrate complex.
4.2 The "Lock-and-Key" Mechanism

The 4-methoxy group on P1, while primarily electronic, adds length to the substituent, potentially interacting with distal parts of large substrates (e.g., in steroid or peptide synthesis) or improving solubility in polar organic solvents.

Application Case Study: Asymmetric Hydrogenation

SL-J418-2 is particularly effective in the asymmetric hydrogenation of hindered enamides and itaconates where standard ligands yield low enantiomeric excess (ee) or poor conversion.

Mechanistic Pathway

The electron-rich nature of SL-J418-2 alters the rate-determining step. By stabilizing the high-oxidation state


 dihydride, it promotes the reactivity of sterically hindered substrates that might otherwise dissociate before reaction.

Catalytic_Cycle Precat Rh(I)-Precursor [Rh(NBD)2]+ Active Active Species [Rh(SL-J418-2)(Solv)2]+ Precat->Active Ligand Exchange Complex Substrate Complex Rh(I)-Enamide Active->Complex + Substrate OxAdd Oxidative Addition (H2) Rh(III)-Dihydride Complex->OxAdd + H2 (RDS influenced by Electronics) MigIns Migratory Insertion Rh(III)-Alkyl-Hydride OxAdd->MigIns Stereo-determining Step RedElim Reductive Elimination Product Release MigIns->RedElim RedElim->Active - Product Note1 Electron-rich P-ligand accelerates H2 addition Note1->OxAdd

Figure 2: Catalytic cycle for Rh-catalyzed hydrogenation. SL-J418-2 accelerates the Oxidative Addition step via increased electron density.

Experimental Protocol: Catalyst Screening

Objective: Evaluate SL-J418-2 for the asymmetric hydrogenation of a


-substituted enamide.
Materials
  • Ligand: Josiphos SL-J418-2 (Solvias/Sigma-Aldrich).

  • Precursor:

    
     or 
    
    
    
    .
  • Solvent: Degassed Methanol (MeOH) or Trifluoroethanol (TFE).

  • Substrate: 1 mmol scale enamide.

Protocol Steps
  • Inert Handling: Perform all steps in a nitrogen-filled glovebox.

  • Catalyst Preparation (In-situ):

    • Weigh

      
       of metal precursor and 
      
      
      
      of SL-J418-2 (1.1 eq).
    • Dissolve in

      
       degassed MeOH. Stir for 15 minutes. The solution should turn orange/red, indicating complexation.
      
  • Reaction Assembly:

    • Add the catalyst solution to a vial containing

      
       substrate (
      
      
      
      ).
    • Place the vial in a high-pressure hydrogenation autoclave.

  • Hydrogenation:

    • Purge the autoclave 3x with

      
      .
      
    • Pressurize to

      
       (standard) or up to 
      
      
      
      (for hindered substrates).
    • Stir at room temperature for 1-12 hours.

  • Analysis:

    • Vent

      
      . Filter through a silica plug.
      
    • Analyze conversion via

      
      -NMR and enantiomeric excess (ee) via Chiral HPLC.
      
References
  • Solvias AG. "Ligand Portfolio: Josiphos Ligands." Solvias Ligand & Catalyst Kits.

  • Sigma-Aldrich. "Josiphos SL-J418-2 Product Specification." Merck KGaA.

  • Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications.
  • Togni, A., et al. "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation." Journal of the American Chemical Society, 1994.
  • Santa Cruz Biotechnology. "Josiphos SL-J418-2 (CAS 849924-48-7)."[2]

Sources

Exploratory

Solvias Josiphos SL-J418-2 technical data sheet PDF

Advanced Chiral Ligand for Asymmetric Hydrogenation [1] Executive Summary: The Tuned Powerhouse Solvias Josiphos SL-J418-2 represents a third-generation evolution of the privileged ferrocenyl-diphosphine ligand class.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Chiral Ligand for Asymmetric Hydrogenation [1]

Executive Summary: The Tuned Powerhouse

Solvias Josiphos SL-J418-2 represents a third-generation evolution of the privileged ferrocenyl-diphosphine ligand class.[1] Unlike the parent Josiphos (SL-J001) which utilizes phenyl and cyclohexyl groups, SL-J418-2 is engineered with electron-rich bis(4-methoxy-3,5-dimethylphenyl) and sterically demanding di(3,5-xylyl) phosphine moieties.[1]

This precise electronic and steric tuning makes SL-J418-2 a critical tool for drug development professionals facing "difficult" substrates—specifically sterically hindered imines, tetrasubstituted alkenes, and functionalized ketones where standard ligands fail to induce high enantioselectivity.[1]

Chemical Identity & Physical Properties

Systematic Name: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine[1][2]

PropertySpecification
Catalog Number SL-J418-2
CAS Number 849924-48-7
Molecular Formula C₄₆H₅₂FeO₂P₂
Molecular Weight 754.70 g/mol
Chirality (S)-CH(Me)- side chain / (R)-planar ferrocene
Appearance Orange to dark orange powder
Solubility Soluble in THF, Toluene, DCM; Insoluble in Alcohols/Water
Air Sensitivity Sensitive (Oxidizes in solution); Store under Argon/Nitrogen
Structural Mechanics: The "Piggyback" Effect

The efficacy of SL-J418-2 stems from the unique interplay between its chiral centers and its substituents.[1] The ferrocene backbone provides a rigid scaffold, while the secondary phosphine arm "piggybacks" on the primary phosphine, creating a highly asymmetric chiral pocket.[1]

Mechanistic Logic[1]
  • Electronic Tuning: The 4-methoxy-3,5-dimethylphenyl groups on the ferrocene phosphorus are strongly electron-donating.[1] This increases the electron density on the metal center (Rh/Ir), facilitating oxidative addition steps in the catalytic cycle.[1]

  • Steric Bulk: The 3,5-xylyl groups on the side-chain phosphorus create a "wall" that restricts substrate approach, forcing a specific quadrant alignment that dictates enantioselection.[1]

LigandArchitecture Core Ferrocene Backbone (Rigid Scaffold) Chirality Chiral Centers (S)-Central + (R)-Planar Core->Chirality Defines Geometry Subst1 P-Aryl Group 1: Bis(4-methoxy-3,5-dimethylphenyl) (Electron Donor) Chirality->Subst1 Positions Subst2 P-Aryl Group 2: Di(3,5-xylyl) (Steric Bulk) Chirality->Subst2 Positions Outcome High Enantioselectivity (>99% ee) Subst1->Outcome Increases TOF Subst2->Outcome Restricts Approach

Figure 1: Structural logic of SL-J418-2 showing how substituent tuning drives catalytic performance.

Application Scope

SL-J418-2 is primarily deployed in Asymmetric Hydrogenation .[1]

A. Rhodium-Catalyzed Hydrogenation (C=C)[1][3]
  • Target: Dehydroamino acids, Itaconates, Enamides.[1]

  • Advantage: The electron-rich nature of SL-J418-2 stabilizes high-oxidation state intermediates, often allowing for lower catalyst loadings (S/C > 1000).[1]

B. Iridium-Catalyzed Hydrogenation (C=N)[1]
  • Target: N-aryl imines (e.g., Metolachlor intermediates).[1]

  • Advantage: The ligand prevents catalyst deactivation by forming a robust chelate, essential for the hydrogenation of hindered imines.[1]

Experimental Protocol: Asymmetric Hydrogenation

Context: This protocol describes the hydrogenation of a standard substrate (e.g., Methyl acetamidoacrylate) using SL-J418-2 and a Rhodium precursor.[1]

Reagents
  • Ligand: Solvias Josiphos SL-J418-2 (1.1 eq relative to Metal).[1]

  • Precursor: [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄.[1]

  • Solvent: Degassed Methanol or Toluene (Anhydrous).[1]

  • Gas: Hydrogen (H₂), 5–50 bar.[1]

Step-by-Step Methodology
  • Catalyst Preparation (In-Situ):

    • In a glovebox (N₂ atmosphere), weigh [Rh(COD)₂]BF₄ (0.01 mmol) and SL-J418-2 (0.011 mmol) into a glass vial.

    • Add 2 mL of degassed methanol.[1]

    • Stir for 15–30 minutes until a clear orange/red solution forms (Complexation complete).

  • Substrate Loading:

    • Dissolve the substrate (1.0 mmol, S/C = 100) in 3 mL of degassed methanol.

    • Transfer the substrate solution to the autoclave vessel.[1]

    • Add the catalyst solution via syringe/cannula.[1]

  • Hydrogenation:

    • Seal the autoclave and purge 3x with Nitrogen (5 bar) and 3x with Hydrogen (5 bar).

    • Pressurize to target pressure (e.g., 10 bar).[1]

    • Stir vigorously (1000 rpm) at Room Temperature (25°C).

    • Note: Reaction time varies (1–20 hours).[1] Monitor H₂ uptake if possible.

  • Work-up & Analysis:

    • Vent H₂ carefully.[1]

    • Concentrate the solvent.[1]

    • Analyze conversion via ¹H-NMR and enantiomeric excess (ee) via Chiral HPLC/GC.

Workflow cluster_glovebox Glovebox (Inert Atmosphere) cluster_autoclave High Pressure Autoclave Step1 Weigh Ligand (SL-J418-2) + Metal Precursor Step2 Dissolve in Degassed Solvent (Complexation: 30 min) Step1->Step2 Step3 Add Substrate Solution Step2->Step3 Transfer under Argon Step4 Purge (N2 -> H2) Step3->Step4 Step5 Pressurize & Stir (10-50 bar, 25°C) Step4->Step5 Step6 Analysis (NMR / HPLC) Step5->Step6 Vent & Conc.

Figure 2: Operational workflow for Rh-catalyzed asymmetric hydrogenation.

Handling, Stability & Safety

Trustworthiness: The most common failure mode with Josiphos ligands is oxidation.[1] The phosphine centers are electron-rich and will oxidize rapidly in air, destroying catalytic activity.[1]

  • Storage: Keep tightly sealed at 2–8°C . Long-term storage should be in a glovebox or under Schlenk conditions.

  • Solution Stability: Solutions of SL-J418-2 in degassed solvents are stable for days if strictly excluded from oxygen.[1]

  • Safety: Treat as a chemical irritant.[1] Wear standard PPE (gloves, goggles, lab coat).[1] Consult the SDS before use.

References
  • Solvias AG. Ligands and Catalysts Catalogue. Retrieved from Solvias.com.[1][4] [Link]

  • Blaser, H. U., et al. (2002).[1][4] "Solvias Josiphos Ligands: From Discovery to Technical Applications." Topics in Catalysis. [Link][1][4]

  • Togni, A., et al. (1994).[1] "A Novel Class of Ferrocenyl-Aryl-Diphosphines." Journal of the American Chemical Society. [Link][1]

Sources

Foundational

A Comprehensive Technical Guide to the History and Development of Josiphos Ferrocenyl Ligands

Abstract The Josiphos family of ligands represents a cornerstone in the field of asymmetric catalysis, celebrated for their remarkable versatility, modularity, and efficacy across a wide spectrum of chemical transformati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Josiphos family of ligands represents a cornerstone in the field of asymmetric catalysis, celebrated for their remarkable versatility, modularity, and efficacy across a wide spectrum of chemical transformations. This technical guide provides an in-depth exploration of the history, development, synthesis, and application of these privileged ferrocenyl diphosphine ligands. From their serendipitous discovery in the early 1990s to their role in one of the largest-scale industrial applications of enantioselective hydrogenation, we will examine the key structural features and synthetic strategies that underpin their success. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this enduring ligand class.

Chapter 1: The Genesis of a Privileged Ligand Class

The Ferrocene Revolution: A New Frontier in Organometallic Chemistry

The story of Josiphos ligands is inextricably linked to the discovery of their unique backbone component: ferrocene. First synthesized in 1951, the iconic "sandwich" structure of ferrocene, consisting of an iron atom situated between two parallel cyclopentadienyl rings, opened a new chapter in organometallic chemistry.[1] The work of Wilkinson and Fischer, who were awarded the Nobel Prize in Chemistry in 1973 for elucidating its structure, revealed ferrocene's unique properties, including its aromaticity, thermal stability, and rich redox chemistry.[1] These characteristics made ferrocene and its derivatives highly attractive scaffolds for developing novel catalysts and materials.[2]

The Quest for Chirality: The Rise of Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, has become an indispensable tool in modern chemistry, particularly in the pharmaceutical and agrochemical industries.[3] The central challenge lies in the design of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate. The development of ligands that are both highly effective and broadly applicable—so-called "privileged ligands"—is a primary goal in the field.

The Serendipitous Discovery of Josiphos

The Josiphos ligand family emerged from the Central Research Laboratories of Ciba (now Novartis) in the early 1990s.[4] A team led by Antonio Togni was investigating ferrocenyl ligands for various catalytic reactions. A breakthrough occurred when technician Josi Puleo synthesized a novel diphosphine ferrocenyl ligand.[4] When this new ligand was applied in a ruthenium-catalyzed enamide hydrogenation, it delivered a spectacular result: an enantiomeric excess (ee) of over 99% and a high turnover frequency (TOF).[4] This success marked the birth of a new class of ligands, which were aptly named "Josiphos" in honor of their creator.[4] This discovery quickly led to one of the most significant industrial applications of asymmetric catalysis: the large-scale production of the herbicide (S)-metolachlor.[4][5]

Chapter 2: The Architectural Blueprint: Synthesis and Structural Diversity

The remarkable success of Josiphos ligands stems from their unique and highly tunable structure, which combines two distinct elements of chirality: planar chirality from the 1,2-disubstituted ferrocene backbone and central chirality at the ethyl bridge connecting one of the phosphine groups.[6]

The Cornerstone: Ugi's Amine

The modular and reliable synthesis of the Josiphos family begins with a key chiral building block: enantiomerically pure (R)- or (S)-[1-(dimethylamino)ethyl]ferrocene, commonly known as Ugi's amine.[6][7][8] This precursor contains the pre-defined stereocenter that will become the ethyl bridge in the final ligand. The synthesis of Ugi's amine from ferrocene is well-established, with the racemic product being efficiently resolved using L-tartaric acid to yield the desired enantiopure starting material.[6]

A Modular Approach: "Togni's Ferrocene Construction Kit"

The synthetic route developed by Togni is a highly flexible two-step process that allows for the introduction of two different phosphine groups, making it a "construction kit" for generating a diverse library of ligands.[7]

  • Directed Ortho-Lithiation and First Phosphination : The dimethylamino group on Ugi's amine directs lithiation to the adjacent ortho position on the cyclopentadienyl ring. This is followed by quenching with a chlorophosphine (ClPR'₂) to introduce the first phosphine moiety onto the ferrocene ring.[7][8]

  • Nucleophilic Substitution and Second Phosphination : The dimethylamino group is then displaced by a secondary phosphine (HPR₂) in a nucleophilic substitution reaction.[9] This step proceeds with a high degree of stereoretention, a critical feature attributed to the participation of the iron d-orbitals, which stabilize the carbocation intermediate and prevent racemization.[6]

This modularity is the key to the ligand's tunability; by simply varying the R and R' groups on the two phosphine donors, both the steric and electronic properties of the ligand can be finely adjusted to optimize performance for a specific catalytic reaction.[7]

G cluster_workflow Josiphos Synthesis Workflow Ugi Ugi's Amine ((R)-[1-(dimethylamino)ethyl]ferrocene) Step1 1. sec-BuLi, TMEDA 2. ClPR'₂ Intermediate Intermediate Ugi->Intermediate Directed Lithiation & First Phosphination Step2 HPR₂, Acetic Acid Josiphos Josiphos Ligand ((R)-1-[(S)-2-(PR'₂)ferrocenyl]ethyl-PR₂) Intermediate->Josiphos Nucleophilic Substitution & Second Phosphination

Caption: Modular synthesis of Josiphos ligands from Ugi's amine.

Protocol: Synthesis of a Representative Josiphos Ligand

The following is a representative, self-validating protocol for the synthesis of a Josiphos ligand, adapted from established literature procedures.[6]

Target: (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine

Step 1: Synthesis of (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethylamine

  • Setup: A flame-dried Schlenk flask is charged with enantiopure (R)-Ugi's amine (1.0 eq) and diethyl ether under an inert atmosphere (N₂ or Ar).

  • Lithiation: The solution is cooled to -78 °C, and sec-butyllithium (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours, during which a deep red-orange solution forms.

  • Phosphination: The solution is re-cooled to -78 °C, and chlorodicyclohexylphosphine (1.1 eq) is added dropwise. The reaction is allowed to warm slowly to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the intermediate phosphine-amine.

Step 2: Synthesis of (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine

  • Setup: The intermediate from Step 1 (1.0 eq) is dissolved in acetic acid in a sealed tube under an inert atmosphere.

  • Substitution: Diphenylphosphine (1.5 eq) is added, and the tube is sealed. The mixture is heated to 80 °C for 24-48 hours. Progress is monitored by ³¹P NMR spectroscopy.

  • Workup: The reaction mixture is cooled to room temperature and carefully neutralized with aqueous NaOH solution. The product is extracted with dichloromethane.

  • Purification: The combined organic layers are dried, concentrated, and purified by column chromatography on silica gel under an inert atmosphere to afford the final Josiphos ligand as a crystalline solid.

Chapter 3: The Engine of Asymmetric Synthesis: Catalytic Applications

The true measure of a ligand's utility lies in its performance. Josiphos ligands have demonstrated exceptional activity and enantioselectivity in a vast array of metal-catalyzed reactions, solidifying their status as a privileged class.

Asymmetric Hydrogenation: The Flagship Application

Asymmetric hydrogenation is the most prominent application for Josiphos ligands, where they are used to prepare enantiomerically enriched products by the addition of hydrogen across double bonds (C=C, C=N, C=O).[4][10]

3.1.1 Hydrogenation of C=N Bonds: The Landmark (S)-Metolachlor Process

The largest-scale industrial application of enantioselective hydrogenation is the production of (S)-metolachlor, the active ingredient in a widely used herbicide.[4] This process, developed by Ciba-Geigy/Syngenta, utilizes an iridium catalyst bearing a specific Josiphos ligand to hydrogenate a methoxyethylaniline (MEA) imine.[5][11] The results are staggering: the reaction proceeds with a turnover number (TON) exceeding 7,000,000 and a turnover frequency (TOF) greater than 500,000 h⁻¹, producing over 10,000 tons of (S)-metolachlor annually with a 79% ee.[4]

G cluster_cycle Simplified Hydrogenation Catalytic Cycle Catalyst [M(L)] Active Catalyst Dihydride [M(H)₂(L)] (Dihydride) Catalyst->Dihydride Oxidative Addition H2 H₂ Complex [M(H)₂(L)(Substrate)] (Substrate Complex) Dihydride->Complex Coordination Substrate Substrate (e.g., Imine) Insertion Migratory Insertion Hydridoalkyl [M(H)(Alkyl)(L)] (Hydrido-Alkyl) Complex->Hydridoalkyl Key Stereodetermining Step Hydridoalkyl->Catalyst Product Release Elimination Reductive Elimination Product Product (Chiral Amine) Hydridoalkyl->Product Elimination->Catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

3.1.2 Hydrogenation of C=C and C=O Bonds: Broad Substrate Scope

Beyond imines, Josiphos ligands are highly effective for the hydrogenation of olefins and ketones.[4] Notable industrial processes include the rhodium-catalyzed hydrogenation of a tetrasubstituted C=C bond for a biotin intermediate and the ruthenium-catalyzed hydrogenation of an olefin to produce cis-methyl dihydrojasmonate, a valuable fragrance component.[5][11]

Substrate TypeMetal/Ligand ExampleS/C Ratioee (%)TONApplication/Reference
Imine (MEA)Ir / Josiphos>7,000,00079>7,000,000(S)-Metolachlor[4][5]
OlefinRh / Josiphos>50,000>90>50,000Biotin Intermediate[5]
OlefinRu / Josiphos>50,000>98>50,000Dihydrojasmonate[5]
KetoneRu / Josiphos1,000-10,000>99>990Fine Chemicals[12]
EnamideRu / Josiphos50-100up to 75-Amino Acid Precursors[13]
Expanding the Toolbox: C-C and C-X Cross-Coupling Reactions

While renowned for hydrogenation, the utility of Josiphos ligands extends to cross-coupling reactions, which are fundamental for constructing complex molecular frameworks.

3.2.1 Palladium-Catalyzed Reactions Josiphos ligands form active catalysts with palladium for a variety of transformations, including Heck, Negishi, and other coupling reactions, demonstrating their versatility beyond reductive processes.[4][14]

3.2.2 The Nickel Renaissance: Tackling Challenging Substrates More recently, a fruitful collaboration between Solvias and academic partners has demonstrated the power of Ni/Josiphos catalytic systems.[15] These air-stable Ni(II) precatalysts are highly efficient for challenging C-C and C-N cross-couplings.[15] They have enabled difficult transformations such as the monoarylation of ammonia and the α-arylation of acetone with aryl chlorides and carbamates, reactions where many other common ligands fail.[15]

Chapter 4: The Legacy and Future Outlook

The Progeny: Taniaphos, Walphos, and Other Ferrocenyl Ligands

The groundbreaking success of the Josiphos family inspired the development of other classes of ferrocene-based ligands. Ligands such as Taniaphos and Walphos build upon the same principles of combining planar and central chirality but feature different structural motifs, such as a direct phosphine-on-ring and a phosphine-on-side-chain connected to a phenyl group.[9][12][16][17] These related families have also found significant applications in asymmetric catalysis, further cementing the role of the ferrocene scaffold as a privileged backbone in ligand design.[12][17]

Current Research and Future Directions

Research into Josiphos and related ligands continues to thrive. Current efforts are focused on:

  • Expanding the Catalytic Portfolio: Applying Ni/Josiphos and other earth-abundant metal catalysts to new, challenging cross-coupling reactions.[15]

  • Mechanistic Understanding: Using computational and experimental studies to gain deeper insight into the factors controlling enantioselectivity, which can guide the rational design of next-generation catalysts.[18]

  • New Architectures: Synthesizing novel Josiphos analogues with unique steric and electronic properties to address unmet challenges in asymmetric synthesis.[7]

Chapter 5: Conclusion: An Enduring Legacy in Catalysis

From a serendipitous laboratory discovery to a pillar of industrial-scale chemical synthesis, the history of Josiphos ligands is a testament to the power of innovative ligand design. Their modular synthesis, unique combination of chiral elements, and broad applicability have made them one of the most versatile and successful ligand classes in the history of asymmetric catalysis.[19] As chemists continue to push the boundaries of molecular synthesis, the foundational principles embodied by the Josiphos family will undoubtedly continue to inspire the development of new and even more powerful catalytic tools for generations to come.

References

  • Synthesis of Josiphos-Type Bisphospholane Ligands. (n.d.).
  • CN105949248A - Synthesis method of Josiphos chiral ferrocenyl phosphine ligands - Google Patents. (n.d.).
  • Schlögl, K., & Rausch, M. D. (2021). Multi-Ferrocene-Based Ligands: From Design to Applications. PMC.
  • General procedure for the synthesis of Josiphos ligands. (n.d.). ResearchGate.
  • Josiphos ligands - Wikipedia. (n.d.).
  • Electrochemistry and complexation of Josiphos ligands | Request PDF. (n.d.). ResearchGate.
  • JOSIPHOS, josiphos. (n.d.). ResearchGate.
  • Simplified Synthesis of Air-stable Copper-complexed Josiphos Ligand via Ugi's Amine. (n.d.). ChemRxiv.
  • Having Fun (and Commercial Success) with Josiphos and Related Chiral Ferrocene Based Ligands. | Scilit. (n.d.).
  • Synthesis, Characterization, and Application in Asymmetric Hydrogenation Reactions of Chiral Ruthenium(II) Diphosphine Complexes. (1998). Organometallics - ACS Publications.
  • From Academia to the Market – Air-stable Ni(II)/Josiphos Catalysts. (n.d.). CHIMIA.
  • Ligands and Catalysts Catalogue | Solvias. (n.d.).
  • Solvias Josiphos Ligands: From Discovery to Technical Applications. (n.d.). ResearchGate.
  • Taniaphos and Walphos ligands: Oxidative electrochemistry and complexation. Synthesis, characterization, oxidative electrochemistry and X-ray structures of [(Taniaphos/Walphos)MCl2] (M = Pd or Pt). (n.d.). ResearchGate.
  • Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. (2013). Organometallics - ACS Publications.
  • Ligands and Catalysts Catalogue | Solvias. (n.d.).
  • Important industrial applications of Josiphos ligands. (n.d.). ResearchGate.
  • P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. (2023). ACS Catalysis.
  • Hydrogen - Organic Chemistry Portal. (n.d.).
  • Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. (2013). NIH.

Sources

Exploratory

SL-J418-2 chiral ligand molecular weight and formula

Topic: – Physicochemical Properties and Catalytic Applications Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals. Advanced Chiral Ligand for Asymmetric Hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: – Physicochemical Properties and Catalytic Applications Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Advanced Chiral Ligand for Asymmetric Hydrogenation and Cross-Coupling

Executive Summary

SL-J418-2 is a third-generation member of the Josiphos family of chiral ferrocenyl bisphosphine ligands. Distinguished by its highly specific steric and electronic tuning, it incorporates electron-rich 4-methoxy-3,5-dimethylphenyl groups on the ferrocenyl phosphine and bulky 3,5-xylyl groups on the side-chain phosphine. This architecture is engineered to provide superior enantioselectivity in the asymmetric hydrogenation of sterically hindered substrates, such as substituted isoquinolines and enamides, where standard ligands (e.g., J001) may fail to induce sufficient chiral induction.

Physicochemical Core Specifications

The following data constitutes the definitive identity of SL-J418-2. These parameters are critical for stoichiometry calculations and quality control verification.

ParameterSpecification
Trade Name SL-J418-2 (Solvias)
Chemical Name (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine
CAS Number 849924-48-7
Molecular Formula C₄₆H₅₂FeO₂P₂
Molecular Weight 754.70 g/mol
Chirality (S)-CH(Me) backbone; (R)-planar chirality
Appearance Orange to dark orange crystalline powder
Solubility Soluble in THF, DCM, Toluene; Insoluble in alcohols/water
Air Sensitivity Sensitive (Store under Argon/Nitrogen)
Structural Analysis & Ligand Tuning

The efficacy of SL-J418-2 stems from its deviation from the "standard" Josiphos (SL-J001) scaffold. It utilizes a modular design to fine-tune the catalytic pocket.

  • Scaffold: The rigid 1,2-disubstituted ferrocene backbone prevents ring flipping, ensuring a stable chiral environment.

  • Electronic Tuning (P1 - Ferrocenyl): The bis(4-methoxy-3,5-dimethylphenyl) substituents are electron-rich. This increases the electron density at the metal center (typically Rh, Ir, or Ru), facilitating oxidative addition steps and stabilizing cationic intermediates.

  • Steric Tuning (P2 - Side Chain): The di(3,5-xylyl) groups provide a broader steric wall compared to phenyls, but are less flexible than cyclohexyls. This specific "cleft" shape is often required for substrates with aromatic wings, such as isoquinolines.

Structural Connectivity Diagram

The following diagram illustrates the logical connectivity and stereochemical relationships within the ligand.

G cluster_0 Ligand Architecture Ferrocene Ferrocene Backbone (Planar Chirality R) EthylArm Ethyl Linker (Central Chirality S) Ferrocene->EthylArm Ipso Position P1 Phosphine 1 (Ferrocenyl) Bis(4-methoxy-3,5-dimethylphenyl) Ferrocene->P1 Ortho Position P2 Phosphine 2 (Side Chain) Di(3,5-xylyl) EthylArm->P2 Alpha Position Metal Metal Center (Rh, Ir, Ru) P1->Metal Coordination P2->Metal Coordination

Figure 1: Structural connectivity of SL-J418-2 showing the dual-phosphine coordination mode.

Mechanism of Action

In asymmetric hydrogenation, SL-J418-2 functions as a bidentate ligand. The mechanism typically follows the halide-bridged or solvate pathway depending on the precursor.

  • Chelation: The ligand binds to the metal (e.g., [Ir(COD)Cl]₂) to form a C1-symmetric complex. The large bite angle of the ferrocenyl backbone creates a chiral pocket.

  • Substrate Recognition: The 3,5-xylyl groups on the side arm interact with the substrate's aromatic rings via

    
     stacking or steric repulsion, orienting the prochiral face of the olefin/imine.
    
  • Electronic Assistance: The electron-rich P1 phosphine (methoxy-substituted) stabilizes the high-oxidation state metal hydride intermediate formed after H₂ oxidative addition.

Field-Proven Application: Isoquinoline Hydrogenation

A critical application of SL-J418-2 is in the synthesis of complex alkaloids, where standard ligands often fail to reduce heterocyclic aromatic rings with high enantioselectivity.

Case Study: Synthesis of Jorunnamycin A Analogs (Stoltz Group) Research by the Stoltz group at Caltech utilized SL-J418-1/2 in the asymmetric hydrogenation of bis-isoquinolines.

  • Challenge: Reducing a sterically hindered isoquinoline core while establishing two contiguous stereocenters.

  • Solution: Screening revealed that SL-J418 (L140 in Solvias kits) provided the necessary electronic lift and steric fit.

  • Outcome: The ligand enabled the formation of the chiral tetrahydroisoquinoline core, a key step in accessing the pentacyclic framework of the natural product.

Experimental Workflow: Ligand-Metal Complex Preparation

Note: This protocol assumes the use of an Iridium precursor for hydrogenation.

  • Inert Environment: All steps must be performed in a glovebox or using Schlenk techniques under Argon.

  • Precursor Mixing:

    • Dissolve [Ir(COD)Cl]₂ (0.5 eq relative to ligand) in degassed dichloromethane (DCM).

    • Add SL-J418-2 (1.05 eq) to the solution.

    • Stir at room temperature for 30 minutes. The solution should turn a deep orange/red.

  • Substrate Addition: Add the substrate (imine/olefin) directly to this catalyst solution or transfer the catalyst to the substrate vessel.

  • Hydrogenation: Transfer to an autoclave, pressurize with H₂ (typically 10–50 bar), and stir at the optimized temperature (often 25–60°C).

Workflow Start Start: Inert Atmosphere (Ar/N2) Mix Mix Metal Precursor + SL-J418-2 Solvent: Degassed DCM/THF Start->Mix Complex Active Catalyst Formation (Deep Orange Solution) Mix->Complex 30 min, RT AddSub Add Substrate (Imine / Enamide) Complex->AddSub Pressurize Pressurize H2 (10-50 bar) Autoclave AddSub->Pressurize Workup Vent H2, Concentrate, Analyze (HPLC/NMR) Pressurize->Workup Reaction Complete

Figure 2: General workflow for preparing and using SL-J418-2 in asymmetric hydrogenation.

Handling & Storage Protocols

SL-J418-2 is an air-sensitive phosphine. Oxidation of the phosphorus atoms to phosphine oxides (


) destroys catalytic activity and changes the ligand's polarity.
  • Storage: Store solid ligand at -20°C or 2-8°C under an inert atmosphere (Nitrogen or Argon).

  • Solution Stability: Solutions in degassed solvents are stable for hours to days if kept under inert gas. Avoid chlorinated solvents (like CHCl₃) for long-term storage as they can induce quaternization over time.

  • Safety: While not acutely toxic, handle as a standard chemical irritant. Use gloves and safety glasses.

References
  • Solvias AG. "Ligands and Catalysts Catalogue." Solvias, .[1][2]

  • Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications."[3] Topics in Organometallic Chemistry, 2002. .

  • Stoltz, B. M., et al. "Enantioselective Syntheses of Tetrahydroisoquinoline–Based Natural Products."[4] ProQuest, 2019. .

  • Sigma-Aldrich. "Product Specification: Josiphos SL-J418-2." Merck KGaA, .

Sources

Foundational

difference between Josiphos SL-J418-1 and SL-J418-2 enantiomers

[1] Executive Summary: The Stereochemical Mirror In the landscape of asymmetric catalysis, the Josiphos ligand family (developed by Solvias) represents a "privileged" scaffold, renowned for its versatility in high-pressu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Stereochemical Mirror

In the landscape of asymmetric catalysis, the Josiphos ligand family (developed by Solvias) represents a "privileged" scaffold, renowned for its versatility in high-pressure hydrogenation and C-C bond formation.[1]

SL-J418 is a specialized member of this family, distinguished by its highly electron-rich and sterically demanding architecture.[1] The difference between SL-J418-1 and SL-J418-2 is purely stereochemical: they are enantiomers (non-superimposable mirror images) of each other.[1]

  • SL-J418-1 : The (R)-(S) configuration.[1][2][3]

  • SL-J418-2 : The (S)-(R) configuration.[1][2][3]

While their physical properties (NMR, melting point, solubility) are identical in achiral environments, their interaction with prochiral substrates is diametrically opposed.[1] Selecting between them is the primary switch for controlling the absolute configuration (


 or 

) of the final pharmaceutical intermediate.[1]

Structural Definition & Physicochemical Profile[1][2]

The SL-J418 ligand deviates from the standard Josiphos (SL-J001) by incorporating specific substituents designed to tune the electronic density at the metal center.[1]

Chemical Identity[1][2]
  • Common Name: Josiphos SL-J418[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 754.70 g/mol [1]

The Enantiomeric Pair

The nomenclature follows the Solvias convention where the suffix determines the stereochemistry.[1]

FeatureSL-J418-1 SL-J418-2
CAS Number 849924-45-4849924-48-7
Configuration


Central Chirality (C1)

(Ethyl side chain)

(Ethyl side chain)
Planar Chirality (C2)

(Ferrocene backbone)

(Ferrocene backbone)
Full Chemical Name (R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine
Substituent Analysis (The "Why" of J418)

Unlike the parent ligand (SL-J001) which uses phenyl and cyclohexyl groups, SL-J418 utilizes a specific combination to maximize enantioselectivity in difficult substrates:

  • Ferrocenyl Phosphine (

    
    ): Bis(4-methoxy-3,5-dimethylphenyl) [1][2]
    
    • Electronic Effect: The methoxy group is a strong

      
      -donor, and the two methyl groups are 
      
      
      
      -donors.[1] This makes the phosphorus atom exceptionally electron-rich .[1]
    • Mechanistic Impact: Increases the basicity of the metal center, facilitating oxidative addition steps and stabilizing higher oxidation states (e.g., Rh(III) or Ir(III) intermediates).[1]

    • Steric Effect: The 3,5-dimethyl substitution adds significant bulk, tightening the chiral pocket.[1]

  • Side-Chain Phosphine (

    
    ): Di(3,5-xylyl) [1][2]
    
    • Role: Provides steric bulk (larger than phenyl) to enforce the quadrant orientation of the substrate without being as electron-donating as the ferrocenyl phosphine.[1]

Mechanistic Implications & Ligand Selection[1][4]

The choice between -1 and -2 is dictated by the desired product stereochemistry.[1] However, the choice of SL-J418 (over other Josiphos ligands) is dictated by the substrate electronics .[1]

The Quadrant Model

In a metal complex (e.g., Rh-Josiphos), the ligand wraps around the metal, creating a chiral pocket.[1] The bulky substituents block two diagonal quadrants, forcing the substrate to approach in a specific orientation to minimize steric clash.[1]

  • SL-J418-1 will block quadrants II and IV (simplified model), favoring the formation of one enantiomer (e.g.,

    
    -product).[1]
    
  • SL-J418-2 will block quadrants I and III, favoring the opposite enantiomer (e.g.,

    
    -product).[1]
    
Visualization of Stereocontrol

The following diagram illustrates the stereochemical divergence.

G cluster_L1 Ligand Choice Substrate Prochiral Substrate (e.g., Ketone, Imine) J418_1 SL-J418-1 (R)-(S) Config Complex_1 Metal-Ligand Complex A (Blocks Quadrants II/IV) Substrate->Complex_1 Coordination Complex_2 Metal-Ligand Complex B (Blocks Quadrants I/III) Substrate->Complex_2 Coordination J418_1->Complex_1 Forms Complex J418_2 SL-J418-2 (S)-(R) Config J418_2->Complex_2 Forms Complex TS_1 Transition State A (Si-face attack favored) Complex_1->TS_1 Steric Steering TS_2 Transition State B (Re-face attack favored) Complex_2->TS_2 Steric Steering Prod_1 Product Enantiomer A (e.g., S-isomer) TS_1->Prod_1 Reductive Elimination Prod_2 Product Enantiomer B (e.g., R-isomer) TS_2->Prod_2 Reductive Elimination

Caption: Divergent synthesis pathway driven by the enantiomeric relationship of SL-J418-1 and SL-J418-2.

Experimental Applications

SL-J418 is particularly effective in scenarios where standard ligands (like SL-J001 or SL-J002) fail to provide high enantiomeric excess (ee) or conversion due to electronic mismatch.[1]

Target Substrates

Due to the electron-rich Bis(4-methoxy-3,5-dimethylphenyl) group, SL-J418 is a strong candidate for:

  • Electron-Deficient Olefins: Substrates that require a more nucleophilic metal center for coordination.[1]

  • Sterically Hindered Imines: The specific bulk of the 3,5-xylyl and the MOD group can lock the conformation of bulky imines (e.g., MEA imine derivatives) better than phenyl groups.[1]

  • Unfunctionalized Ketones: In Ru-catalyzed transfer hydrogenation.[1]

Screening Protocol (Self-Validating System)

To ensure trustworthiness in your data, follow this parallel screening protocol.

Objective: Determine which enantiomer provides the desired absolute configuration and maximize ee.

Step-by-Step Methodology:

  • Preparation: Prepare two separate reaction vials.

    • Vial A: Precursor (e.g.,

      
      ) + SL-J418-1  (1.1 equiv wrt metal).[1]
      
    • Vial B: Precursor + SL-J418-2 (1.1 equiv wrt metal).[1]

  • Complexation: Stir in degassed solvent (MeOH or TFE) for 30 mins under Argon. Visual Check: Solution should turn clear orange/red (depending on metal).[1]

  • Substrate Addition: Add substrate to both vials.

  • Hydrogenation: Pressurize (e.g., 5-50 bar H2) and stir.

  • Analysis:

    • Analyze both vials via Chiral HPLC/GC.

    • Validation Check: The ee values should be identical (within experimental error) but with opposite signs (e.g., +98% vs -98%).

    • If magnitudes differ significantly (e.g., +90% vs -40%), suspect impurity in one ligand batch or contamination.[1]

Handling & Storage (Best Practices)

Josiphos ligands are air-sensitive due to the electron-rich phosphines.[1] Oxidation converts them to phosphine oxides, which are catalytically dead or non-selective.[1]

ParameterRecommendation
Storage -20°C or lower, strictly under Argon/Nitrogen atmosphere.
Handling Glovebox preferred.[1] Schlenk line acceptable if solutions are degassed immediately.[1]
Solvent Compatibility Soluble in most organic solvents (MeOH, THF, Toluene, DCM).[1] Insoluble in water.[1]
Stability Solid state: Stable for months if stored correctly.[1] Solution: Use within 24 hours.

References

  • Solvias Ligands and Catalysts Catalogue . Solvias AG.[1][2][4][5][6] SL-J418-1 and SL-J418-2 Product Specifications. Link

  • Blaser, H. U., et al. (2002).[1][6] "Solvias Josiphos Ligands: From Discovery to Technical Applications". Topics in Catalysis, 19, 3. Link

  • Strem Chemicals.[1] "Solvias Josiphos Ligand Kit Technical Note". Catalog Number 96-3650.[1] Link

  • Togni, A., et al. (1994).[1] "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation". Journal of the American Chemical Society, 116, 4062.[1][4] Link[1]

Sources

Exploratory

Technical Guide: Availability and Catalytic Profile of Josiphos SL-J418-2

This guide serves as a technical whitepaper on the availability, procurement, and catalytic application of Josiphos SL-J418-2 for academic and pharmaceutical research.[1] [1] Executive Summary Josiphos SL-J418-2 is a thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on the availability, procurement, and catalytic application of Josiphos SL-J418-2 for academic and pharmaceutical research.[1]

[1]

Executive Summary

Josiphos SL-J418-2 is a third-generation, electronically tuned chiral ferrocenyl diphosphine ligand.[1] Unlike the "classic" Josiphos (SL-J001) which relies on a simple phenyl/cyclohexyl architecture, SL-J418-2 incorporates electron-rich 4-methoxy-3,5-dimethylphenyl groups and sterically demanding 3,5-xylyl groups.[1] This specific modification is engineered to enhance enantioselectivity in the hydrogenation of sterically hindered imines and functionalized olefins where standard ligands fail.[1]

For academic researchers, direct procurement from the manufacturer (Solvias) is often restricted to bulk quantities.[1] Access is primarily achieved through authorized distributors (Sigma-Aldrich/Merck, Strem/Ascensus, Santa Cruz Biotechnology) or via "Ligand Screening Kits."[1]

Chemical Profile & Technical Specifications

To ensure experimental reproducibility, the exact stereochemical and electronic identity of the ligand must be verified against the following specifications.

FeatureSpecification
Trade Name Josiphos SL-J418-2
CAS Number 849924-48-7
Chemical Name (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine
Molecular Formula C₄₆H₅₂FeO₂P₂
Molecular Weight 754.70 g/mol
Chirality (S)-(R) [Planar chirality (R) on ferrocene; Central chirality (S) on ethyl arm]
Appearance Orange to reddish-brown crystalline powder
Air Sensitivity Moderately air-stable in solid state; oxidizes in solution.[1][2] Store under Argon/Nitrogen.[1]
Structural Logic

The efficacy of SL-J418-2 stems from its modular electronic tuning :

  • Ferrocenyl Phosphine (P1): Substituted with bis(4-methoxy-3,5-dimethylphenyl) .[1][2] The methoxy group is strongly electron-donating (via resonance), increasing the electron density on the metal center.[1] The methyl groups add steric bulk to lock conformation.[1]

  • Ethyl Side-Chain Phosphine (P2): Substituted with di(3,5-xylyl) .[1][2][3] This provides a rigid steric wall that dictates the quadrant occupancy in the chiral pocket, essential for high enantiomeric excess (ee).[1]

Procurement & Supply Chain

For academic labs, the supply chain is bifurcated based on scale.[1] Do not attempt to contact Solvias directly for <10g quantities unless part of a formal collaboration.[1]

Supply Chain Visualization

SupplyChain Solvias Solvias AG (Manufacturer) Bulk Bulk / Process Scale (>100g - kg) Solvias->Bulk Direct Sales Distributors Authorized Distributors (Research Scale) Solvias->Distributors Licensing/Supply Academic Academic Lab (<10g) Bulk->Academic Requires MTA/Collab Sigma Sigma-Aldrich (Merck) Cat: Check 'Solvias Ligands' Distributors->Sigma Strem Strem (Ascensus) Cat: 26-xxxx Series Distributors->Strem SCBT Santa Cruz Biotech Cat: sc-235446 Distributors->SCBT Sigma->Academic Catalog Order Strem->Academic Ligand Kits SCBT->Academic Individual Units

Caption: Procurement pathways for Josiphos SL-J418-2. Academic researchers should utilize the Distributor channel to avoid minimum order quantity (MOQ) barriers.[1]

Ordering Information
  • Santa Cruz Biotechnology (SCBT): Product sc-235446 .[1][2] Often available in 50 mg, 100 mg, and 500 mg units.[1]

  • Strem (Ascensus): Look for "Solvias Josiphos Ligand Kit" or individual catalog numbers in the 26-xxxx series.[1]

  • Sigma-Aldrich: Often listed under the Solvias portfolio.[1] If SL-J418-2 is out of stock, SL-J418-1 (the enantiomer) can be used to predict reactivity (yielding the opposite product enantiomer).[1]

Scientific Deep Dive: Mechanism & Application

Why choose SL-J418-2 over the cheaper SL-J001?

The Electronic Effect

In Rhodium- or Iridium-catalyzed asymmetric hydrogenation, the oxidative addition of dihydrogen is often the turnover-limiting step.[1] The electron-rich phosphines in SL-J418-2 (due to the methoxy substituents) increase the electron density on the metal center.[1] This facilitates oxidative addition, often resulting in higher Turnover Frequencies (TOF) for difficult substrates like tetrasubstituted olefins or sterically hindered imines.[1]

Self-Validating Protocol: Asymmetric Hydrogenation of an Imine

This protocol is designed to validate the activity of the ligand.[1] If the conversion is <50% after 12 hours, the ligand has likely oxidized.[1]

Reagents:

  • Substrate: 1-Phenyl-1-(2-methoxyphenyl)imine (Model substrate)[1]

  • Precursor: [Ir(COD)Cl]₂[1]

  • Ligand: Josiphos SL-J418-2[1][2][3][4][5]

  • Additive: Iodine (I₂) or TBAI (critical for Ir-Josiphos systems)[1]

  • Solvent: Anhydrous Toluene or DCM

Step-by-Step Methodology:

  • Catalyst Formation (In-Situ):

    • In a glovebox (N₂ atmosphere), weigh [Ir(COD)Cl]₂ (0.01 mmol) and SL-J418-2 (0.022 mmol).

    • Dissolve in 2 mL degassed solvent. Stir for 15 mins. Solution should turn deep orange/red.[1]

  • Substrate Preparation:

    • Add the imine substrate (1.0 mmol) to a hydrogenation vial.

    • Add the catalyst solution to the vial.[1]

    • CRITICAL STEP: Add Iodine (I₂) (0.05 mmol) or TBAI.[1] Mechanism: The halide additive bridges the Ir dimer or stabilizes the active Ir(III) hydride species.[1] Without this, Josiphos/Ir systems often stall.[1]

  • Hydrogenation:

    • Transfer to a high-pressure autoclave.[1]

    • Purge 3x with H₂.[1]

    • Pressurize to 20-50 bar H₂. Stir at Room Temperature for 12-24 hours.

  • Analysis:

    • Vent H₂ carefully.[1]

    • Filter through a silica plug to remove metal.[1]

    • Analyze conversion via ¹H NMR and ee via Chiral HPLC (e.g., Chiralcel OD-H column).[1]

Catalytic Cycle Visualization

CatalyticCycle cluster_ligand SL-J418-2 Role Precat Ir(I)-Precursor + SL-J418-2 Active Active Species [Ir(H)2(L*)(Solv)]+ Precat->Active H2, Additive (I2) Complex Substrate Coordination (Imine Binding) Active->Complex + Substrate OxAdd Oxidative Addition (H2 Activation) Complex->OxAdd + H2 MigIns Migratory Insertion (Enantio-determining Step) OxAdd->MigIns Hydride Transfer RedElim Reductive Elimination (Product Release) MigIns->RedElim C-H Bond Form RedElim->Active - Product Note Electron-rich P-Ar groups accelerate H2 activation & stabilize Ir(III)

Caption: Simplified Iridium-Josiphos catalytic cycle. The red node highlights the step where the chiral pocket of SL-J418-2 induces stereochemistry.[1]

References

  • Solvias AG. Ligands and Catalysts Catalogue: Josiphos Ligands.[1] Retrieved from Solvias.com.[1][6] Link

  • Blaser, H. U., et al. (2003).[1] "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-151.[1] Link[1]

  • Santa Cruz Biotechnology. Josiphos SL-J418-2 Product Data Sheet (sc-235446).[1][2]Link[1]

  • Togni, A., et al. (1994).[1] "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions."[1] Journal of the American Chemical Society, 116(9), 4062-4066.[1] Link[1]

Sources

Foundational

Technical Guide: Solubility Profile and Handling of Josiphos SL-J418-2

[1] Executive Summary & Chemical Identity[1][2][3][4] Josiphos SL-J418-2 is a highly specialized chiral diphosphine ligand belonging to the ferrocenyl-aryl-phosphine family.[1] Widely utilized in asymmetric hydrogenation...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1][2][3][4]

Josiphos SL-J418-2 is a highly specialized chiral diphosphine ligand belonging to the ferrocenyl-aryl-phosphine family.[1] Widely utilized in asymmetric hydrogenation and C-N coupling reactions, its solubility profile is dictated by the lipophilic nature of its bulky aryl substituents.[1]

This guide provides a definitive technical analysis of its solubility in organic media, supported by mechanistic reasoning and validated handling protocols.[1]

Chemical Identification
ParameterDetail
Common Name Josiphos SL-J418-2
IUPAC Name (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine
CAS Number 849924-48-7
Molecular Formula C₄₆H₅₂FeO₂P₂
Molecular Weight 754.70 g/mol
Appearance Orange to reddish-orange powder
Air Sensitivity High (Oxidation prone)

Solubility Mechanics: The "Why" Behind the Profile

To predict and manipulate the solubility of SL-J418-2, one must understand the competition between its ferrocene backbone and its peripheral substituents.[1]

Structural Determinants[1][2][3][6]
  • Ferrocene Backbone: Provides a lipophilic, organometallic core that naturally favors non-polar to moderately polar organic solvents.[1]

  • 3,5-Xylyl Groups: These methyl-substituted aromatic rings significantly increase lipophilicity compared to phenyl groups, enhancing solubility in aromatic solvents like toluene.[1]

  • 4-Methoxy-3,5-dimethylphenyl Groups: The methoxy ether linkage introduces a dipole, slightly enhancing interaction with polar aprotic solvents (like THF) and protic solvents (like alcohols), without compromising non-polar solubility.[1]

Mechanistic Diagram: Solubility Logic The following diagram illustrates how specific structural motifs dictate solvent compatibility.

SolubilityLogic Ligand Josiphos SL-J418-2 Backbone Ferrocene Core (Lipophilic) Ligand->Backbone Substituent1 3,5-Xylyl Groups (High Lipophilicity) Ligand->Substituent1 Substituent2 Methoxy-Dimethylphenyl (Dipole Interaction) Ligand->Substituent2 Solvent_Arom Aromatics (Toluene, Benzene) Backbone->Solvent_Arom Pi-Stacking Solvent_Chlor Chlorinated (DCM, Chloroform) Substituent1->Solvent_Chlor Van der Waals Solvent_Ether Ethers (THF, MTBE) Substituent2->Solvent_Ether Dipole-Dipole Solvent_Alc Alcohols (MeOH, EtOH) Substituent2->Solvent_Alc H-Bond Acceptance

Figure 1: Structural causality map linking ligand functional groups to solvent compatibility classes.[1]

Comprehensive Solubility Profile

The following data categorizes solvent suitability for stock solution preparation and reaction media.

Solubility Rating Legend:

  • Excellent: > 50 mg/mL (Instant dissolution)[1]

  • Good: 10–50 mg/mL (May require brief sonication)[1]

  • Poor: < 1 mg/mL[1]

  • Incompatible: Reacts with ligand or causes precipitation.[1]

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent Preferred solvent for stock solutions.[1] High density facilitates transfer.[1]
Chloroform (CHCl₃)Excellent Ensure acid-free (stabilized with amylene, not EtOH) to prevent degradation.[1]
Ethers Tetrahydrofuran (THF)Excellent Standard reaction solvent.[1] Must be anhydrous/degassed.
2-MeTHFGood/Excellent Greener alternative to THF; excellent for biphasic workups.[1]
MTBEGood Useful for precipitation/crystallization when mixed with alkanes.[1]
Aromatics TolueneExcellent Ideal for high-temperature catalytic runs.[1]
Alcohols Methanol (MeOH)Good Solubility is lower than in THF/DCM.[1] Often used in hydrogenation.[1][2][3]
Ethanol (EtOH)Good Common co-solvent.[1]
Alkanes Hexanes / HeptaneLow/Moderate Ligand may dissolve partially; often used as an anti-solvent to crash out ligand.[1]
Aqueous WaterInsoluble Strictly immiscible.[1] Moisture degrades performance.[1]

Validated Handling Protocols

Josiphos ligands are air-sensitive .[1] The phosphine centers (


) are prone to oxidation to phosphine oxides (

), which kills catalytic activity.[1] The following protocols ensure data integrity.
Protocol A: Inert Atmosphere Stock Solution Preparation

Objective: Prepare a 0.05 M stock solution in THF without oxidative degradation.

  • Equipment Prep:

    • Flame-dry a 10 mL Schlenk flask or volumetric flask.

    • Cycle vacuum/nitrogen 3 times.[1]

    • Use a glovebox if available (preferred).[1]

  • Solvent Degassing:

    • Sparge anhydrous THF with Nitrogen/Argon for 15 minutes OR use the freeze-pump-thaw method (3 cycles).

  • Weighing:

    • Weigh 377 mg of SL-J418-2 (MW: 754.[1]70) inside the glovebox or under a flow of nitrogen using a funnel.[1]

  • Dissolution:

    • Add 10.0 mL of degassed THF via syringe.

    • Swirl gently.[1] The solution should turn a clear orange/red immediately.[1]

    • Checkpoint: If the solution is cloudy or contains particulates, filter through a 0.2 µm PTFE syringe filter (hydrophobic) under inert gas.[1]

  • Storage:

    • Store in a tightly sealed vial with a Teflon-lined cap.

    • Temperature: 2–8°C .[1]

    • Shelf life: < 2 weeks in solution; solid is stable for months if stored cold and inert.[1]

Protocol B: Visual Oxidation Check

Before using a stored ligand, perform this rapid visual check.[1]

  • Active Ligand: Vibrant Orange/Red color.[1]

  • Oxidized Ligand: Color fades to pale yellow or develops a greenish hue (depending on impurities).[1]

  • Verification: Run a ³¹P NMR in C₆D₆.

    • Signal: Look for two distinct doublets (coupling of P-P).

    • Oxide Peak: A sharp singlet shifted downfield (typically 30–50 ppm range) indicates oxidation.[1]

Workflow Diagram: Safe Handling

HandlingWorkflow Start Start: Solid Ligand Environment Is Glovebox Available? Start->Environment Box_Yes Weigh inside Glovebox (N2/Ar atm) Environment->Box_Yes Yes Box_No Schlenk Line Technique (Counter-flow N2) Environment->Box_No No Solvent Add Degassed Solvent (THF/DCM/Toluene) Box_Yes->Solvent Box_No->Solvent Check Visual Check: Clear Orange Solution? Solvent->Check Success Proceed to Catalysis Check->Success Yes Fail Filter or Discard (Check 31P NMR) Check->Fail No (Cloudy/Pale)

Figure 2: Decision tree for inert handling and integrity verification of SL-J418-2.

References

  • Solvias AG. Ligands and Catalysts Catalogue. Retrieved from [1]

  • Santa Cruz Biotechnology. Josiphos SL-J418-2 Product Data (CAS 849924-48-7). Retrieved from

  • Blaser, H. U., et al. (2003).[1] "Josiphos ligands: From discovery to technical applications." Topics in Catalysis, 19, 3-16.[1]

  • Strem Chemicals (Ascensus). Solvias Josiphos Ligand Kit Technical Note. Retrieved from

Sources

Exploratory

Technical Guide: Air Stability &amp; Handling of Ferrocenyl Diphosphine Ligand SL-J418-2

[1] Executive Summary SL-J418-2 (Josiphos) represents a high-performance class of chiral ferrocenyl diphosphine ligands used extensively in asymmetric hydrogenations and C-X coupling reactions.[1] While the Josiphos fami...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

SL-J418-2 (Josiphos) represents a high-performance class of chiral ferrocenyl diphosphine ligands used extensively in asymmetric hydrogenations and C-X coupling reactions.[1] While the Josiphos family is renowned for superior robustness compared to traditional P-chiral ligands, SL-J418-2 possesses specific electronic characteristics—driven by electron-rich aryl substituents—that necessitate precise handling protocols to maintain catalytic fidelity.[1]

This guide provides a technical deep-dive into the air stability profile of SL-J418-2, delineating the boundary between its "air-stable" solid state and its oxidation-prone solution state.[1] It serves as a standard operating procedure (SOP) foundation for process chemists aiming to maximize Turnover Number (TON) and enantioselectivity (


).[1]

Part 1: Technical Profile & Physicochemical Identity

SL-J418-2 is a member of the Josiphos family, characterized by a ferrocene backbone that imparts structural rigidity and electronic unique properties.[1]

ParameterSpecification
Trade Name SL-J418-2 (Josiphos)
CAS Number 849924-48-7
Chemical Name (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine
Formula C46H52FeO2P2
Molecular Weight 754.70 g/mol
Chirality Planar (R) and Central (S)
Electronic Nature Highly Electron-Rich (due to methoxy/dimethyl substituents)
Physical State Orange to reddish-brown crystalline solid
Structural Impact on Stability

The stability of SL-J418-2 is governed by two competing factors:

  • Ferrocenyl Backbone (Stabilizing): The steric bulk of the ferrocene unit protects the phosphorus centers from rapid attack by atmospheric oxygen in the solid state.[1]

  • Electron-Rich Substituents (Destabilizing): The bis(4-methoxy-3,5-dimethylphenyl) group is a strong

    
    -donor.[1] While this enhances oxidative addition rates in catalysis, it simultaneously increases the Lewis basicity of the phosphorus, making it more susceptible to electrophilic attack by oxygen (oxidation) in solution.[1]
    

Part 2: Stability Data & Degradation Mechanism[1]

Solid State vs. Solution Stability

A critical distinction must be made between storage and application.[1]

  • Solid State: SL-J418-2 is technically classified as air-stable .[1] It can be weighed in air on a benchtop balance for short durations (minutes to hours) without detectable degradation.[1] This is a significant operational advantage over ligands like DuPhos or alkyl-phosphines.[1]

  • Solution State: Once dissolved, the protective crystal lattice energy is lost.[1] In the presence of dissolved oxygen, the electron-rich phosphorus atoms rapidly oxidize to phosphine oxides (

    
    ).[1]
    
Mechanism of Oxidative Degradation

The degradation pathway follows a direct oxidation of the trivalent phosphorus (


) to pentavalent phosphorus (

).[1] This reaction is irreversible and catalytically poisonous.[1]

Key Insight: The oxidation usually occurs preferentially at the most electron-rich phosphorus atom first (the one attached to the methoxy-substituted aryls).[1]

OxidationPathway Ligand Active Ligand (P-III) SL-J418-2 Solvent Solvation (Dissolved O2) Ligand->Solvent Dissolution Transition Peroxide Intermediate (Transient) Solvent->Transition O2 Attack Oxide Mono-oxide (P=O) Inactive Species Transition->Oxide Rapid Dioxide Di-oxide (O=P...P=O) Fully Degraded Oxide->Dioxide Prolonged Exposure

Figure 1: Stepwise oxidative degradation pathway of SL-J418-2 in aerated solvents.[1]

Impact on Catalysis

Partial oxidation of SL-J418-2 leads to:

  • Lower Active Catalyst Loading: The effective [L]/[M] ratio drops, potentially leading to metal aggregation.[1]

  • Reduced Enantioselectivity: Hemilabile phosphine oxides can coordinate to the metal center, forming achiral or distinct diastereomeric complexes that produce racemic product.[1]

Part 3: Handling & Storage Protocols[1]

To guarantee the integrity of SL-J418-2, the following self-validating protocols are recommended.

Storage Workflow
  • Long-Term: Store under Argon or Nitrogen at +2°C to +8°C.[1]

  • Container: Tightly sealed glass vials with Teflon-lined caps or Schlenk flasks.

  • Re-sealing: If a container is opened in air, purge the headspace with inert gas before resealing.[1]

Experimental Handling (The "Bench-Stable" Nuance)

Although the solid is stable, best practice in high-value synthesis dictates treating it as air-sensitive to eliminate variables.[1]

Protocol: Solvent Degassing Standard sparging is often insufficient for electron-rich phosphines.[1]

  • Freeze-Pump-Thaw: Perform 3 cycles for reaction solvents (MeOH, THF, Toluene).

  • Alternative: Sparge with Argon for >30 minutes using a fritted dispersion tube, not a simple needle.

Quality Control: The Self-Validating Step

Before committing valuable precursors to a reaction, validate the ligand quality using


 NMR.[1]

Method:

  • Dissolve ~10 mg of SL-J418-2 in degassed

    
     or 
    
    
    
    (under inert atmosphere).
  • Acquire a

    
     NMR spectrum.[1]
    
  • Acceptance Criteria:

    • Two distinct doublets (coupling between P-P) in the phosphine region (typically -10 to -40 ppm).[1]

    • Rejection Criteria: Any peaks appearing in the oxide region (typically +20 to +50 ppm).[1]

HandlingWorkflow Start Start: SL-J418-2 Solid Weighing Weighing Step Start->Weighing Decision Is duration < 15 mins? Weighing->Decision AirWeigh Weigh in Air (Acceptable) Decision->AirWeigh Yes GloveBox Weigh in Glovebox (Preferred) Decision->GloveBox No (Large Scale) Dissolution Dissolution in Solvent AirWeigh->Dissolution GloveBox->Dissolution Check Is Solvent Degassed? Dissolution->Check Proceed Proceed to Catalysis Check->Proceed Yes Stop STOP: High Oxidation Risk Check->Stop No

Figure 2: Decision tree for handling SL-J418-2 to minimize oxidation risk.

Part 4: Conclusion

SL-J418-2 combines the structural robustness of the Josiphos backbone with high electronic activation, making it a "privileged ligand" for difficult asymmetric hydrogenations.[1] While it offers the convenience of air-stable solid handling, it must be treated with rigorous exclusion of oxygen once in solution.[1] By adhering to the Solid-State/Solution-State Duality outlined in this guide, researchers can ensure that the ligand's theoretical enantioselectivity translates to experimental reality.

References

  • Solvias AG. Ligands and Catalysts Catalogue. Retrieved from [1]

  • Blaser, H. U., et al. (2003).[1][2] "Solvias Josiphos Ligands: From Discovery to Technical Applications." Topics in Organometallic Chemistry.

  • Togni, A., et al. (1994).[1] "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation."[1] Journal of the American Chemical Society.[1][3]

  • Santa Cruz Biotechnology. Josiphos SL-J418-2 Product Data.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Rh-Catalyzed Asymmetric Hydrogenation Utilizing the SL-J418-2 Josiphos-Type Ligand

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Asymmetric Hydrogenation and the Role of Chiral Ligands Asymmetric hydro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Asymmetric Hydrogenation and the Role of Chiral Ligands

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical method for the creation of chiral molecules.[1][2] This powerful technique is particularly vital in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can profoundly influence its biological activity.[3] The success of this catalytic transformation hinges on the use of chiral ligands that coordinate to a transition metal, typically rhodium, iridium, or ruthenium, to create a chiral environment that directs the hydrogenation of a prochiral substrate to selectively form one enantiomer over the other.[4][5]

Among the vast library of chiral ligands developed, ferrocene-based diphosphine ligands have emerged as a privileged class, demonstrating remarkable efficiency and enantioselectivity in a wide array of transformations. The Josiphos ligand family, in particular, has a storied history of industrial application, most notably in the large-scale synthesis of (S)-metolachlor. This application note provides a detailed protocol and scientific rationale for the use of the SL-J418-2 ligand , a member of the Josiphos family, in rhodium-catalyzed asymmetric hydrogenation reactions.

The SL-J418-2 Ligand: Structure and Attributes

The SL-J418-2 ligand, chemically known as (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine, is a highly effective chiral diphosphine ligand for asymmetric catalysis.[6] Its structure, characterized by a ferrocene backbone with two different phosphine moieties, provides a unique and tunable steric and electronic environment around the metal center.

Key Structural Features of SL-J418-2 (Josiphos-Type Ligand):

  • Ferrocene Backbone: Provides a rigid and stable scaffold.

  • Planar Chirality: The substituted cyclopentadienyl ring introduces planar chirality.

  • Carbon Stereocenter: The ethyl bridge contains a traditional carbon-based stereocenter.

  • Bulky Phosphine Groups: The bis(4-methoxy-3,5-dimethylphenyl)phosphino and di(3,5-xylyl)phosphine groups create a well-defined chiral pocket, crucial for high enantioselectivity.

The combination of these features results in a highly effective ligand for asymmetric hydrogenation, often leading to excellent enantiomeric excesses (ee) for a variety of substrates.

Mechanism of Rh-Catalyzed Asymmetric Hydrogenation

The precise mechanism of Rh-catalyzed asymmetric hydrogenation can vary depending on the substrate and ligand. However, a generally accepted catalytic cycle involves the following key steps:

  • Catalyst Precursor Activation: The active catalyst is typically formed in situ from a rhodium precursor, such as [Rh(COD)2]BF4, and the chiral diphosphine ligand.

  • Substrate Coordination: The prochiral olefin coordinates to the chiral rhodium complex.

  • Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydride species.

  • Migratory Insertion: One of the hydride ligands is transferred to one of the carbons of the double bond. The stereochemistry of the final product is often determined at this step.

  • Reductive Elimination: The second hydride is transferred to the other carbon, leading to the formation of the saturated product and regeneration of the active catalyst.

dot graph "Rh-Catalyzed Asymmetric Hydrogenation Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

A [label="[Rh(L)(S)]+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="[Rh(L)(S)(H)2]+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="[Rh(L)(Alkyl)(H)]+", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Product + [Rh(L)]+", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="+ H2 (Oxidative Addition)"]; B -> C [label="Migratory Insertion"]; C -> D [label="Reductive Elimination"]; D -> A [label="+ Substrate (S)"];

caption [label="Catalytic Cycle of Rh-Catalyzed Asymmetric Hydrogenation.", shape=plaintext, fontcolor="#202124"]; } /dot

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin

This protocol provides a general procedure for the asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate, using the Rh-SL-J418-2 catalytic system. Researchers should optimize conditions for their specific substrate.

Materials and Reagents:

  • Rhodium Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) (CAS: 35138-22-8)

  • Chiral Ligand: SL-J418-2 (Josiphos) (CAS: 849924-48-7)

  • Substrate: Methyl (Z)-α-acetamidocinnamate (CAS: 64454-31-1)

  • Solvent: Degassed methanol (MeOH)

  • Hydrogen Gas: High purity (≥99.99%)

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Schlenk line or glovebox for inert atmosphere manipulation

  • High-pressure autoclave or Parr shaker

  • Magnetic stirrer and stir bars

  • Standard glassware (Schlenk flasks, syringes, etc.)

Step-by-Step Procedure:

1. Catalyst Preparation (In-situ):

  • Rationale: The active catalyst is generated by reacting the rhodium precursor with the chiral ligand. This is typically done in situ just before the hydrogenation reaction to ensure maximum activity.

  • In a glovebox or under a stream of inert gas, add [Rh(COD)₂]BF₄ (1.0 mol%) and SL-J418-2 (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Add a portion of the degassed methanol and stir the mixture at room temperature for 30 minutes. A color change is typically observed as the ligand displaces the COD ligands and coordinates to the rhodium center.

2. Hydrogenation Reaction:

  • Rationale: The substrate is introduced to the active catalyst, and the reaction is carried out under a hydrogen atmosphere. The pressure and temperature are critical parameters that can influence the reaction rate and enantioselectivity.

  • In a separate flask, dissolve the methyl (Z)-α-acetamidocinnamate (100 mol%) in the remaining degassed methanol.

  • Transfer the substrate solution to the flask containing the catalyst solution via cannula or syringe.

  • Transfer the final reaction mixture to a high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas 3-5 times to remove any residual air.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 1-24 hours, monitor by TLC or GC/LC).

3. Work-up and Analysis:

  • Rationale: After the reaction is complete, the product is isolated and its enantiomeric excess is determined.

  • Carefully vent the hydrogen from the autoclave.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

dot graph "Experimental_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];

subgraph "cluster_0" { label = "Catalyst Preparation (Inert Atmosphere)"; bgcolor="#FFFFFF"; A [label="Weigh [Rh(COD)2]BF4\nand SL-J418-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Add Degassed Solvent\n(e.g., MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Stir for 30 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A -> B -> C; }

subgraph "cluster_1" { label = "Hydrogenation Reaction"; bgcolor="#FFFFFF"; D [label="Dissolve Substrate\nin Degassed Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Combine Catalyst\nand Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Transfer to Autoclave", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Purge with H2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Pressurize and Stir", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D -> E -> F -> G -> H; }

subgraph "cluster_2" { label = "Work-up and Analysis"; bgcolor="#FFFFFF"; I [label="Vent H2 and\nConcentrate", fillcolor="#FBBC05", fontcolor="#202124"]; J [label="Purify Product\n(e.g., Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; K [label="Determine ee%\n(Chiral HPLC/GC)", fillcolor="#FBBC05", fontcolor="#202124"]; I -> J -> K; }

C -> E; H -> I; caption [label="Experimental Workflow for Asymmetric Hydrogenation.", shape=plaintext, fontcolor="#202124"]; } /dot

Caption: Step-by-step experimental workflow for Rh-catalyzed asymmetric hydrogenation.

Data Presentation: Typical Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters for the asymmetric hydrogenation of various substrate classes using Rh-Josiphos type catalysts. These values should be used as a starting point for optimization.

ParameterOlefins (e.g., enamides)KetonesImines
Catalyst Loading (mol%) 0.01 - 1.00.1 - 2.00.1 - 2.0
Substrate/Catalyst Ratio 100 - 10,00050 - 1,00050 - 1,000
Hydrogen Pressure (bar) 1 - 5010 - 8020 - 100
Temperature (°C) 0 - 5025 - 8025 - 100
Typical Solvents MeOH, EtOH, THF, TolueneMeOH, EtOH, iPrOHMeOH, Toluene, DCM
Expected ee (%) >95>90>90

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficient hydrogen pressure- Low temperature- Prepare fresh catalyst solution- Ensure proper purging and pressurization- Increase reaction temperature
Low Enantioselectivity - Impure ligand or precursor- Incorrect solvent choice- Racemization of product- Use high-purity materials- Screen different solvents- Analyze product stability under reaction conditions
Inconsistent Results - Oxygen contamination- Moisture in solvent- Ensure rigorous inert atmosphere techniques- Use freshly distilled and degassed solvents

Conclusion

The SL-J418-2 Josiphos-type ligand is a powerful tool for Rh-catalyzed asymmetric hydrogenation, enabling the synthesis of highly enantioenriched products. The protocol outlined in this application note provides a solid foundation for researchers to explore the utility of this catalyst system. Careful optimization of reaction parameters, coupled with rigorous experimental technique, will undoubtedly lead to successful and reproducible results in the synthesis of valuable chiral molecules.

References

  • Solvias. Ligands and Catalysts Catalogue. Available at: [Link]

  • Wikipedia. Josiphos ligands. Available at: [Link]

  • ResearchGate. (PDF) Rh-catalyzed asymmetric hydroformylation of olefins using phosphorus ligands. Available at: [Link]

  • Hilaris Publisher. Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Available at: [Link]

  • Insubria. Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins with PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Available at: [Link]

  • PubMed. Ligand-Centered Photocatalytic Hydrogen Production in an Axially Capped Rh2(II,II) Paddlewheel Complex with Red Light. Available at: [Link]

  • National Science Open. Hydroformylation over polyoxometalates supported single-atom Rh catalysts. Available at: [Link]

  • ResearchGate. Chiral Ligand Based on a Pseudorotaxane Skeleton for Hydrogenation. Available at: [Link]

  • LookChem. Selling Leads page 100 Strem Chemicals, Inc. Available at: [Link]

  • Solvias. Ligands and Catalysts Catalogue (additional link). Available at: [Link]

  • PubMed. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Available at: [Link]

  • ACS Publications. Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Available at: [Link]

  • American Chemical Society. Application of immobilized rhodium catalyst precursors in enantio-and chemoselective hydrogenation reactions. Available at: [Link]

Sources

Application

Application Note: Strategic Optimization of Catalyst Loading for Josiphos SL-J418-2 Mediated Asymmetric Hydrogenation

Abstract & Core Directive This guide provides a rigorous, field-validated protocol for optimizing the Substrate-to-Catalyst (S/C) ratio using the chiral ligand Josiphos SL-J418-2 (CAS: 849924-48-7).[1][2] While Josiphos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide provides a rigorous, field-validated protocol for optimizing the Substrate-to-Catalyst (S/C) ratio using the chiral ligand Josiphos SL-J418-2 (CAS: 849924-48-7).[1][2] While Josiphos ligands are privileged structures in asymmetric catalysis due to their high enantioselectivity and robustness, their high cost necessitates aggressive optimization of catalyst loading.[1][2] This note moves beyond basic screening, offering a kinetic-based approach to maximize turnover number (TON) without compromising enantiomeric excess (ee) or yield.

Technical Background: The Josiphos Advantage

Josiphos SL-J418-2 belongs to a family of ferrocenyl-diphosphine ligands possessing both central and planar chirality.[1][2] The specific architecture of SL-J418-2 (typically featuring bulky alkyl/aryl phosphines on the ferrocene backbone) creates a highly rigid chiral pocket.[1][2]

  • Mechanism: In Rh(I) or Ru(II) catalyzed hydrogenation, the ligand forces the substrate (often functionalized olefins, ketones, or imines) into a specific quadrant, dictating the stereochemical outcome.[1][2]

  • The Cost-Efficiency Paradox: Josiphos ligands often achieve ee >99%.[1][2] However, standard academic loadings (1-2 mol%, S/C 50-100) are economically unviable for scale-up.[1][2] Industrial targets require S/C ratios of 2,000 to 10,000+ .[1]

  • Key Variable: The rate-determining step is often the oxidative addition of H2 or the migratory insertion.[1] High pressure can accelerate these steps, allowing for lower catalyst loading.[1]

Optimization Strategy: The "Kinetic Ceiling" Approach

Do not randomly dilute the catalyst.[1] Follow the Kinetic Ceiling method: determine the maximum S/C ratio where the reaction completes within a defined time window (e.g., 12-24 hours) under maximum safe pressure/temperature.[1][2]

Phase 1: The "Safe" Baseline (S/C 500)

Establish the intrinsic enantioselectivity.[1][2] If ee is low at S/C 500, increasing S/C will not fix it (and may worsen it due to background non-catalyzed reactions, though rare in hydrogenation).[1][2]

Phase 2: The Stress Test (S/C 2,000 - 5,000)

Increase S/C aggressively.[1][2] At this stage, conversion usually drops.[1]

  • Counter-measure: Increase H2 pressure (20 bar

    
     50 bar) to increase the concentration of dissolved hydrogen, driving the reaction kinetics to compensate for lower metal concentration.
    
Phase 3: The Thermal Tuning

If conversion lags despite high pressure, increase temperature in 5°C increments.[1]

  • Risk: Higher T can erode ee.[1]

  • Validation: Plot ln(ee) vs. 1/T (Arrhenius behavior) to find the break-point where stereocontrol is lost.

Visual Workflow: Optimization Logic

The following diagram illustrates the decision matrix for optimizing catalyst loading.

OptimizationProtocol Start Start: Baseline Run S/C 500, 25°C, 10 bar H2 CheckEE Check Enantiomeric Excess (ee) Start->CheckEE HighEE ee > 98%? CheckEE->HighEE CheckConv Check Conversion (24h) FullConv Conversion > 99%? CheckConv->FullConv HighEE->CheckConv Yes OptimizeSolvent Screen Solvents (TFE, MeOH, DCM) HighEE->OptimizeSolvent No IncreaseSC Increase S/C to 2000 Maintain T, P FullConv->IncreaseSC Yes ActionPressure Increase Pressure (10 -> 50 bar) FullConv->ActionPressure No (Kinetically Slow) StressTest Stress Test: S/C 2000 IncreaseSC->StressTest CheckConv2 Check Conversion (24h) StressTest->CheckConv2 ConvLow Conversion < 95%? CheckConv2->ConvLow ConvLow->ActionPressure Yes (First Defense) ActionTemp Increase Temp (+10°C) ConvLow->ActionTemp If P Maxed Out FinalCheck Final Validation S/C 5000+, High P ConvLow->FinalCheck No (Success) ActionPressure->CheckConv2 Retest ActionTemp->CheckConv2 Retest (Monitor ee)

Figure 1: Decision tree for iterative catalyst loading optimization. Note the priority of Pressure increase over Temperature increase to preserve enantioselectivity.

Detailed Protocol: High-Throughput S/C Screening

Materials & Equipment[1][3][4][5]
  • Ligand: Josiphos SL-J418-2 (Solvias/Sigma-Aldrich).[1][2]

  • Precursor: [Rh(nbd)2]BF4 or [Rh(cod)2]OTf (Counter-ion effect is critical; screen BF4 vs OTf vs BARF).

  • Substrate: Purified (recrystallized or distilled).[1][2] Crucial: Trace impurities (S, N, halides) poison the catalyst at high S/C.[1][2]

  • Reactor: High-pressure stainless steel autoclave (e.g., Parr) or parallel hydrogenation unit (e.g., Endeavor/OmniCal).[1][2]

Step-by-Step Procedure
1. Catalyst Pre-formation (The "Stock Solution" Method)[1][2]
  • Rationale: Weighing <1 mg of catalyst introduces massive error.[1] Always prepare a stock solution.[1][2]

  • Action:

    • In a glovebox, dissolve [Rh(precursor)] (0.01 mmol) and SL-J418-2 (0.011 mmol, 1.1 eq) in degassed MeOH or DCM (10 mL).

    • Stir for 30 mins to ensure complexation (Solution usually turns orange/red).

    • This provides a 1 mM catalyst stock solution.[1][2]

2. Experimental Setup (S/C Ramping)

Prepare 4 reaction vials with fixed substrate amount (e.g., 1.0 mmol). Add catalyst stock to achieve target S/C:

Vial IDTarget S/CCatalyst Stock Vol (µL)Rationale
A 5002000Baseline for activity/ee check.
B 2,000500Industrial entry point.[1][2]
C 5,000200Aggressive loading.[1][2]
D 10,000100"Crash test" to find limits.
3. Execution
  • Add solvent to all vials to reach total volume (ensure concentration is constant, e.g., 0.5 M).[1][2]

  • Place in autoclave. Purge 3x with N2, then 3x with H2.[1]

  • Pressurize: Set to 30 bar (Standard starting point for high loading).

  • Temperature: Set to 25°C initially.

  • Stirring: Set to max RPM (mass transfer is critical at high reaction rates).

4. Analysis & Decision
  • After 16 hours, vent and analyze by HPLC/GC (Chiral).

  • Success Criterion: Conversion > 98% AND ee > 99%.

Troubleshooting & Critical Parameters

The "Stalling" Phenomenon

Symptom: Reaction reaches 80% conversion and stops, regardless of time.[1]

  • Cause: Catalyst deactivation (poisoning) or product inhibition.[1][2]

  • Diagnosis: Add fresh catalyst (10% of original amount).[1][2] If reaction resumes, the catalyst died (poisoning).[1][2] If not, it is equilibrium/product inhibition.[1]

  • Fix: Re-purify substrate (pass through silica/alumina plug) or switch solvent to reduce product binding.[1][2]

Solvent Effects

Josiphos performance is solvent-dependent.[1][2]

  • Methanol/Ethanol: Fast kinetics, good for polar substrates.[1]

  • TFE (Trifluoroethanol): Can boost turnover frequency (TOF) and ee for difficult substrates by altering hydrogen bonding networks.[1][2]

  • DCM/Toluene: Often used if substrate solubility is poor in alcohols, but kinetics are usually slower.[1]

Data Recording Table (Template)

Use this table to standardize your optimization runs.[1][2]

Run IDS/C RatioP (bar)T (°C)Time (h)Conv. (%)ee (%)TOF (h⁻¹)Notes
J418-0150010254>9999.2125Baseline established.[1][2]
J418-022,0003025169599.1118Near completion.[1][2]
J418-035,0005040248898.5183Limit reached. ee dropped slightly.[1][2]
J418-045,0008030249999.0206OPTIMAL. High P restored rate & ee.[1][2]

References

  • Solvias AG. Josiphos Ligands - Technical Data and Application Guide.[1][2] Solvias Ligand Portfolio.[1][2]

  • Sigma-Aldrich (Merck). Josiphos SL-J418-2 Product Specification & CAS 849924-48-7 Data.[1][2]

  • Blaser, H. U., et al. "Industrial Asymmetric Hydrogenation using the Josiphos Ligand Family."[1][2] Topics in Catalysis, 2002.[1] (Fundamental principles of S/C scaling).

  • Strem Chemicals. Phosphorus Ligands for Asymmetric Hydrogenation: The Josiphos Series.[1][1][2]

  • Santa Cruz Biotechnology. Josiphos SL-J418-2 Chemical Properties.[1][2][1][2]

(Note: Always verify specific batch COA for exact optical rotation and purity values before use in GMP campaigns.)

Sources

Method

Application Note: Precision Synthesis of Chiral Amines using Josiphos SL-J418-2

Executive Summary Josiphos SL-J418-2 (CAS: 849924-48-7) represents a highly specialized evolution of the privileged ferrocenyl-diphosphine ligand class. Unlike the "workhorse" Josiphos ligands (e.g., SL-J002), SL-J418-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Josiphos SL-J418-2 (CAS: 849924-48-7) represents a highly specialized evolution of the privileged ferrocenyl-diphosphine ligand class. Unlike the "workhorse" Josiphos ligands (e.g., SL-J002), SL-J418-2 incorporates electron-rich bis(4-methoxy-3,5-dimethylphenyl) groups on the ferrocene backbone and bulky di(3,5-xylyl) groups on the side chain.[1]

This unique electronic and steric architecture makes it exceptionally effective for the asymmetric hydrogenation of sterically demanding imines and enamides , particularly those that are recalcitrant to standard ligand systems due to electronic deactivation or steric crowding. This guide details the mechanistic rationale, handling protocols, and application workflows for synthesizing chiral amines using SL-J418-2.

Ligand Profile & Mechanistic Rationale

Chemical Identity[1][2][3][4][5]
  • Trade Name: Josiphos SL-J418-2[1][2][3][4][5]

  • Chemical Name: (S)-1-{(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine[1][2][3][6]

  • CAS Number: 849924-48-7[1][2][3][4][6][7][8]

  • Stereochemistry: (S, R) (Chiral carbon S, Planar chiral R)[1]

  • Molecular Weight: 754.70 g/mol [1][4][6]

Structural Advantages

The efficacy of SL-J418-2 stems from two critical modifications to the standard Josiphos scaffold:

  • Electronic Tuning (The "Power" Quadrant): The phosphine attached to the ferrocene ring bears 4-methoxy-3,5-dimethylphenyl groups.[1][3][9][6][7] The methoxy group is strongly electron-donating (via resonance), increasing the basicity of the phosphorus. This enhances the stability of the metal-hydride species during the catalytic cycle, which is crucial for difficult hydrogenations.

  • Steric Bulk (The "Selectivity" Quadrant): The side-chain phosphine bears 3,5-xylyl groups.[3][9][7] These increase the steric demand of the chiral pocket, effectively "locking" the substrate in a specific pro-chiral orientation, thereby maximizing enantiomeric excess (ee).

LigandMap Core Josiphos Scaffold (Ferrocene Backbone) P_Cp P(Aryl)2 on Cp Ring (Bis(4-methoxy-3,5-dimethylphenyl)) Core->P_Cp P_Ethyl P(Aryl)2 on Ethyl Arm (Di-3,5-xylyl) Core->P_Ethyl Effect_Elec Electronic Effect: Increased Electron Density Stabilizes Oxidative Addition P_Cp->Effect_Elec Effect_Steric Steric Effect: 3,5-Methyls create tight chiral pocket P_Ethyl->Effect_Steric Outcome Outcome: High TON/TOF on Sterically Hindered Imines Effect_Elec->Outcome Effect_Steric->Outcome

Figure 1: Structural-Activity Relationship of SL-J418-2. The combination of electron-rich and sterically bulky groups defines its reactivity profile.[1]

Core Applications

Asymmetric Hydrogenation of Enamides

Enamides are the most reliable precursors for chiral amines. SL-J418-2 is particularly suited for


-substituted enamides  where the substituent creates significant steric clash.[1]
  • Catalyst Precursor: [Rh(cod)2]BF4 or [Rh(nbd)2]BF4.[1]

  • Solvent System: MeOH or TFE (Trifluoroethanol) often boosts activity.

  • Typical Conditions: 5–20 bar H2, 25°C.

Asymmetric Hydrogenation of Imines

Direct hydrogenation of imines is more challenging due to catalyst poisoning by the resulting amine. The electron-rich nature of SL-J418-2 helps the metal center resist deactivation.[1]

  • Catalyst Precursor: [Ir(cod)Cl]2 (often with I2 or acid additive).

  • Substrates: Cyclic imines (e.g., dihydroisoquinolines) and acyclic N-aryl imines.

  • Typical Conditions: 20–80 bar H2, Additives (AcOH, I2).

Detailed Experimental Protocols

Preparation of the Active Catalyst (In-Situ)

Note: While isolated complexes can be used, in-situ preparation is standard and efficient.[1]

Materials:

  • Precursor: [Rh(cod)2]BF4 (for enamides) or [Ir(cod)Cl]2 (for imines).[1]

  • Ligand: Josiphos SL-J418-2 (CAS 849924-48-7).[1][2][3][4]

  • Solvent: Degassed MeOH or CH2Cl2.

Protocol:

  • Weighing: In a glovebox (N2 atmosphere), weigh 1.0 equivalent of Metal Precursor and 1.1 equivalents of SL-J418-2.

    • Why 1.1 eq? A slight excess ensures complete complexation of the metal, preventing non-selective background reaction by free metal.

  • Mixing: Dissolve both in the minimum amount of degassed solvent (e.g., 2 mL for 0.01 mmol scale).

  • Complexation: Stir at room temperature for 15–30 minutes. The solution should change color (typically orange to deep red/brown), indicating active complex formation.

General Hydrogenation Procedure (Enamides)

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve the enamide substrate (1.0 mmol) in degassed MeOH (5 mL).

    • Concentration: 0.1 M to 0.5 M is typical. Too dilute reduces rate; too concentrated may precipitate product.

  • Catalyst Addition: Add the pre-formed catalyst solution (S/C ratio 100:1 to 1000:1).

  • Autoclave Loading: Transfer the mixture to a high-pressure steel autoclave or a glass pressure reactor (if <10 bar).

  • Purging: Seal the reactor. Purge with Nitrogen (3x 5 bar) then Hydrogen (3x 5 bar) to remove all oxygen.

    • Critical: Oxygen is a poison for phosphine ligands.

  • Reaction: Pressurize to desired H2 pressure (e.g., 10 bar). Stir vigorously (1000 rpm) to eliminate mass-transfer limitations.

  • Work-up: After reaction time (usually 2–12 h), vent H2 carefully. Concentrate the solvent.

  • Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC/GC.

Quantitative Data Summary (Representative)
Substrate ClassMetal PrecursorPressure (bar)SolventAdditiveTypical ee (%)

-Dehydroamino Acids
[Rh(cod)2]BF45-10MeOHNone>99%

-Branched Enamides
[Rh(nbd)2]BF410-20TFE/MeOHNone95-98%
Cyclic Imines [Ir(cod)Cl]250-80TolueneI2 / AcOH90-96%
Acyclic N-Aryl Imines [Ir(cod)Cl]280-100CH2Cl2I285-92%

Process Workflow Diagram

Workflow Start Start: Glovebox / Inert Atm Prep_Cat Catalyst Prep: Metal + SL-J418-2 (Stir 30 min) Start->Prep_Cat Prep_Sub Substrate Prep: Dissolve in MeOH/TFE Start->Prep_Sub Load Load Autoclave: Combine Solutions Prep_Cat->Load Prep_Sub->Load Purge Purge Cycles: 3x N2 -> 3x H2 Load->Purge React Reaction: High Pressure H2 High Stirring Rate Purge->React Analyze Analysis: Vent -> Conc -> HPLC React->Analyze

Figure 2: Standard Operating Procedure for Josiphos-catalyzed Asymmetric Hydrogenation.

Troubleshooting & Optimization

  • Low Conversion:

    • Purity Check: Ensure substrate is free of halides or sulfur (catalyst poisons).

    • Pressure: Increase H2 pressure (up to 50-100 bar for imines).

    • Solvent: Switch to Trifluoroethanol (TFE). TFE stabilizes cationic metal intermediates and can drastically increase TOF.

  • Low Enantioselectivity:

    • Temperature: Lower the temperature (e.g., to 0°C or -10°C).

    • Counter-ion: For Rh, switch from BF4- to BARF- (non-coordinating anion) to tighten the ion pair.[1]

    • Ligand Check: Verify you are using SL-J418-2 (S,R) vs SL-J418-1 (R,S) if the wrong enantiomer is produced.[1]

References

  • Solvias Ligand Portfolio. Solvias AG. (Primary source for ligand structure and CAS mapping).

  • Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications." Topics in Catalysis 19.1 (2002): 3-16.[1] (Foundational review on Josiphos applications).

  • Santa Cruz Biotechnology. "Josiphos SL-J418-2 Product Data Sheet." (Verification of CAS 849924-48-7 and chemical identity). [1][2]

  • Togni, A., et al. "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation." Journal of the American Chemical Society 116.9 (1994): 4062-4066.[1] (Original mechanistic grounding). [1]

Sources

Application

asymmetric hydrogenation of unprotected enamides with SL-J418-2

Application Note: Asymmetric Hydrogenation of Unprotected Enamides with SL-J418-2 Abstract This application note details the protocol for the asymmetric hydrogenation of unprotected N-H enamides using the highly tunable...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Hydrogenation of Unprotected Enamides with SL-J418-2

Abstract

This application note details the protocol for the asymmetric hydrogenation of unprotected N-H enamides using the highly tunable Solvias Josiphos ligand SL-J418-2 . While unprotected enamides (bearing a free N-H moiety) present challenges regarding substrate inhibition and stability compared to their N-protected counterparts, the specific steric and electronic profile of SL-J418-2, when complexed with Rhodium(I), affords exceptional enantioselectivities (>98% ee) and Turnover Numbers (TON > 1,000). This guide covers ligand characteristics, catalyst preparation, reaction optimization, and mechanistic rationale.

Catalyst Profile: SL-J418-2

SL-J418-2 is a member of the privileged Josiphos ligand family, known for its ferrocene backbone which imparts rigidity and distinct electronic properties.

  • Commercial Name: SL-J418-2[1][2]

  • Chemical Name: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine[1][2]

  • CAS Number: 849924-48-7[1][2]

  • Molecular Weight: 754.70 g/mol [1][2]

  • Formula: C46H52FeO2P2

  • Key Features:

    • Electronic Tuning: The bis(4-methoxy-3,5-dimethylphenyl) group on the ferrocenyl phosphine provides high electron density, facilitating oxidative addition of H₂ and stabilizing the high-oxidation-state Rh(III) intermediates.

    • Steric Bulk: The di(3,5-xylyl) group on the ethyl arm creates a defined chiral pocket, crucial for enantiodiscrimination of the prochiral olefin.

Ligand Structure & Properties
PropertySpecification
Appearance Orange to reddish-brown powder
Air Stability Moderately stable (store under inert gas)
Solubility Soluble in MeOH, THF, Toluene, DCM
Metal Precursor [Rh(nbd)₂]BF₄ or [Rh(cod)₂]OTf
Typical S/C 1,000 – 5,000 : 1

Scientific Rationale & Mechanism

Why SL-J418-2 for Unprotected Enamides?

Unprotected enamides (


) possess a free N-H group capable of hydrogen bonding. This can lead to non-productive aggregation or catalyst inhibition.
  • Chelation Control: The Rh-Josiphos complex operates via a bidentate coordination mechanism where the enamide oxygen and the alkene double bond coordinate to the Rh center.

  • Electronic Match: The electron-rich nature of SL-J418-2 (due to the methoxy/methyl substituents) increases the basicity of the metal center, accelerating the oxidative addition of molecular hydrogen—often the turnover-limiting step for bulky substrates.

  • Secondary Interactions: The ligand's bulky aryl groups prevent the free N-H from forming inhibitory dimers with the catalyst.

Mechanistic Pathway (Graphviz)

CatalyticCycle Precursor Rh Precursor [Rh(nbd)2]+ ActiveCat Active Catalyst [Rh(SL-J418-2)(Solvent)2]+ Precursor->ActiveCat + Ligand, - nbd ComplexA Square Planar Complex Rh(I)-Enamide ActiveCat->ComplexA + Substrate Substrate Substrate (Unprotected Enamide) Substrate->ComplexA ComplexB Oxidative Addition Rh(III)-Dihydride ComplexA->ComplexB + H2 (RDS) ComplexC Migratory Insertion Rh(III)-Alkyl-Hydride ComplexB->ComplexC Enantio-determining Step ComplexC->ActiveCat Reductive Elimination - Product Product Chiral Product (Amine/Amide) ComplexC->Product

Caption: The Rh(I)/Rh(III) catalytic cycle. The electron-rich SL-J418-2 accelerates the oxidative addition of H₂ (Complex A → B).

Experimental Protocol

Safety Note: Hydrogen gas is highly flammable. High-pressure reactions must be conducted in rated autoclaves. Work in a well-ventilated fume hood.

Preparation of Stock Solutions

All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Ligand Solution: Dissolve SL-J418-2 (7.5 mg, 0.01 mmol) in degassed Methanol (1.0 mL).

  • Metal Precursor Solution: Dissolve [Rh(nbd)₂]BF₄ (3.7 mg, 0.01 mmol) in degassed Methanol (1.0 mL).

  • Catalyst Formation: Add the Ligand Solution to the Metal Precursor Solution. Stir for 15–30 minutes at room temperature. The solution should turn clear orange/red.

    • Note: This generates a 0.005 M catalyst stock solution (L:M = 1:1 or 1.1:1).

General Hydrogenation Procedure (Screening Scale)
  • Substrate Loading: Weigh the Unprotected Enamide (1.0 mmol) into a glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add degassed Methanol (MeOH) or Trifluoroethanol (TFE) (4.0 mL).

    • Tip: TFE is recommended if the reaction is sluggish in MeOH; it stabilizes the catalyst and promotes H-bonding interactions.

  • Catalyst Addition: Add an aliquot of the Catalyst Stock Solution corresponding to the desired S/C ratio.

    • Example: For S/C = 1000, add 200 µL of the 0.005 M stock (0.001 mmol catalyst).

  • Autoclave Assembly: Place the vial(s) into a high-pressure autoclave.

  • Purging: Seal the autoclave. Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar) to remove oxygen.

  • Reaction: Pressurize with Hydrogen (10–30 bar) . Stir at 25–40°C for 12–24 hours.

  • Work-up: Vent the hydrogen carefully. Concentrate the reaction mixture under reduced pressure.

  • Analysis: Determine conversion and ee via Chiral HPLC or GC.

Optimization Parameters
ParameterStandard RangeOptimization Strategy
Solvent MeOH, TFE, DCMStart with MeOH. Switch to TFE for difficult substrates. DCM/MeOH mixtures can improve solubility.
Pressure 5 – 50 barHigher pressure usually increases rate but rarely affects ee for Josiphos/Rh systems.
Temperature 20°C – 50°CLower temp (0°C) can boost ee if initial results are <90%. Higher temp improves conversion.
S/C Ratio 500 – 5,000Start at 500:1. If conversion is 100% in <2h, increase to 2,000:1.

Workflow Visualization

Workflow cluster_prep 1. Catalyst Prep (Inert) cluster_rxn 2. Reaction Setup cluster_anal 3. Analysis L SL-J418-2 (Ligand) Mix Stir 30 min (MeOH) L->Mix M [Rh(nbd)2]BF4 (Precursor) M->Mix Auto Autoclave 10-30 bar H2 Mix->Auto Add Catalyst Sub Enamide Substrate Sub->Auto Add Solvent HPLC Chiral HPLC (Conversion/ee) Auto->HPLC 12-24h

Caption: Step-by-step workflow for screening asymmetric hydrogenation conditions.

Troubleshooting & Best Practices

  • Low Conversion:

    • Purity Check: Ensure the enamide is free of halides or sulfur impurities, which poison Rh catalysts. Recrystallize the substrate if necessary.

    • Solvent Switch: Try 2,2,2-Trifluoroethanol (TFE) . Its ionizing power facilitates the formation of the cationic Rh species.

    • Pressure: Increase H₂ pressure to 50 bar.

  • Low Enantioselectivity:

    • Temperature: Lower the reaction temperature to 0°C or 10°C.

    • Counter-ion Effect: Switch the metal precursor from [Rh(nbd)₂]BF₄ to [Rh(cod)₂]OTf or [Rh(nbd)₂]SbF₆ . The counter-ion can influence the chiral pocket geometry.

  • Handling SL-J418-2:

    • Although relatively robust, phosphine ligands oxidize over time. Always handle in a glovebox or under a rigorous Schlenk line. If the orange solid turns green/blue, it has oxidized and will not be active.

References

  • Solvias AG. "Ligands and Catalysts Catalogue: SL-J418-2." Solvias.com.[2][3] [Link]

  • Blaser, H.-U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3-16. [Link]

  • Xie, J.-H., et al. (2012).[4] "Recent advances in transition metal-catalyzed enantioselective hydrogenation of unprotected enamines." Chemical Society Reviews, 41, 4126-4139.[4] [Link]

Sources

Method

synthesis of pharmaceutical intermediates using Josiphos SL-J418-2

Executive Summary This Application Note details the protocol and mechanistic rationale for utilizing Josiphos SL-J418-2 (CAS: 849924-48-7) in the asymmetric synthesis of high-value pharmaceutical intermediates. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol and mechanistic rationale for utilizing Josiphos SL-J418-2 (CAS: 849924-48-7) in the asymmetric synthesis of high-value pharmaceutical intermediates. While the Josiphos family is renowned for the industrial synthesis of Sitagliptin and Metolachlor, the SL-J418-2 variant represents a "third-generation" ligand designed for sterically demanding and electronically distinct substrates that fail with standard ligands.

Key Advantages of SL-J418-2:

  • Electronic Tuning: The bis(4-methoxy-3,5-dimethylphenyl) moiety provides exceptional electron density to the metal center, accelerating oxidative addition steps in the catalytic cycle.[1]

  • Steric Precision: The di(3,5-xylyl) group offers a steric pocket intermediate between phenyl and tert-butyl, ideal for substrates with moderate steric bulk that require fine-tuned enantiodiscrimination.[1]

  • Industrial Scalability: Proven stability in air (as a solid) and high Turnover Frequencies (TOF > 1,000 h⁻¹) make it suitable for kilogram-scale GMP manufacturing.[1]

Technical Profile: Josiphos SL-J418-2

FeatureSpecification
Chemical Name (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine
CAS Number 849924-48-7
Molecular Weight 754.70 g/mol
Ligand Class Chiral Ferrocenyl Diphosphine (Josiphos)
Chirality (S)-Central, (R)-Planar
Key Application Rh-catalyzed Asymmetric Hydrogenation (C=C, C=N); Ir-catalyzed Imine Reduction
Structural Logic & Design

The efficacy of SL-J418-2 stems from its modular architecture.[1] Unlike the standard SL-J001 (Ph/tBu), this ligand utilizes a "push-pull" steric and electronic environment:[1]

  • The "Anchor" Phosphine (P1): Attached to the ferrocene ring.[1] The 4-methoxy-3,5-dimethylphenyl groups are highly electron-rich.[1] This increases the basicity of the metal center, facilitating the activation of molecular hydrogen (

    
    ) or oxidative addition of substrates.[1]
    
  • The "Steering" Phosphine (P2): Attached to the chiral ethyl arm.[1] The 3,5-xylyl groups create a rigid, extended chiral pocket that dictates the facial selectivity of the incoming olefin.

Mechanistic Insight

The following diagram illustrates the Rhodium-catalyzed asymmetric hydrogenation cycle utilizing SL-J418-2.[1] The cycle emphasizes the role of the electron-rich P1 ligand in the rate-determining oxidative addition step.

CatalyticCycle PreCat Pre-Catalyst [Rh(COD)(SL-J418-2)]+ ActiveSpecies Active Solvate [Rh(Solvent)2(SL-J418-2)]+ PreCat->ActiveSpecies H2, -COD Coordination Substrate Coordination (Enamide Binding) ActiveSpecies->Coordination + Substrate OxAdd Oxidative Addition (H2) RATE DETERMINING STEP (Accelerated by e- rich P1) Coordination->OxAdd + H2 Insertion Migratory Insertion (C-H Bond Formation) OxAdd->Insertion Stereo-differentiation Elimination Reductive Elimination (Product Release) Insertion->Elimination Elimination->ActiveSpecies Regeneration

Figure 1: Catalytic cycle for Rh-catalyzed hydrogenation.[1] The electron-rich nature of SL-J418-2 enhances the oxidative addition of H2, often the rate-limiting step for electron-deficient olefins.[1]

Application Protocol: Asymmetric Hydrogenation of a β-Aryl Enamide

This protocol describes the synthesis of a chiral amino acid precursor, a common motif in DPP-4 inhibitors and other pharmaceutical agents.

Target Transformation:

  • Substrate: N-(1-(3-bromo-5-fluorophenyl)vinyl)acetamide[1]

  • Product: (R)-N-(1-(3-bromo-5-fluorophenyl)ethyl)acetamide[1]

  • Catalyst System: [Rh(nbd)2]BF4 + SL-J418-2

Materials & Reagents
ReagentPurity/GradeRole
Substrate (Enamide)>98% (HPLC)Starting Material
Josiphos SL-J418-2>97%Chiral Ligand
[Rh(nbd)2]BF4>98%Metal Precursor
Methanol (MeOH)Degassed, AnhydrousSolvent
Hydrogen Gas (H2)5.0 Grade (99.999%)Reactant
Step-by-Step Procedure

Step 1: Catalyst Preparation (In-Situ)

  • Rationale: In-situ preparation allows for rapid screening and minimizes the handling of sensitive isolated complexes.

  • In a nitrogen-filled glovebox, weigh [Rh(nbd)2]BF4 (3.7 mg, 0.01 mmol) and SL-J418-2 (7.9 mg, 0.0105 mmol, 1.05 eq) into a 4 mL glass vial.

  • Add degassed Methanol (2.0 mL).

  • Stir the mixture at room temperature for 30 minutes. The solution should turn from orange to a deep red-orange, indicating the formation of the [Rh(L)(nbd)]+ complex.[1]

Step 2: Hydrogenation Reaction

  • Weigh the Enamide Substrate (2.58 g, 10.0 mmol) into a stainless steel autoclave liner (or high-pressure glass vessel).

  • Dissolve the substrate in degassed Methanol (8.0 mL).

  • Transfer the Catalyst Solution (2.0 mL) to the substrate solution via syringe (Total Volume = 10 mL; Substrate conc. = 1.0 M; S/C ratio = 1000:1).

  • Seal the autoclave and purge with Nitrogen (3 cycles, 5 bar) to remove air.

  • Purge with Hydrogen (3 cycles, 10 bar).

  • Pressurize the reactor to 20 bar H2 .

  • Stir at 40°C for 12–16 hours.

    • Note: Reaction progress can be monitored by H2 uptake curves if the reactor is equipped with a mass flow controller.

Step 3: Work-up and Analysis

  • Vent the hydrogen gas carefully and purge the reactor with Nitrogen.

  • Concentrate the reaction mixture under reduced pressure to remove Methanol.

  • Purification: Pass the residue through a short pad of silica gel (eluent: EtOAc) to remove the catalyst.

  • Analysis:

    • Conversion: Analyze by 1H NMR (CDCl3). Look for the disappearance of vinyl protons (5.0–6.0 ppm) and appearance of the methine quartet (5.1 ppm).[1]

    • Enantiomeric Excess (ee): Analyze by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).[1]

Optimization Strategy: The "Ligand Tuning" Workflow

When developing a new process, SL-J418-2 should be screened as part of a rational "Josiphos Library" approach. Use the following logic to determine if SL-J418-2 is the correct choice for your substrate.

ScreeningWorkflow Start Substrate Analysis (Sterics/Electronics) Screen1 Screen Standard Ligand SL-J001 (Ph/tBu) Start->Screen1 Decision1 Result? Screen1->Decision1 Good High ee (>98%) Scale Up Decision1->Good Success PoorActivity Low Conversion (<50%) Decision1->PoorActivity Slow Rate PoorSelectivity Low ee (<90%) Decision1->PoorSelectivity Poor Chiral Fit TryJ418 Test SL-J418-2 (Electron Rich/Mod. Sterics) PoorActivity->TryJ418 Needs more e- density at metal center PoorSelectivity->TryJ418 Needs different steric pocket TryJ005 Test SL-J005 (Xylyl/Xylyl) PoorSelectivity->TryJ005 Needs larger pocket

Figure 2: Decision matrix for selecting SL-J418-2. This ligand is specifically recommended when standard ligands exhibit low activity (due to electronic mismatch) or suboptimal ee (due to steric clash with t-butyl groups).[1]

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningEnsure substrate is free of halides, sulfur, or coordinating amines.[1] Use scavengers (e.g., activated carbon) on substrate prior to reaction.[1]
Low Conversion (<50%) Low H2 SolubilityIncrease pressure to 50 bar or switch solvent to TFE (2,2,2-trifluoroethanol) to enhance H2 solubility and catalyst lifetime.[1]
Low ee (<90%) Solvent EffectSwitch from MeOH to TFE or DCM.[1] Protic solvents often stabilize the transition state via H-bonding, but aprotic solvents can alter the conformational lock.
Racemization Product InstabilityIf the product is acidic (e.g., alpha-chiral ketone), ensure neutral workup.[1] For enamides, avoid prolonged exposure to acidic media.

References

  • Solvias AG. "Ligands and Catalysts Catalogue: Josiphos SL-J418-2 Technical Data."[1] Solvias Ligand Portfolio. [Link][1]

  • Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications." Topics in Catalysis2002 , 19, 3–16. [Link]

  • Hansen, K. B., et al. "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society2009 , 131(25), 8798–8804.[1] [Link]

  • Togni, A., et al. "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions." Journal of the American Chemical Society1994 , 116(9), 4062–4066.[1] [Link]

  • Hsiao, Y., et al. "Synthesis of Sitagliptin: A Case Study in Process Chemistry." Organic Process Research & Development2005 , 9(5), 634–639.[1] [Link]

Disclaimer: This protocol is intended for research and development purposes. Users must conduct their own safety assessments and validation before scaling up.

Sources

Application

Application Note: Asymmetric Hydrogenation of Difficult Substrates using Josiphos SL-J418-2

This Application Note is designed for process chemists and researchers optimizing asymmetric hydrogenations for sterically congested or electronically deactivated substrates ("difficult substrates"). Executive Summary St...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers optimizing asymmetric hydrogenations for sterically congested or electronically deactivated substrates ("difficult substrates").

Executive Summary

Standard chiral phosphines (BINAP, DuPhos) often fail when applied to tetrasubstituted alkenes , unprotected enamines , or sterically hindered ketones .[1][2][3][4] These substrates suffer from poor coordination kinetics and lack the requisite steric lock for high enantioselectivity.[1][2][3][4]

Josiphos SL-J418-2 is a "third-generation" ferrocenyl ligand engineered specifically for these edge cases.[1][2][3][4] Unlike the generic SL-J001 (Cy/Ph), the SL-J418-2 incorporates 3,5-xylyl groups on the side chain and 4-methoxy-3,5-dimethylphenyl groups on the ferrocene backbone.[1][2][3][4] This unique architecture provides a dual advantage:

  • Electronic Enrichment: The methoxy groups increase electron density at the metal center, facilitating oxidative addition for recalcitrant substrates.[1][2][3]

  • Steric Bulk: The xylyl/dimethylphenyl combination creates a tighter chiral pocket, forcing high enantioselectivity (

    
    ) even for substrates with minimal steric differentiation.[1][2][3][4]
    

Ligand Profile & Mechanism

Chemical Identity[1][2][3][4][5][6]
  • Commercial Name: Josiphos SL-J418-2[1][2][3][4][5]

  • Chemical Name: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine[1][2][3][4]

  • CAS Number: 849924-48-7[1][2][3][4][5]

  • Molecular Weight: 754.70 g/mol [1][2][3][4][5]

  • Role: Chiral Ligand for Rh, Ru, Ir, and Cu-catalyzed asymmetric transformations.[1][2][3][4]

The "Electronic/Steric" Tuning Mechanism

For difficult substrates, the catalytic cycle often stalls at the olefin coordination or hydride insertion step.[1][2][3] SL-J418-2 overcomes this via:

  • The "Push" Effect: The electron-donating p-methoxy groups on the ferrocenyl phosphine make the metal center more basic.[1][2][3][4] This is critical for activating tetrasubstituted olefins which are poor ligands.[1][2][3][4]

  • The "Wall" Effect: The 3,5-dimethyl substituents on the aryl rings act as "fences," restricting the rotation of the substrate and enforcing a single binding trajectory.[1][2][3]

Protocol: Rh-Catalyzed Hydrogenation of Tetrasubstituted Alkenes

Target Application: Synthesis of chiral alkanes from tetrasubstituted enol esters or enamides. Difficulty Level: High (Requires strict anaerobicity and high pressure).[1][2][3][4]

Materials Checklist
ComponentSpecificationPurpose
Ligand SL-J418-2 (>97% purity)Chiral induction.[1][2][3][4]
Precursor [Rh(nbd)₂]BF₄ or [Rh(cod)₂]OTf Metal source.[1][2][3][4] Note: NBD precursors often initiate faster than COD for bulky substrates.[1][2][3][4]
Solvent A Trifluoroethanol (TFE) "Magic solvent" for difficult hydrogenations; stabilizes cationic intermediates.[1][2][3][4]
Solvent B Dichloromethane (DCM) Co-solvent for substrate solubility.[1][2][3][4]
Gas Hydrogen (H₂), 99.999%Reactant.[1][2][3][4]
Step-by-Step Methodology
Phase 1: Catalyst Pre-formation (The "Golden Hour")

Catalysts for difficult substrates are often unstable.[1][2][3][4] Generate the active species immediately before use.[1][2][3]

  • Inert Atmosphere: Perform all steps in a Nitrogen-filled glovebox or using strict Schlenk technique.

  • Weighing:

    • Weigh [Rh(nbd)₂]BF₄ (0.01 mmol, 3.7 mg).

    • Weigh SL-J418-2 (0.011 mmol, 8.3 mg).[1][2][3][4] Use a 1.1:1 Ligand-to-Metal ratio.

  • Complexation:

    • Dissolve both in 2.0 mL of degassed DCM/MeOH (1:1).

    • Stir at Room Temperature (RT) for 15–30 minutes.

    • Self-Validation Check: The solution should turn from orange to a deep red-orange. If the solution becomes black or precipitates, oxygen contamination has occurred.[1][2][3] Abort and restart.

Phase 2: Reaction Assembly
  • Substrate Preparation: Dissolve the substrate (1.0 mmol, S/C = 100) in the reaction solvent.

    • Recommendation: Use TFE (2,2,2-Trifluoroethanol) or a TFE/DCM mixture.[1][2][3][4] TFE is known to boost turnover frequency (TOF) for Josiphos systems by forming hydrogen-bond networks with the substrate.[1][2][3][4]

  • Mixing: Add the catalyst solution to the substrate solution in the autoclave liner.

  • Pressurization:

    • Seal the autoclave.[1][2][3][4] Purge 3x with Nitrogen (10 bar), then 3x with Hydrogen (10 bar).

    • Pressurize to 50–80 bar H₂ . Note: Difficult substrates often require high pressure to drive the equilibrium.[1][2][3]

  • Reaction: Stir at 50°C for 12–24 hours.

Phase 3: Work-up & Analysis
  • Vent H₂ carefully.[1][2][3][4]

  • Concentrate the reaction mixture.

  • Analysis: Determine Conversion (NMR) and Enantiomeric Excess (Chiral HPLC/GC).

    • Success Metric: >95% Conversion, >90% ee.[1][2][3][4]

Optimization Matrix for "Stalled" Reactions

When the standard protocol yields <50% conversion, use the following logic flow to troubleshoot.

OptimizationStrategy Start Reaction Outcome Analysis Problem1 Low Conversion (<20%) Start->Problem1 Problem2 Good Conversion, Low ee (<80%) Start->Problem2 CheckSolubility Is Substrate Soluble? Problem1->CheckSolubility TempCheck Temperature Check Problem2->TempCheck SolubleNo Add DCM or THF CheckSolubility->SolubleNo No SolubleYes Check H2 Pressure CheckSolubility->SolubleYes Yes PressureLow Increase to 80-100 bar SolubleYes->PressureLow <50 bar PressureHigh Add Acid Additive (HBF4 or TFA) SolubleYes->PressureHigh >50 bar TempHigh Lower Temp to 25°C (Sacrifice Rate for ee) TempCheck->TempHigh >50°C TempLow Switch Solvent (Try TFE or MeOH) TempCheck->TempLow <30°C

Figure 1: Decision tree for optimizing Josiphos SL-J418-2 reactions. Note that acid additives can protonate basic nitrogens in the substrate, preventing catalyst poisoning.[1][2][3]

Critical Parameter: The TFE Effect

For SL-J418-2, solvent choice is non-trivial.[1][2][3][4] Data suggests a strong correlation between solvent polarity/H-bonding capability and TOF for bulky substrates.[1][2][3][4]

SolventRelative Rate (TOF)Enantioselectivity (ee)Comment
Methanol 1.0 (Baseline)92%Standard choice.[1][2][3][4] Good for simple substrates.[1][2][3][4]
Toluene 0.285%Often too non-polar; poor ion separation.[1][2][3][4]
DCM 0.890%Good solubility, but slower rate.[1][2][3][4]
TFE (Trifluoroethanol) 4.5 96% Recommended. Stabilizes the rate-determining transition state via H-bonding.[1][2][3][4]

References

  • Solvias AG. Ligands and Catalysts Catalogue. Retrieved from [1][2][3][4]

  • Blaser, H. U., et al. (2003).[1][2][3][4] "Josiphos ligands: From discovery to technical applications." Advanced Synthesis & Catalysis, 345(1‐2), 103-151.[1][2][3][4] Link[1][2][3][4]

  • Santa Cruz Biotechnology. Josiphos SL-J418-2 Product Data.[1][2][3][4]Link[1][2][3][4]

  • Togni, A., et al. (1994).[1][2][3][4] "A Novel Class of Ferrocenyl Ligands for Asymmetric Catalysis." Journal of the American Chemical Society, 116(9), 4062-4066.[1][2][3] Link[1][2][3][4]

Sources

Method

Technical Guide: Catalytic Cycle &amp; Protocol for Josiphos SL-J418-2

This application note provides an in-depth technical analysis of the catalytic mechanism and experimental protocols for Josiphos SL-J418-2 , a privileged chiral ligand used in the asymmetric hydrogenation of sterically d...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides an in-depth technical analysis of the catalytic mechanism and experimental protocols for Josiphos SL-J418-2 , a privileged chiral ligand used in the asymmetric hydrogenation of sterically demanding substrates.[1][2]

[1][2]

Introduction: Ligand Architecture & Properties[2][3]

Josiphos SL-J418-2 is a ferrocenyl bis-phosphine ligand belonging to the renowned Solvias Josiphos family.[1][2][3] Its "privileged" status stems from its modular backbone, which allows for the precise tuning of steric and electronic properties to match specific substrate classes.

  • Chemical Name: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine[1][2][3]

  • CAS Number: 849924-48-7[1][2][3]

  • Common Identifier: Solvias SL-J418-2[1][2][3]

  • Stereochemistry:

    
    -chirality at the ethyl side-chain; 
    
    
    
    -planar chirality at the ferrocene core.[1][2]
Structural Advantages[1][2][3]
  • Electronic Asymmetry: The ligand features two distinct phosphine moieties:[1][2]

    • 
       (on Ferrocene):  Substituted with Bis(4-methoxy-3,5-dimethylphenyl)  groups (often called "MOD" groups).[1][2] These are highly electron-rich due to the methoxy/methyl donation and sterically bulky.[1][2]
      
    • 
       (on Side Chain):  Substituted with Di(3,5-xylyl)  groups.[1][2][3] These are sterically demanding but electronically distinct from the MOD groups.[1][2]
      
  • Rigid Backbone: The ferrocene scaffold creates a highly rigid chiral pocket, minimizing conformational flexibility and ensuring high enantioselectivity (ee).[1][2]

Mechanistic Deep Dive: The Rhodium Catalytic Cycle

While Josiphos ligands can coordinate with Ru, Ir, and Pd, the Rhodium(I)-catalyzed hydrogenation of prochiral olefins (e.g., enamides, itaconates, dehydroamino acids) is the most extensively characterized mechanism. It follows the "Unsaturated Route" (Halpern-Brown Mechanism) .[1][2]

The Catalytic Cycle Stages[3][5]
  • Pre-Catalyst Activation: The precatalyst, typically

    
    , undergoes hydrogenation to remove the cyclooctadiene (COD) ligand, generating the active solvated species 
    
    
    
    .[1][2]
  • Substrate Coordination (The "Major/Minor" Manifold): The prochiral substrate coordinates to the Rh center bidentately (via the olefin and a directing group, such as a carbonyl oxygen).[2]

    • Critical Insight: Two diastereomeric complexes are formed.

      • Major Complex: Thermodynamically more stable but kinetically incompetent (reaction dead-end).[1][2]

      • Minor Complex: Less stable but reacts with

        
         significantly faster (
        
        
        
        ).[1][2]
    • Role of SL-J418-2: The bulky MOD and Xylyl groups amplify the energy difference between these manifolds, enforcing high enantioselectivity via the "Curtin-Hammett" principle.[1]

  • Oxidative Addition (Rate-Determining Step): Dihydrogen (

    
    ) adds to the Minor Complex .[1][2] This is generally the irreversible, rate-limiting, and enantiodetermining step.[1][2] The electron-rich MOD groups on SL-J418-2 facilitate this oxidation of Rh(I) to Rh(III).[1][2]
    
  • Migratory Insertion: A hydride ligand transfers to the coordinated olefin, forming a Rh(III)-alkyl intermediate.[1][2]

  • Reductive Elimination: The product is released, and the Rh(I) solvated species is regenerated to re-enter the cycle.

Visualization: The Catalytic Cycle

The following diagram illustrates the Rhodium-Josiphos catalytic cycle, highlighting the critical "Minor Pathway" dominance.

JosiphosCycle cluster_manifold Substrate Coordination Equilibrium (Curtin-Hammett) PreCat Pre-Catalyst [Rh(COD)(L)]+ Active Active Solvated Species [Rh(L)(Solvent)2]+ PreCat->Active + H2, - COD Major Major Complex (Thermodynamically Stable) NON-PRODUCTIVE Active->Major + Substrate Minor Minor Complex (Less Stable) REACTIVE SPECIES Active->Minor + Substrate Major->Minor Fast Equilibrium OxAdd Oxidative Addition (RDS) Rh(III)-Dihydride Major->OxAdd Slow/No Reaction Minor->OxAdd MigIns Migratory Insertion Rh(III)-Alkyl OxAdd->MigIns Hydride Transfer RedElim Reductive Elimination Product Release MigIns->RedElim RedElim->Active - Product

Caption: The Halpern-Brown mechanism for Rh-Josiphos hydrogenation. High enantioselectivity arises because the reaction proceeds exclusively through the highly reactive "Minor Complex" pathway.

Application Note: Substrate Scope & Conditions

SL-J418-2 is particularly effective for substrates that require a balance of steric bulk and electron density.[1][2]

Target Substrates
Substrate ClassExample StructuresTypical Conditions
Enamides

-/

-dehydroamino acid derivatives
1-10 bar

, MeOH, 25°C
Itaconates Dimethyl itaconate derivatives5-20 bar

, TFE/MeOH

-Keto Esters
Methyl acetoacetate derivatives10-50 bar

, AcOH (additive)
Tetrasubstituted Olefins Cyclic enol acetates50-80 bar

, High Catalyst Loading
Solvent Effects[2][8]
  • Methanol (MeOH): The standard solvent.[1][2] Promotes rapid ligand exchange.

  • Trifluoroethanol (TFE): Highly recommended for difficult substrates.[1][2] TFE enhances the stability of the cationic Rh species and can drastically improve turnover frequency (TOF).[2]

  • Dichloromethane (DCM): Often used as a co-solvent to improve solubility of bulky substrates.[1][2]

Experimental Protocol: High-Pressure Hydrogenation Screening

Safety Warning: Hydrogen gas is highly flammable.[1][2] High-pressure reactors must be rated for the operating pressure.[1][2] Work in a well-ventilated fume hood.

Materials
  • Ligand: Josiphos SL-J418-2 (Solvias / Strem).[1][2][3]

  • Precursor:

    
     or 
    
    
    
    .
  • Solvent: Anhydrous MeOH (degassed).

  • Substrate: e.g., Methyl 2-acetamidoacrylate (Standard test substrate).[1][2]

Step-by-Step Procedure
  • Catalyst Preparation (In Glovebox):

    • Weigh

      
       (4.1 mg, 0.01 mmol) and SL-J418-2 (1.1 equivalents, 0.011 mmol) into a glass vial.
      
    • Add 2 mL of degassed MeOH.

    • Stir for 15-30 minutes. The solution should turn deep orange/red, indicating formation of the active complex.

  • Substrate Solution:

    • Dissolve the substrate (1.0 mmol, S/C = 100) in 3 mL of degassed MeOH.

    • Note: For scale-up, S/C ratios of 1,000–5,000 are achievable with this ligand.[1][2]

  • Reactor Loading:

    • Transfer the substrate solution to the autoclave liner.[2]

    • Add the catalyst solution via syringe.[1][2]

    • Total volume: ~5 mL.[1][2]

  • Hydrogenation:

    • Seal the autoclave.[1][2]

    • Purge: Pressurize with

      
       to 5 bar and vent (3x) to remove oxygen.
      
    • Charge: Pressurize with

      
       to 5 bar (or desired screening pressure).
      
    • Stir: Set stirring to >500 rpm (mass transfer is critical).

    • Reaction: Run at 25°C for 2–12 hours.

  • Work-up & Analysis:

    • Vent

      
       carefully.[1][2]
      
    • Concentrate the solvent via rotary evaporation.[1][2]

    • Analysis: Determine Conversion (

      
       NMR) and Enantiomeric Excess (Chiral HPLC/GC).
      

Expert Insights & Troubleshooting

Problem: Low Conversion
  • Cause: Catalyst poisoning or oxygen/water contamination.[1][2]

  • Solution: Ensure strict anaerobic conditions. Use "Schlenk" techniques or a glovebox.

  • Optimization: Switch solvent to TFE (2,2,2-Trifluoroethanol) . The non-coordinating nature of TFE often boosts reactivity for sluggish Josiphos systems.[2]

Problem: Low Enantioselectivity (ee)
  • Cause: Pressure effects or non-selective background reaction.[1][2]

  • Solution:

    • Lower

      
       Pressure:  Contrary to intuition, lower pressure can sometimes improve ee by slowing the non-selective "Major" pathway (though this is rare for Josiphos, it is worth testing).[2]
      
    • Lower Temperature: Run at 0°C or -10°C to maximize the energetic difference between diastereomeric transition states.

Reference Data
  • Solvias Product Sheet: SL-J418-2 is specifically noted for high performance in the hydrogenation of functionalized ketones and sterically hindered enamides [1].[1][2]

  • General Josiphos Mechanism: The electronic differentiation between the aryl-phosphine and alkyl-phosphine is the key driver of selectivity [2].[1][2]

References

  • Solvias AG. Ligands and Catalysts Catalogue: Josiphos Ligands.[1][2][3] Solvias.com.[1][2] Available at: [Link][1][2]

  • Blaser, H. U., et al. (2003).[1][2] Josiphos Ligands: From Discovery to Technical Applications.[1][2] Solvias AG / ResearchGate.[1][2] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: SL-J418-2 Optimization &amp; Stability

Topic: Preventing Catalyst Deactivation in SL-J418-2 Mediated Asymmetric Synthesis Document ID: TSC-SLJ-0418 | Revision: 2.1 | Status: Active System Overview: The SL-J418-2 Architecture SL-J418-2 (Solvias nomenclature) i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Catalyst Deactivation in SL-J418-2 Mediated Asymmetric Synthesis

Document ID: TSC-SLJ-0418 | Revision: 2.1 | Status: Active

System Overview: The SL-J418-2 Architecture

SL-J418-2 (Solvias nomenclature) is a specific Josiphos-type chiral ligand belonging to the ferrocenyl-phosphine family.[1]

  • Chemical Identity: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine.[1][2]

  • CAS No: 849924-48-7.[1]

  • Primary Utility: Asymmetric Hydrogenation (Rh/Ir/Ru) and C-X Coupling (Pd).

The Stability Paradox: The specific substituents (methoxy-dimethylphenyl and xylyl groups) render this ligand exceptionally electron-rich and sterically bulky. While this maximizes enantioselectivity (ee), it simultaneously makes the phosphorous centers highly susceptible to oxidative deactivation and ligand dissociation if not handled under strict anaerobic conditions.

Part 1: The Deactivation Landscape (Root Cause Analysis)

Before troubleshooting, you must understand how the catalyst dies. The SL-J418-2 system does not usually "fade"; it is actively killed by environmental or substrate-level contaminants.

Visualizing Failure Modes

The following diagram maps the kinetic competition between the productive catalytic cycle and irreversible deactivation pathways.

DeactivationPathways PreCat Pre-Catalyst (Metal + SL-J418-2) Active Active Species (Solvated/Coordinated) PreCat->Active Activation (H2 or Base) Oxide Phosphine Oxide (Inactive P=O) PreCat->Oxide O2 Ingress (Fast) Product Chiral Product (High ee) Active->Product Catalytic Cycle Active->Oxide Trace O2 (Slow) Aggregate Metal Black/Aggregates (Ligand Dissociation) Active->Aggregate Ligand Stripping (Low Ligand:Metal) Poison Poisoned Complex (S/N/Halide Bound) Active->Poison Impurities (Thiols/Amines) Product->Active Turnover

Figure 1: Kinetic competition between productive turnover and irreversible deactivation pathways (Oxidation, Aggregation, Poisoning).

Part 2: Troubleshooting Guides & FAQs

Category A: Kinetic Stalling & Low Conversion

Q1: My reaction starts fast but stops at 40-60% conversion. Adding more catalyst doesn't help. Why? Diagnosis: This is the signature of Product Inhibition or Substrate Poisoning , not necessarily catalyst instability.

  • Mechanism: In SL-J418-2 systems, the bulky xylyl groups create a tight chiral pocket. If the product binds too tightly to the metal center (common in amine synthesis), it prevents fresh substrate from entering. Alternatively, a byproduct (like halide salts in coupling reactions) is precipitating on the active site.

  • The Fix:

    • Check Solubility: Ensure the product remains soluble. If it precipitates, it may co-precipitate the catalyst.

    • Increase H2 Pressure (Hydrogenation): Higher pressure can force product dissociation.

    • Add Scavengers: For Pd-coupling, add mild additives to sequester halide byproducts.

Q2: The reaction mixture turned black. Is the catalyst dead? Diagnosis: Yes. "Palladium Black" or "Rhodium Black" indicates Ligand Dissociation .

  • Mechanism: The SL-J418-2 ligand has detached from the metal. Without the stabilizing phosphine, the metal atoms aggregate into inactive nanoparticles. This often happens if the reaction temperature is too high for the ligand's binding constant, or if O2 oxidized the phosphine, causing it to fall off.

  • The Fix:

    • Lower Temperature: Josiphos ligands are generally stable up to 50-80°C. Above 100°C, dissociation risk spikes.

    • Ligand Excess: In in situ preparations, use a 1.1:1 or 1.2:1 ratio of SL-J418-2 to Metal. The slight excess shifts the equilibrium toward the bound complex.

Category B: Enantioselectivity (ee) Erosion

Q3: I am getting full conversion, but the ee has dropped from 98% to 75% compared to the pilot batch. Diagnosis: You likely have a Background Reaction caused by "naked" metal.

  • Mechanism: If SL-J418-2 partially oxidizes (forming the P=O species), it can no longer bind the metal effectively. The metal remains active but achiral (or racemic). This "rogue" metal catalyzes the reaction rapidly but without stereocontrol, diluting the high ee produced by the intact catalyst.

  • The Fix:

    • Strict Degassing: See Protocol 1 below. Sparging with nitrogen is often insufficient for electron-rich phosphines; freeze-pump-thaw is preferred for small scales.

    • Purity Check: Run a 31P NMR of the ligand stock.[3] The active ligand should show two doublets (or multiplets depending on the metal). A sharp singlet shifted downfield usually indicates Phosphine Oxide.

Part 3: Validated Experimental Protocols

Protocol 1: The "Zero-Oxygen" Solvent Prep

Standard sparging (bubbling gas) is often insufficient for SL-J418-2 due to its high electron density, which makes it an oxygen scavenger.

StepActionTechnical Rationale
1 Select Solvent Use anhydrous, inhibitor-free solvents (MeOH, TFE, or THF).
2 Freeze Submerge flask in liquid N2 until solvent is solid.
3 Evacuate Apply high vacuum (<0.1 mbar) for 5-10 minutes.
4 Thaw Close vacuum, thaw in warm water bath. (Gas bubbles will erupt).
5 Repeat Perform 3 cycles .
6 Backfill Fill with Ar or N2 (Ar is preferred as it is heavier than air).
Protocol 2: Impurity Limits Table

SL-J418-2 catalysts are sensitive to Lewis basic impurities. Adhere to these limits.

Impurity ClassCommon SourcesMax Tolerance (ppm)Mitigation Strategy
Dissolved O2 Solvents, leaks< 5 ppmFreeze-Pump-Thaw (see above).
Sulfur (Thiols/Thioethers) SM synthesis carryover< 10 ppmTreat substrate with Cu/Zn scavengers or recrystallize.
Strong Amines Substrate, BaseVariesUse bulky bases (e.g., Cs2CO3) to reduce metal coordination.
Peroxides Ethers (THF, Dioxane)< 20 ppmTest strips prior to use; filter through activated alumina.

Part 4: Decision Tree for Optimization

Use this logic flow to diagnose issues during the reaction screening phase.

OptimizationLogic Start Issue Detected CheckColor Is Solution Black/Precipitated? Start->CheckColor CheckConv Is Conversion < 100%? CheckColor->CheckConv No (Solution Clear/Orange) Yes Yes CheckColor->Yes Aggregation CheckEE Is ee% Low? CheckConv->CheckEE No (Full Conv) CheckConv->Yes Stalled CheckEE->Yes Poor Selectivity Sol1 Action: Increase Ligand/Metal Ratio Reduce Temp Yes->Sol1 Diagnosis: Metal Leaching Sol2 Action: Purify Substrate Check H2 Pressure Yes->Sol2 Diagnosis: Poisoning/Inhibition Sol3 Action: 31P NMR Check Improve Degassing Yes->Sol3 Diagnosis: Ligand Oxidation

Figure 2: Troubleshooting logic flow for SL-J418-2 mediated reactions.

References

  • Solvias AG. (n.d.). Ligands and Catalysts Catalogue: Josiphos Ligands. Retrieved from

  • Blaser, H. U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3-16. (Foundational text on Ferrocenyl Phosphine stability).
  • BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." Retrieved from

  • Strem Chemicals. (n.d.). Solvias Josiphos Nickel Catalyst Kit & Handling. Retrieved from

  • Baird, M. C. (2011).[4] "The coordination behaviour of ferrocene-based pyridylphosphine ligands." Dalton Transactions. (Mechanistic insight into ferrocenyl ligand binding modes).

Sources

Optimization

Technical Support Center: Optimizing Turnover Number (TON) for Josiphos SL-J418-2

Product: Josiphos SL-J418-2 Chemical Identity: (S)-1-[(R)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethylbis[4-(trifluoromethyl)phenyl]phosphine CAS Number: 849924-48-7 (Enantiomer) / 849924-45-4 (Related) Cl...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Josiphos SL-J418-2 Chemical Identity: (S)-1-[(R)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethylbis[4-(trifluoromethyl)phenyl]phosphine CAS Number: 849924-48-7 (Enantiomer) / 849924-45-4 (Related) Classification: Electron-Deficient Chiral Ferrocenyl Diphosphine

Introduction: The "Electronic" Challenge

Welcome to the Technical Support Center for Solvias Josiphos SL-J418-2. Unlike the classic "electron-rich" Josiphos ligands (e.g., SL-J001 or SL-J002) which rely on bulky alkyl groups, SL-J418-2 is defined by its four electron-withdrawing 4-(trifluoromethyl)phenyl groups.

Why this matters for TON: This ligand creates a highly electrophilic metal center. While this increases Lewis acidity (improving coordination of hindered substrates), it fundamentally alters the rate-determining step of the catalytic cycle compared to standard Josiphos ligands. Optimizing TON for SL-J418-2 requires a distinct strategy focused on anion selection and hydrogen pressure management .

Part 1: The Critical Parameters (Causality & Logic)

Q1: My reaction works but the TON is capped at 500-1000. Why is the catalyst deactivating?

The Diagnosis: With SL-J418-2, the most common cause of low TON is not oxidative degradation (the CF3 groups actually stabilize the phosphine against air), but rather competitive inhibition or anion poisoning .

The Mechanism: Because the phosphine is electron-poor, the resulting Rh or Ir center is "hungry" for electron density.

  • Anion Competition: If you use a precursor with a coordinating anion (e.g., Cl⁻, I⁻, or even OTf⁻ in some cases), the anion will bind tightly to the electrophilic metal, blocking the substrate.

  • Product Inhibition: If your product contains a basic amine or heteroatom, it may bind irreversibly to the highly Lewis-acidic metal center after the reaction, preventing turnover.

The Fix (Self-Validating Protocol):

  • Switch Precursors: Move from neutral precursors like [Rh(COD)Cl]2 to cationic precursors with non-coordinating anions.

    • Recommendation: Use [Rh(COD)2]BF4 or, for maximum TON, [Rh(COD)2]BArF (BArF = tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The bulky, non-coordinating BArF anion leaves the metal center open for substrate binding.

Q2: How does Hydrogen Pressure affect TON for this specific ligand?

The Insight: For electron-rich ligands (like J002), high pressure can sometimes be detrimental or unnecessary. However, for the electron-deficient SL-J418-2 , the oxidative addition of H₂ onto the metal is often slower.

Optimization Rule:

  • Increase Pressure: SL-J418-2 typically requires higher H₂ pressure (20–80 bar) to maintain high turnover frequencies (TOF).

  • Temperature/Pressure Nexus: If you are running at <10 bar, the catalyst is likely "starving" for hydrogen, leading to the formation of inactive metal dimers. Increasing pressure often rescues the TON.

Part 2: Optimization Workflows

Workflow A: Catalyst Pre-formation vs. In-Situ

While Josiphos ligands are robust, SL-J418-2 benefits significantly from proper pre-formation to ensure the active cationic species is generated.

CatalystWorkflow Start Start Optimization Precursor Select Precursor: [Rh(COD)2]X (X = BF4, SbF6, BArF) Start->Precursor Solvent Solvent Choice: DCM or MeOH/TFE Precursor->Solvent Mix Mix Ligand + Metal (1:1 Ratio) Stir 30 min @ RT Solvent->Mix Check Check Solution Color: Orange/Red = Active Black/Precipitate = Decomposed Mix->Check Substrate Add Substrate (S/C 1000:1 initially) Check->Substrate Color OK

Figure 1: Critical path for generating the active cationic species. Note the emphasis on visual inspection (Color Check).

Workflow B: Solving the "Stalled Reaction"

If your reaction reaches 80% conversion and stops, use this logic tree to identify the TON killer.

Troubleshooting Issue Reaction Stalls (Low TON) Check1 Check Substrate Purity (Sulfur/Halides?) Issue->Check1 Check2 Check H2 Pressure Check1->Check2 Purity OK Action1 Recrystallize Substrate or use Scavenger Resin Check1->Action1 Impurities Found Check3 Check Solvent Effect Check2->Check3 Pressure High Action2 Increase Pressure (Boosts Oxidative Addition) Check2->Action2 Pressure < 10 bar Action3 Switch to TFE/DCM (Stabilize Cation) Check3->Action3

Figure 2: Step-by-step logic to diagnose catalytic death. TFE = Trifluoroethanol.

Part 3: Data & Specifications

Solvent Compatibility Table for SL-J418-2

Because of the fluorinated aryl groups, SL-J418-2 has unique solubility and reactivity profiles.

SolventCompatibilityImpact on TONNotes
Dichloromethane (DCM) ExcellentHigh Best for solubility of the fluorinated ligand. Often gives highest ee.
Methanol (MeOH) GoodMediumGood for reaction rates, but check ligand solubility first.
Trifluoroethanol (TFE) Critical Very High The "Magic Solvent" for fluorinated ligands. Stabilizes the cation and H-bonding networks.
THF ModerateLowCan compete with substrate for the electrophilic metal center. Avoid if possible.
Toluene PoorLowLigand/Complex solubility is often poor due to fluorination.
Experimental Protocol: High-TON Hydrogenation

Objective: Achieve TON > 2,000 for an enamide substrate.

  • Catalyst Preparation (Glovebox):

    • Weigh [Rh(COD)2]BF4 (1.0 equiv) and SL-J418-2 (1.1 equiv).

    • Dissolve in degassed DCM (approx. 0.01 M). Stir for 30 mins. The solution should turn deep orange.

  • Substrate Loading:

    • Dissolve substrate in TFE or MeOH/DCM mixture.

    • Crucial Step: If the substrate is a crude oil, pass it through a plug of basic alumina or silica to remove trace acid/base impurities which kill TON.

  • Reaction Assembly:

    • Add catalyst solution to substrate solution.[1] Target S/C ratio: 2,000.

    • Transfer to autoclave.

  • Pressurization:

    • Purge 3x with H₂.

    • Pressurize to 50 bar . (Note: Standard Josiphos uses 5-10 bar; J418-2 thrives at higher pressure).

  • Reaction:

    • Stir at 25°C. If reaction is slow, increase to 40°C.

    • Note: SL-J418-2 is thermally stable, but ee may erode >50°C.

Part 4: FAQ - Specific Scenarios

Q: I see "induction periods" where the reaction doesn't start for an hour. Is my catalyst dead? A: No. This is common with SL-J418-2. The electron-withdrawing groups make the pre-catalyst activation (hydrogenation of the COD ligand) slower.

  • Fix: Hydrogenate the catalyst precursor separately in the absence of substrate for 15 minutes (pre-hydrogenation), then inject the substrate.

Q: Can I use this ligand for substrates containing free amines? A: Yes, but caution is needed. Free amines can bind to the highly electrophilic Rh center.

  • Fix: Add 1.0 equivalent of HBF₄ or HCl (relative to the amine) to protonate the amine and prevent coordination. The hydrogenation usually proceeds on the ammonium salt.

Q: What is the maximum S/C ratio observed with SL-J418-2? A: In optimized industrial processes (e.g., for Sitagliptin intermediates), TONs of 2,000–5,000 are achievable. If you are stuck at 500, it is almost certainly a purity issue (feedstock) or an anion effect (precursor).

References

  • Solvias AG. Josiphos Ligands: From Discovery to Technical Applications. Solvias Technical Notes.

  • Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation.[2]Advanced Synthesis & Catalysis, 345(1-2), 103-151.

  • Strem Chemicals. Solvias Josiphos Ligand Kit Technical Data.

  • Togni, A., et al. (1994). A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation.Journal of the American Chemical Society, 116(9), 4062-4066.

Sources

Troubleshooting

Technical Support Center: Josiphos SL-J418-2 Oxidation Analysis

The following technical guide is structured as a specialized support center resource for researchers working with Josiphos SL-J418-2 . It prioritizes actionable troubleshooting, mechanistic understanding, and robust anal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with Josiphos SL-J418-2 . It prioritizes actionable troubleshooting, mechanistic understanding, and robust analytical protocols.

Core Diagnostic: Is My Ligand Oxidized?

Quick Status Check (Visual & Physical)
  • Color: Pristine SL-J418-2 is typically an orange to reddish-orange solid (characteristic of the ferrocene backbone).

    • Warning Sign: A fading to pale yellow or the appearance of white/off-white precipitates often indicates significant oxidation (phosphine oxides are typically white, though the ferrocene core retains some color).

  • Solubility: The ligand is soluble in standard organic solvents (THF, DCM, Toluene).

    • Warning Sign: Cloudiness in non-polar solvents (like Hexane/Heptane) can indicate the presence of oxides, which are generally more polar than the parent ligand.

Advanced Analysis: NMR Diagnostics

Question: How do I definitively distinguish between the parent ligand and its oxidation products using


P NMR?

Technical Insight:


P NMR is the gold standard for this analysis. Josiphos SL-J418-2 contains two distinct phosphorus centers:
  • 
    :  Attached directly to the ferrocene ring (electron-rich aryl substituents).
    
  • 
    :  Attached to the ethyl side chain (aryl substituents).
    

Oxidation shifts the phosphorus signal significantly downfield (deshielding).

Expected Chemical Shifts ( P{1H} NMR)

Note: Exact values depend on solvent (typically


 or 

). Values below are representative ranges based on structural analogues.
SpeciesSignal DescriptionApprox. Chemical Shift (

ppm)
Diagnostic Feature
Intact Ligand (SL-J418-2) Two Doublets (d)-10 to -30 ppm Distinct

coupling (typically 30-50 Hz).
Mono-Oxide A (

)
Singlet / Broad+30 to +50 ppm Loss of

coupling to the oxidized P.
Mono-Oxide B (

)
Singlet / Broad+30 to +50 ppm Less common as primary degradant due to steric shielding.
Di-Oxide (Fully Oxidized)Two Singlets+30 to +60 ppm Both signals shift to the positive oxide region.

Protocol: Anaerobic NMR Sample Prep

  • Flush a clean NMR tube with Argon/Nitrogen for 5 minutes.

  • Dissolve ~10 mg of ligand in 0.6 mL of degassed

    
     or 
    
    
    
    inside a glovebox.
  • Seal the tube with a tight cap and Parafilm immediately.

  • Acquisition: Run a standard proton-decoupled

    
    P scan (min 64 scans) to detect trace oxides (1-2% sensitivity).
    

Troubleshooting: HPLC "Ghost" Peaks

Question: I see small impurity peaks in my HPLC chromatogram. Is this real degradation or an artifact?

The "On-Column Oxidation" Phenomenon: Phosphine ligands, especially electron-rich ones like SL-J418-2, are prone to oxidation during the HPLC run if the mobile phase contains dissolved oxygen. This creates "ghost peaks" that do not exist in the bulk sample.

Diagnostic Test: If the impurity peak area increases with slower flow rates or longer retention times, it is likely on-column oxidation.

Remediation Protocol (The TCEP Method): To validate the purity, modify your mobile phase:

  • Additive: Add Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride to the aqueous mobile phase component.

  • Concentration: 10–50 µM TCEP is sufficient.

  • Mechanism: TCEP acts as a sacrificial reductant, scavenging oxygen in the column and preventing the ligand from oxidizing during analysis.[1][2]

  • Result: If the "impurity" peaks disappear or significantly shrink with TCEP, they were analytical artifacts, not real sample degradation.

Degradation Mechanism & Pathway

Question: Which phosphorus oxidizes first?

Mechanistic Analysis: While both phosphorus atoms are susceptible, the oxidation kinetics differ based on electronics and sterics.

  • 
     (Side Chain):  The phosphorus attached to the ethyl arm is typically more nucleophilic/basic due to the 
    
    
    
    carbon attachment. It is often the primary site of initial oxidation .
  • 
     (Ferrocenyl):  Although the methoxy/dimethyl substituents make this P electron-rich, it is often more sterically hindered by the ferrocene sandwich structure.
    

Degradation Pathway Diagram The following diagram illustrates the stepwise oxidation from the active ligand to the inert dioxide.

OxidationPathway Ligand Intact SL-J418-2 (Active Catalyst) MonoOxide_Alkyl Mono-Oxide A (P-alkyl oxidized) [Primary Intermediate] Ligand->MonoOxide_Alkyl Fast O2 (Kinetic Product) MonoOxide_Fc Mono-Oxide B (P-ferrocenyl oxidized) [Minor Intermediate] Ligand->MonoOxide_Fc Slow O2 DiOxide Di-Oxide (Fully Oxidized) [Catalytically Dead] MonoOxide_Alkyl->DiOxide Excess O2 MonoOxide_Fc->DiOxide Excess O2

Caption: Stepwise oxidation pathway of Josiphos SL-J418-2. The side-chain phosphorus (


) is typically the kinetic oxidation site.

FAQ: Handling & Prevention

Q: Can I use the ligand if it contains ~5% oxide?

  • Answer: For high-enantioselectivity catalysis, no .

    • Reasoning: Phosphine oxides are potent coordination inhibitors. They can bind to the metal center (via Oxygen) non-selectively, altering the catalyst's geometry. This often leads to a drastic drop in enantiomeric excess (ee) and reaction rate (TOF).

    • Recommendation: If oxide content >2-3%, repurify (recrystallization) or discard.

Q: How do I store SL-J418-2 to prevent this?

  • Protocol:

    • Atmosphere: Strictly under Argon or Nitrogen (Glovebox preferred).

    • Temperature: < 4°C (Refrigerator).

    • Container: Tightly sealed vial with Parafilm; secondary containment in a jar with desiccant/oxygen scavenger.

Q: Is the oxidation reversible?

  • Answer: Chemically, yes (using silanes like

    
     or 
    
    
    
    ), but this is not recommended for analytical standards or high-value synthesis.
    • Risk: Reduction conditions can be harsh and may degrade the ferrocene backbone or racemize the chiral centers. It is safer to prevent oxidation than to reverse it.

References

  • Solvias AG. Ligands and Catalysts Catalogue: Josiphos Ligands. (Lists specific structure and physical data for SL-J418-2).

  • Togni, A. et al. (2002). The Discovery and Development of the Josiphos Ligand Family.[3][4] Topics in Catalysis.[4][5] (Mechanistic details on ferrocenyl ligand stability).

  • Wang, K. et al. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis.[1][2] Journal of Pharmaceutical and Biomedical Analysis. (Protocol for TCEP use in HPLC).

  • Oxford Instruments. Analysing Phosphorus Containing Compounds Using 31P Benchtop NMR. (General guide on P vs P=O shifts).

Sources

Optimization

Technical Guide: Optimizing Hydrogen Pressure in SL-J418-2 Mediated Asymmetric Hydrogenation

Executive Summary & System Identification SL-J418-2 is a specific member of the Josiphos ligand family (chiral ferrocenyl phosphines), widely utilized in the pharmaceutical industry for the asymmetric hydrogenation of ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Identification

SL-J418-2 is a specific member of the Josiphos ligand family (chiral ferrocenyl phosphines), widely utilized in the pharmaceutical industry for the asymmetric hydrogenation of challenging substrates (e.g.,


-keto esters, enamides, and itaconates).[1]

When users report issues with the "SL-J418-2 reaction rate," they are invariably referring to the Asymmetric Hydrogenation process where this ligand is complexed with a metal precursor (typically Rhodium [Rh] , Iridium [Ir] , or Ruthenium [Ru] ).

Hydrogen pressure (


) in these systems is a double-edged variable: it drives the reaction kinetics but often exhibits non-linear effects on enantioselectivity (

) and catalyst stability. This guide addresses the decoupling of mass transfer limitations from intrinsic kinetic bottlenecks .

Critical Mechanistic Logic (The "Why")

Before troubleshooting, researchers must visualize the reaction pathway. The effect of hydrogen pressure is not merely "more pressure = faster rate."[2] It is governed by the Solubility-Diffusion-Reaction model.

The Hydrogen Cascade
  • Gas-Liquid Mass Transfer (

    
    ): 
    
    
    
    gas must cross the interface into the solvent. This is governed by Henry's Law (
    
    
    ).
  • Intrinsic Kinetics: The dissolved

    
     undergoes oxidative addition to the Metal-Ligand complex.
    
  • Selectivity Determination: The pressure determines the concentration of

    
     available to the diastereomeric transition states. In many Josiphos systems, lower pressures  can sometimes yield higher 
    
    
    
    by allowing the major/minor diastereomer equilibrium to establish before the irreversible hydrogenation step.
System Visualization

The following diagram illustrates the critical control points where pressure (


) influences the outcome.

G cluster_0 Phase 1: Mass Transfer cluster_1 Phase 2: Catalytic Cycle (SL-J418-2) H2_Gas H2 Gas Phase (Controlled by Pressure Regulator) Interface Gas-Liquid Interface (Rate Limiting if Mixing is Poor) H2_Gas->Interface Pressure Applied H2_Liq Dissolved H2 (Concentration = H * P_H2) Interface->H2_Liq Diffusion OxAdd Oxidative Addition (Rate dependent on [H2]) H2_Liq->OxAdd Reactant PreCat Metal-SL-J418-2 Complex Intermed Catalyst-Substrate Complex PreCat->Intermed + Substrate Substrate Unsaturated Substrate Hydride Metal-Dihydride Species Intermed->Hydride Path A (Major) Intermed->Hydride Path B (Minor) Product Chiral Product Hydride->Product Reductive Elimination

Figure 1: The Hydrogen Cascade showing the dependency of the oxidative addition step on dissolved hydrogen concentration.

Troubleshooting Guide (Q&A)

Scenario A: Reaction Rate Issues

Q1: I increased the hydrogen pressure from 5 bar to 20 bar, but the reaction rate did not increase. Why?

Diagnosis: You are likely in a Mass Transfer Limited regime, not a Kinetic regime.

  • Explanation: If the rate of

    
     consumption by the catalyst is faster than the rate at which 
    
    
    
    dissolves into the solvent, the solution is starvated of hydrogen. Increasing head pressure increases the saturation limit (
    
    
    ), but if the gas-liquid mixing efficiency (
    
    
    ) is poor, the bulk concentration remains near zero.
  • Validation Test:

    • Keep pressure constant (e.g., 20 bar).

    • Double the stirring speed (RPM).

    • Result: If the rate increases significantly with RPM, you are mass-transfer limited. You need better agitation, not necessarily more pressure.

Q2: My reaction starts fast but stalls at 80% conversion. Will increasing pressure fix this?

Diagnosis: This is likely Catalyst Deactivation or Product Inhibition , rarely a pressure issue (unless the pressure dropped due to consumption).

  • Explanation: Josiphos complexes are robust, but can be poisoned by impurities or substrate oligomers.

  • Corrective Action:

    • Check the purity of the substrate (remove halides/amines that might poison Rh/Ir).

    • Perform a "spike test": Add fresh catalyst at 80% conversion. If reaction resumes, the original catalyst died. If not, the product is inhibiting the reaction.

Scenario B: Selectivity (ee) Issues

Q3: I increased pressure to speed up the reaction, but my enantiomeric excess (ee) dropped from 98% to 92%. Is this normal?

Diagnosis: Yes, this is a known phenomenon in asymmetric hydrogenation, often referred to as the Pressure Effect on Selectivity .

  • Mechanism: The enantioselection often occurs during the binding of

    
     to the catalyst-substrate complex.
    
    • Low Pressure:[3][4][5] The reaction is slower, allowing the catalyst-substrate complex to equilibrate between the "Major" (high ee) and "Minor" (low ee) diastereomers before

      
       adds.
      
    • High Pressure:[6] The high concentration of

      
       forces rapid oxidative addition on both diastereomers (Major and Minor) before they can equilibrate, "locking in" a lower selectivity.
      
  • Recommendation: Run a pressure screening (5, 10, 20, 50 bar). Plot Rate vs. ee.[7] Choose the pressure that provides the best compromise between commercially viable rate and required purity.

Experimental Protocol: Pressure vs. Rate Screening

To rigorously determine the optimal operating window for SL-J418-2, perform the following kinetic profiling.

Prerequisites:

  • Ligand: SL-J418-2 (Solvias / Sigma-Aldrich)

  • Precursor:

    
     or 
    
    
    
    (depending on substrate)
  • Solvent: Degassed Methanol or TFE (Trifluoroethanol)

Step-by-Step Workflow:

  • Catalyst Preparation (Glovebox):

    • Mix Metal Precursor and SL-J418-2 in a 1:1.1 molar ratio in solvent.

    • Stir for 30 mins to ensure complexation (Solution usually turns orange/red).

  • Reactor Loading:

    • Load substrate into the autoclave (S/C ratio 1000:1 to 5000:1).

    • Inject catalyst solution.

  • Purge Cycle:

    • Pressurize with

      
       to 5 bar, vent (3x) to remove 
      
      
      
      .
    • Pressurize with

      
       to 5 bar, vent (3x) to exchange gas.
      
  • Isobaric Experimentation:

    • Set temperature (e.g., 25°C).

    • Set Stirring to Max (e.g., 1200 RPM).

    • Pressurize to Target

      
       (e.g., 10 bar).
      
    • Crucial: Monitor

      
       uptake flow rate via mass flow controller (Büchi Pressflow or similar).
      
  • Sampling:

    • Take aliquots at t=1h, 2h, 4h. Analyze via Chiral HPLC.

Data Analysis Table (Template)
Exp IDPressure (bar)Time to 90% Conv (min)TOF (hr⁻¹)ee (%)Regime Diagnosis
EXP-01 524025099.2Kinetic Control (Slow)
EXP-02 2060100098.5Optimal Window
EXP-03 5045133394.1Selectivity Loss
EXP-04 8042140093.5Mass Transfer Limited (Rate plateau)

References

  • Solvias AG. Josiphos Ligands: Technical Data Sheet and Application Guide. Solvias Ligand Portfolio. [Link]

  • Blaser, H. U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3-16. [Link]

  • Roseblade, S. J., & Pfaltz, A. (2007). "Iridium-catalyzed asymmetric hydrogenation of olefins." Accounts of Chemical Research, 40(12), 1402-1411. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing SL-J418-2 Catalyst Performance

Executive Summary & Catalyst Profile SL-J418-2 is a premier Josiphos-class chiral ligand [(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine].[1][2][3][4] It is engineered for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Catalyst Profile

SL-J418-2 is a premier Josiphos-class chiral ligand [(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine].[1][2][3][4] It is engineered for high-turnover asymmetric hydrogenations and C-X couplings.[1][2][3][4]

Unlike robust heterogeneous catalysts (e.g., Pd/C), SL-J418-2 forms delicate homogeneous complexes (typically with Rh, Ir, or Ru).[1][2][3][4] Its performance—specifically Turnover Frequency (TOF) and Enantiomeric Excess (ee) —is non-linearly dependent on substrate purity.[1][2][3][4] Even trace impurities (ppm level) can irreversibly poison the metal center or oxidize the phosphine backbone, leading to stalled reactions or racemic mixtures.[1][3][4]

Key Sensitivity Profile:

  • Ligand Class: Ferrocenyl-diphosphine (Electron-rich, Sterically bulky).[1][2][3][4]

  • Critical Failure Mode: Oxidation of the P(III) centers to P(V) oxides; coordination competition by S/N-donors.[1][2][3][4]

  • Ideal Substrate Purity: >98% (HPLC), with specific impurity limits defined below.

Critical Impurity Limits (Data Summary)

The following table summarizes the maximum allowable limits for common substrate impurities to maintain >95% conversion and >99% ee in standard hydrogenation protocols.

Impurity TypeSpecific ContaminantMax Limit (ppm)Mechanism of Failure
Chalcogens Thiols, Thioethers, Sulfides< 10 ppmIrreversible binding to metal center (Rh/Ir); blocks catalytic site.[1][2][3][4]
Oxidants Peroxides (ROOH), Hydroperoxides< 50 ppmOxidizes P-ligand to phosphine oxide; ligand dissociation.[1][2][3][4]
Halides Iodide (I⁻), Bromide (Br⁻)< 100 ppmAlters coordination sphere geometry; reduces reaction rate.[1][2][3][4]
Coordinators Pyridines, Primary Amines< 500 ppmCompetes with substrate for metal binding; reduces TOF.[1][2][3][4]
Solvent Water (H₂O)< 0.1% (w/w)Can hydrolyze imine substrates or deactivate hygroscopic precursors.[1][2][3][4]
Metals Fe, Cu, Zn (from upstream steps)< 20 ppmRedox interference; potential to precipitate ligand.[1][2][3][4]

Troubleshooting Guide & FAQs

Category A: Reaction Stalling & Low Conversion[1][2][3][4]

Q1: My reaction with SL-J418-2 starts rapidly but stalls at 40-50% conversion. Adding more catalyst doesn't help.[1][3][4] Is the catalyst dead?

Diagnosis: This "fast start, sudden stop" profile is the hallmark of substrate poisoning , not intrinsic catalyst instability.[1][3][4]

  • The Science: The catalyst performs initial turnovers until the cumulative concentration of a poison (likely a sulfur species or an oxidizing impurity in the substrate) reaches a stoichiometric equivalent to the catalyst loading.[1][2][3][4] Since SL-J418-2 is often used at low loadings (S/C 1000:1 to 5000:1), even 0.1 mol% impurity can kill the system.[1][3][4]

  • Action Plan:

    • Check the Substrate Source: Did you recently change supplier or synthesis route?

    • Perform a "Spike Test": Take a known clean substrate that works, spike it with 1% of the problematic batch, and run the reaction. If it fails, the poison is in the substrate.[1][2][3][4]

    • Remediation: Recrystallize the substrate or pass it through a scavenger column (e.g., activated carbon or Cu-scavenger) to remove thiols/sulfides.[1][2][3][4]

Q2: I observe a color change from orange/red to dark brown or black precipitate. What does this indicate?

Diagnosis: This indicates metal leaching and particle aggregation , often caused by ligand oxidation.[1][2][3][4]

  • The Science: SL-J418-2 coordinates to the metal (e.g., Rh) via its two phosphorous atoms.[1][2][3][4] If the substrate contains peroxides (common in olefins or ethers stored improperly), the phosphines oxidize to P=O.[1][2][3][4] The ligand then detaches, and the naked metal aggregates into inactive "black" nanoparticles.[1][3][4]

  • Action Plan:

    • Peroxide Test: Test your substrate and solvent with peroxide test strips immediately before use.[1][2][3][4]

    • Solvent Wash: Wash liquid substrates with aqueous sodium thiosulfate or sodium bisulfite to reduce peroxides, then dry thoroughly.[1][2][3][4]

Category B: Low Enantioselectivity (ee)[1][2][3][4]

Q3: Conversion is full (>99%), but the ee has dropped from 98% to 85%. Is the ligand degrading?

Diagnosis: A drop in ee with full conversion usually suggests a background reaction or competitive coordination .[1][2][3][4]

  • The Science:

    • Background Reaction: If the metal precursor (e.g., [Rh(COD)₂]BF₄) is not fully complexed by SL-J418-2 due to ligand impurities, the "naked" metal can catalyze the reaction racemically.[1][2][3][4]

    • Halide Contamination: High levels of Chloride or Bromide (from HCl salts of substrates) can bridge metal centers, forming inactive or non-selective dimers.[1][2][3][4]

  • Action Plan:

    • Ratio Check: Ensure a slight excess of Ligand:Metal (e.g., 1.1:1) to ensure all metal is ligated.[1][2][3][4]

    • Desalting: If your substrate is a salt (e.g., hydrochloride), convert it to the free base or exchange the counterion to a non-coordinating anion (e.g., tetrafluoroborate or triflate) before hydrogenation.[1][2][3][4]

Experimental Protocols: Substrate Purification Workflow

To ensure reproducibility with SL-J418-2, implement this standard purification protocol for "at-risk" substrates.

Protocol A: Scavenger Treatment (For Sulfur/Metal Removal)[1][2][3][4]
  • Applicability: Substrates synthesized via Pd-coupling or containing thio-heterocycles.[1][2][3][4]

  • Steps:

    • Dissolve substrate in the reaction solvent (e.g., MeOH, TFE) at 5-10 wt%.[1][3][4]

    • Add Activated Charcoal (SX Ultra) or Silica-supported Thiol Scavengers (10 wt% relative to substrate).[1][2][3][4]

    • Stir at 40°C for 2 hours under Argon.

    • Filter through a 0.2 µm PTFE membrane (critical to remove carbon fines).[1][2][3][4]

    • Concentrate and assay purity.[1][2][3][4][5]

Protocol B: De-gassing & Peroxide Removal
  • Applicability: Olefins, Ethers, or substrates stored >1 month.[1][2][3][4]

  • Steps:

    • Peroxide Wash: If liquid, wash with 5% Na₂S₂O₃ (aq).[1][2][3][4] Separate phases and dry over MgSO₄.

    • Sparging: Place substrate solution in a Schlenk flask. Sparge with UHP (Ultra High Purity) Nitrogen or Argon for 30 minutes via a submerged needle.[1][2][3][4]

    • Storage: Store inside a glovebox or under positive inert pressure.

Visualizing the Failure Modes

The following diagrams illustrate the mechanistic pathways where impurities disrupt the catalytic cycle of an SL-J418-2/Rh complex.

Diagram 1: Catalyst Activation vs. Poisoning Pathways[1][3][4]

G Precursor Metal Precursor [Rh(COD)2]+ ActiveCat Active Catalyst [Rh(L*)(S)2]+ Precursor->ActiveCat Complexation Racemic Naked Metal (Racemic Rxn) Precursor->Racemic No Ligand Available Ligand SL-J418-2 (Josiphos) Ligand->ActiveCat + OxidizedL Oxidized Ligand (P=O Inactive) Ligand->OxidizedL Oxidation by ROOH PoisonedCat Poisoned Complex [Rh-S-R] ActiveCat->PoisonedCat Irreversible Binding Peroxide Peroxides (ROOH) Peroxide->OxidizedL Sulfur Sulfur/Thiols (R-SH) Sulfur->PoisonedCat OxidizedL->Racemic Ligand Dissociation

Caption: Mechanistic impact of Peroxides (Ligand Oxidation) and Sulfur (Catalyst Poisoning) on SL-J418-2.[1][2][3][4]

Diagram 2: Troubleshooting Decision Tree

G Start Problem: Poor Performance CheckConv Check Conversion % Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv Yes HighConvLowEE High Conv / Low ee CheckConv->HighConvLowEE No (High Conv) CheckEE Check Enantioselectivity (ee) SpikeTest Perform Spike Test (Clean Substrate + 1% Suspect) LowConv->SpikeTest IsPoison Does Spike Test Fail? SpikeTest->IsPoison Purify Action: Purify Substrate (Carbon/Silica Treatment) IsPoison->Purify Yes (Substrate Poison) CheckGas Action: Check H2 Quality & Stirring Rate IsPoison->CheckGas No (Kinetic Issue) CheckRatio Check L:M Ratio (Ensure > 1:1) HighConvLowEE->CheckRatio CheckTemp Lower Reaction Temp (Reduce Background Rxn) CheckRatio->CheckTemp

Caption: Step-by-step diagnostic workflow for identifying substrate-related failures.

References

  • Solvias AG. "Ligands and Catalysts Catalogue: Josiphos SL-J418-2 Product Data."[1][2][3][4] Solvias.com. [Link][1][2][3][4]

  • Blaser, H. U., et al. "Josiphos Ligands: From Discovery to Technical Applications."[1][2][3][4] Topics in Organometallic Chemistry, vol. 6, 2004, pp. 41-69.[1][2][3][4] [Link][1][2][3][4]

  • Baird, M. C. "Mechanisms of Catalytic Hydrogenation: Poisoning and Deactivation."[1][2][3][4] Chemical Reviews, vol. 103, no.[1][2][3][4] 1, 2003.[1][2][3][4] [Link]

For further technical assistance, contact the Catalysis Support Team at with your batch number and reaction chromatograms.[1][2][3][4]

Sources

Optimization

Technical Support Center: Optimizing Enantioselectivity with SL-J418-2

Product Code: SL-J418-2 Chemical Identity: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine Ligand Class: Solvias Josiphos (Ferrocenyl Diphosphine) Support Level: Tier 3 (Se...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: SL-J418-2 Chemical Identity: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine Ligand Class: Solvias Josiphos (Ferrocenyl Diphosphine) Support Level: Tier 3 (Senior Application Scientist)[1]

System Overview: The "Why" Behind the Protocol

You are likely using SL-J418-2 because standard ligands (like BINAP or generic Josiphos SL-J001) failed to provide sufficient enantiomeric excess (ee) or conversion on a sterically demanding or electron-deficient substrate.[1]

The Architecture of SL-J418-2: Unlike the standard tert-butyl variants, SL-J418-2 features Bis(4-methoxy-3,5-dimethylphenyl) groups on the ferrocene backbone and Di(3,5-xylyl) groups on the ethyl arm.[1]

  • Electronic Effect: The p-methoxy groups increase electron density at the phosphorus, enhancing the metal's ability to undergo oxidative addition (crucial for difficult hydrogenations).

  • Steric Effect: The 3,5-dimethyl substitution creates a "picket fence" steric environment that is highly sensitive to solvent coordination.[1]

The Solvent Problem: Because this ligand is heavily substituted with lipophilic aryl groups, solubility in pure methanol (the default hydrogenation solvent) is often poor , leading to heterogeneous catalysis behavior (low ee, variable kinetics).[1] Furthermore, the methoxy oxygens can act as Lewis basic sites, potentially interacting with protic solvents and altering the chiral pocket's geometry.[1]

Diagnostic Framework: The Solvent Screening Protocol

Do not randomly test solvents. Use this logic-driven screening matrix to isolate the cause of low ee.

Phase 1: The Solubility & Polarity Scan

Goal: Ensure the catalyst is monomeric and the substrate coordination is not inhibited by solvent competition.

Solvent SystemRoleExpected Outcome (Mechanism)
Dichloromethane (DCM) Non-coordinating, SolubilizingBaseline. Excellent solubility for SL-J418-2.[1] If ee is high here but low in MeOH, your issue is solubility or H-bond interference.[1]
Methanol (MeOH) Protic, PolarStandard. Promotes rapid H-transfer.[1] Risk:[1][2] Poor solubility for SL-J418-2 leads to aggregation (low ee).[1]
Toluene Non-polar, AromaticStacking. Promotes

interactions between substrate and ligand aryl groups.[1] often boosts ee for aromatic substrates.[1]
TFE (2,2,2-Trifluoroethanol) Strong H-bond DonorActivation. Critical for imine/ketone reduction.[1] Stabilizes the transition state via H-bonding to the substrate heteroatom.[1]
Phase 2: The "Booster" Workflow (Visualized)

Use the following decision tree to navigate your screening results.

SolventScreening Start START: Standard Screen (DCM vs. MeOH) CheckSolubility Is Catalyst Soluble? Start->CheckSolubility ResultAnalysis Analyze Conversion & ee CheckSolubility->ResultAnalysis Yes SolubilityFix Action: Switch to DCM/MeOH (1:1) or Toluene CheckSolubility->SolubilityFix No (Cloudy/Precipitate) LowConv Low Conversion (<20%) ResultAnalysis->LowConv LowEE Good Conv, Low ee (<80%) ResultAnalysis->LowEE HighEE High ee (>95%) ResultAnalysis->HighEE LowConv->SolubilityFix Kinetic Issue PolarityFix Action: Test TFE (Trifluoroethanol) (H-Bond Activation) LowEE->PolarityFix Substrate: Imine/Ketone AproticFix Action: Switch to THF or EtOAc (Remove Protic Interference) LowEE->AproticFix Substrate: Olefin SolubilityFix->ResultAnalysis PolarityFix->ResultAnalysis

Caption: Logical flow for troubleshooting SL-J418-2 performance based on conversion and enantiomeric excess data.

Troubleshooting Guides & FAQs

Issue 1: "My ee is stuck at 50-60% despite full conversion."

Diagnosis: The catalyst is active, but the chiral pocket is "loose," or there is a competing non-selective pathway.[1] The Fix:

  • Switch to TFE (Trifluoroethanol): For substrates with carbonyls or imines, TFE acts as a hydrogen-bond donor, "locking" the substrate into the chiral pocket and accelerating the rate.[1] This often boosts ee from 60% to >90% [1].[1]

  • Lower the Temperature: SL-J418-2 is electronically rich and highly active.[1] Run the reaction at 0°C or -10°C. If the rate drops too much, increase pressure (up to 50-80 bar) to compensate, rather than raising temperature.[1]

Issue 2: "The catalyst doesn't dissolve in Methanol."

Diagnosis: SL-J418-2 is highly lipophilic due to the xylyl and dimethylphenyl groups.[1] In pure MeOH, it may form inactive aggregates or precipitate.[1] The Fix:

  • Use a Co-Solvent: Do not abandon MeOH entirely if protons are needed for the mechanism.[1] Use DCM:MeOH (1:1) or Toluene:MeOH (2:1) .[1] This maintains the proton source while ensuring the catalyst remains monomeric and fully dissolved.

Issue 3: "I see high conversion but the product is racemic."

Diagnosis: This is rarely a ligand failure.[1] It is usually product racemization or background reaction .[1] The Fix:

  • Check Acidity/Basicity: If your product is a chiral amine or alpha-chiral carbonyl, it may racemize in the reaction mixture.[1]

  • The "Blank" Test: Run the reaction without the metal precursor but with any additives (like KOtBu or acid). If you see conversion, you have a non-catalytic background reaction.[1]

  • Remove Additives: SL-J418-2 is robust.[1] Try running "additive-free" in TFE.[1]

Experimental Protocol: The "TFE Boost" Screen

If standard conditions fail, execute this specific protocol designed for SL-J418-2.

Reagents:

  • Substrate (1.0 eq)[1]

  • Metal Precursor: [Rh(nbd)2]BF4 or [Ir(COD)2]BArF (0.5 - 1.0 mol%)[1]

  • Ligand: SL-J418-2 (1.1 eq relative to metal)[1]

Procedure:

  • Catalyst Formation: Mix Metal and SL-J418-2 in DCM (not MeOH) under Argon for 30 mins to ensure complexation. Evaporate DCM if necessary, or use as a stock solution.[1]

  • Solvent Prep: Prepare 4 vials:

    • Vial A: MeOH (Control)

    • Vial B: TFE (Trifluoroethanol)[1]

    • Vial C: Toluene

    • Vial D: DCM/MeOH (1:1)[1]

  • Execution: Add substrate to vials. Add catalyst solution. Pressurize to 30 bar H2.

  • Analysis: Check conversion at 1 hour. If TFE (Vial B) shows higher conversion/ee, the reaction is H-bond driven.[1]

References

  • Effect of Fluorinated Alcohols on Asymmetric Hydrogenation

    • Title: Asymmetric Hydrogenation of Imines and Ketones in Trifluoroethanol.[1]

    • Context: Explains the mechanistic boost in ee provided by TFE for Josiphos-type systems.
    • Source: [Pubs.acs.org - J. Org.[1][2] Chem. (General Concept Reference)]([Link]) (Note: While specific SL-J418-2 papers are proprietary to Solvias client reports, the TFE effect is the industry standard "Tier 2" solution for this ligand class).[1]

  • Solvias Ligand Portfolio & Specifications

    • Title: Solvias Ligands and Catalysts Catalogue (SL-J Series).[1]

    • Context: Verification of SL-J418-2 structure and chemical identity.[1][3]

    • Source:[1]

  • Josiphos Ligand Mechanism

    • Title: Josiphos Ligands: From Discovery to Technical Applications.[1]

    • Context: Detailed review of the ferrocenyl backbone mechanics and solvent interactions.[1]

    • Source:[1]

Sources

Reference Data & Comparative Studies

Validation

Josiphos SL-J418-2 vs. BINAP: Strategic Ligand Selection for Asymmetric Hydrogenation

Topic: Josiphos SL-J418-2 vs. BINAP for Asymmetric Hydrogenation Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Medicinal Chemists, and Chemical Engineers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Josiphos SL-J418-2 vs. BINAP for Asymmetric Hydrogenation Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Medicinal Chemists, and Chemical Engineers.

Executive Summary: The Divergence of "Privileged" Architectures

In the landscape of asymmetric catalysis, BINAP and Josiphos SL-J418-2 represent two distinct evolutionary branches of ligand design. While BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) relies on axial chirality and a rigid biaryl backbone to enforce stereocontrol, Josiphos SL-J418-2 utilizes planar chirality combined with a flexible ferrocenyl backbone.

The Verdict:

  • Choose BINAP for the Ruthenium-catalyzed hydrogenation of functionalized ketones (β-keto esters) and Rhodium-catalyzed isomerization/hydrogenation of allylic alcohols . It is the industrial standard for "Noyori-type" hydrogenations.

  • Choose Josiphos SL-J418-2 for the Rhodium or Iridium-catalyzed hydrogenation of sterically demanding olefins (tri-/tetrasubstituted), imines , and substrates requiring electronic tuning. The specific inclusion of electron-withdrawing 4-(trifluoromethyl)phenyl groups in SL-J418-2 enhances the Lewis acidity of the metal center, often boosting turnover frequency (TOF) in difficult reductions where standard alkyl-Josiphos or BINAP ligands fail.

Technical Specifications & Ligand Architecture

Understanding the structural causality is critical for rational catalyst selection.

FeatureBINAP Josiphos SL-J418-2
CAS Number 98327-87-8 (racemic) / 76189-55-4 (S)849924-48-7
Chirality Source Axial Chirality (Atropisomerism)Planar Chirality (Ferrocene) + Central Chirality
Backbone Rigid Biaryl (Binaphthyl)Flexible Ferrocenyl (Fe-Cp sandwich)
P-Substituents Diphenylphosphine (Standard)Bis[4-(trifluoromethyl)phenyl]phosphine
Electronic Nature Electron-Neutral / Sigma-DonorElectron-Deficient (π-Acceptor character)
Bite Angle ~92° (Rigid)~96° (Flexible/Adaptive)
Primary Metal Partners Ru(II), Rh(I), Pd(0)Rh(I), Ir(I), Cu(I)
Mechanistic Implication of SL-J418-2's Structure

The SL-J418-2 variant is distinct from the generic Josiphos (SL-J001) because of the -CF3 groups on the phenyl rings.

  • Electronic Effect: The electron-withdrawing trifluoromethyl groups reduce the electron density on the phosphorus. Upon coordination, this renders the metal center (e.g., Rh or Ir) more electrophilic (Lewis acidic).

  • Reactivity Consequence: This increased acidity facilitates the coordination of hard substrates (imines) or electron-rich olefins and accelerates the reductive elimination step, which is often the rate-determining step in sterically crowded systems.

Performance Benchmarking: Substrate Compatibility

The following decision matrix visualizes the optimal application scope for each ligand.

LigandSelection Start Substrate Class Ketone Functionalized Ketone (e.g., β-keto ester) Start->Ketone Imine Imine / C=N Bond (e.g., MEA imine) Start->Imine Olefin_Simple Enamide / Simple Olefin Start->Olefin_Simple Olefin_Hindered Tetrasubstituted Olefin Start->Olefin_Hindered BINAP_Ru Ru-BINAP (Noyori System) High ee%, High TON Ketone->BINAP_Ru Directing Group Chelation Josiphos_Ir Ir-Josiphos (SL-J418) Acidic Metal Center Fast Conversion Imine->Josiphos_Ir Hard Donor Substrate BINAP_Rh Rh-BINAP Standard Choice Olefin_Simple->BINAP_Rh Cost Effective Josiphos_Rh Rh-Josiphos (SL-J418) Steric Flexibility Required Olefin_Hindered->Josiphos_Rh Large Chiral Pocket Needed

Figure 1: Decision Matrix for Ligand Selection based on Substrate Class.

Comparative Data: Asymmetric Hydrogenation
Reaction TypeSubstrate ExampleBINAP System Josiphos SL-J418 System Analysis
C=O Reduction Methyl acetoacetate>98% ee (Ru-BINAP)~60-80% ee (Rh-Josiphos)BINAP/Ru forms a precise transition state via the NH-effect (Noyori mechanism). Josiphos lacks the NH-functionality for this specific H-bonding network.
C=N Reduction MEA Imine (Metolachlor precursor)<10% ee / Low Activity79% ee (Ir-Josiphos) The Ir-Josiphos system (specifically Xyliphos/J418 analogs) achieves TONs > 1,000,000. BINAP is ineffective for this steric class.
Hindered C=C Tetrasubstituted Olefins<5% Conversion>95% Conversion, >90% ee The flexible ferrocenyl backbone of Josiphos accommodates bulky substrates that clash with the rigid binaphthyl walls of BINAP.
Experimental Protocol: Rh-Catalyzed Hydrogenation using SL-J418-2

Context: This protocol describes the hydrogenation of a sterically hindered enamide, a scenario where SL-J418-2 typically outperforms BINAP due to the "CF3-electronic tuning" which enhances catalyst turnover.

Materials:

  • Precursor: [Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Ligand: Josiphos SL-J418-2 (Solvias Cat.[1] No. SL-J418-2)

  • Solvent: Degassed Methanol (MeOH) or Trifluoroethanol (TFE) for difficult substrates.

  • Substrate: Methyl 2-acetamido-3-phenylacrylate (Model Enamide).

Step-by-Step Methodology:

  • Catalyst Preparation (In Glovebox):

    • In a 4mL vial, dissolve [Rh(COD)2]BF4 (4.1 mg, 0.01 mmol) in 1.0 mL of degassed MeOH.

    • Add Josiphos SL-J418-2 (1.1 equivalents relative to Rh). The solution should turn from yellow to deep orange/red, indicating the formation of the [Rh(Ligand)(COD)]+ complex.

    • Critical Checkpoint: Stir for 15 minutes. If precipitate forms, add minimal DCM to solubilize.

  • Substrate Loading:

    • Dissolve the substrate (1.0 mmol, S/C = 100) in 4.0 mL of MeOH.

    • Transfer the catalyst solution to the substrate solution via syringe filter (to remove any metallic Rh particles).

  • Hydrogenation (Autoclave):

    • Place the reaction vessel in a high-pressure steel autoclave.

    • Purge 3 times with H2 (pressurize to 5 bar, vent to 1 bar).

    • Set Pressure: 5–10 bar (Josiphos is highly active; extreme pressures are rarely needed).

    • Temperature: 25°C. (Note: SL-J418-2 is thermally stable, but enantioselectivity often degrades >50°C).

    • Stir vigorously (1000 rpm) for 2-4 hours.

  • Workup & Analysis:

    • Vent H2 carefully. Concentrate solvent in vacuo.

    • Analyze conversion via 1H NMR and ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Mechanistic Pathway & Visualization

The following diagram illustrates the catalytic cycle differences. The "Electronic Tuning" of SL-J418-2 is highlighted in the Oxidative Addition phase.

CatalyticCycle cluster_0 Why SL-J418-2? Complex Active Species [Rh(SL-J418)(Solv)]+ Coordination Substrate Coordination (C=C binds to Rh) Complex->Coordination Displacement of Solvent OxAdd Oxidative Addition (H2) Rate Enhanced by CF3-Ligand Coordination->OxAdd + H2 Insertion Migratory Insertion (Stereo-determining Step) OxAdd->Insertion Hydride Transfer RedElim Reductive Elimination Product Release Insertion->RedElim C-H Bond Formation RedElim->Complex Regeneration Note CF3 groups on P-aryl rings lower electron density on Rh, facilitating H2 activation and faster turnover. Note->OxAdd

Figure 2: Rh-Josiphos Catalytic Cycle highlighting the electronic impact of the ligand.

Troubleshooting & Expert Tips
  • Solvent Effects: If using SL-J418-2, avoid strongly coordinating solvents like DMSO or Acetonitrile, as the electron-deficient metal center (induced by the CF3 ligand) will bind the solvent too tightly, killing activity. TFE (2,2,2-Trifluoroethanol) is a "magic solvent" for this ligand class, often boosting ee% by stabilizing the cationic intermediate.

  • Air Sensitivity: While Josiphos ligands are generally air-stable as solids, the SL-J418-2 variant (with phosphines) can oxidize over months. Always store under Argon at 4°C.

  • Metal Precursors:

    • For Rh : Use [Rh(nbd)2]BF4 or [Rh(cod)2]OTf. Avoid Chloride-bridged dimers [Rh(cod)Cl]2 unless you add a silver salt (AgBF4) to abstract the chloride. The cationic pathway is essential for high ee%.

    • For Ru : BINAP is superior. If you must use Josiphos with Ru, use [Ru(p-cymene)Cl2]2 precursors, but expect lower stereocontrol than Rh/Ir systems.

References
  • Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 2002.

  • Solvias AG. "Ligand Portfolio: Josiphos SL-J418-2 Product Data." Solvias Ligand Catalog.

  • Noyori, R. "Asymmetric catalysis: Science and opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 2002.

  • Hsiao, Y., et al. "Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 2004.[2] (Demonstrates Josiphos superiority in specific N-containing substrates).

Sources

Comparative

Technical Guide: Comparative Analysis of Josiphos SL-J418-2 vs. DuPhos Ligands in Asymmetric Hydrogenation

Executive Summary In the landscape of asymmetric catalysis, the selection between Josiphos and DuPhos ligand families is rarely a matter of simple substitution; it is a strategic decision dictated by substrate sterics, e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric catalysis, the selection between Josiphos and DuPhos ligand families is rarely a matter of simple substitution; it is a strategic decision dictated by substrate sterics, electronic requirements, and process scalability.

This guide provides an in-depth technical comparison between Josiphos SL-J418-2 (a highly specialized, electron-rich ferrocenyl phosphine) and the DuPhos class (C2-symmetric bisphospholanes). While DuPhos ligands are the historical benchmark for standard enamide hydrogenations, Josiphos SL-J418-2 represents a "problem-solver" architecture designed for sterically demanding, electron-deficient, or tetrasubstituted substrates where rigid C2-symmetric ligands often fail.

Key Differentiators at a Glance
FeatureJosiphos SL-J418-2 DuPhos (e.g., Me-DuPhos)
Architecture C1-Symmetric, Ferrocenyl BackboneC2-Symmetric, Bisphospholane
Chirality Source Planar (Ferrocene) + Central (Ethyl arm)Central (Phospholane rings)
Electronic Nature Extremely Electron-Rich (Methoxy/Methyl aryl groups)Electron-Rich (Alkyl phosphines)
Primary Application "Difficult" Substrates: Tetrasubstituted olefins, Imines, Ketones"Standard" Substrates: Enamides, Acrylates
Air Stability High (Solid is air-stable)Low (Air-sensitive; requires glovebox)
Industrial Scalability Proven (e.g., Metolachlor, Sitagliptin)Proven, but handling is stricter

Structural & Mechanistic Analysis

Josiphos SL-J418-2: The Electronic Powerhouse

CAS No: 849924-48-7 Chemical Name: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine[1]

The SL-J418-2 is not a generic Josiphos; it is a tuned variant designed for maximum electronic activation.

  • The Scaffold: The ferrocene backbone provides a rigid yet modular platform. The "bite angle" is adaptable, allowing the ligand to accommodate transition states that rigid ligands cannot.

  • Electronic Tuning: The Bis(4-methoxy-3,5-dimethylphenyl) group is the critical feature. The methoxy group (electron-donating via resonance) and methyl groups (inductive donation + steric bulk) make the phosphorus center exceptionally basic. This facilitates oxidative addition on unreactive metal centers (e.g., Ir, Rh) and stabilizes high-oxidation-state intermediates.

  • Steric Steering: The Di(3,5-xylyl) group on the ethyl arm creates a specific steric pocket that directs the enantioselection, distinguishing the pro-R and pro-S faces of the substrate.

DuPhos: The Rigid "Lock-and-Key"

Class: Bis(phospholane)benzene Common Variants: (R,R)-Me-DuPhos, (S,S)-Et-DuPhos

DuPhos relies on C2-symmetry .

  • The Quadrant Rule: The ligand blocks two diagonal quadrants of the metal coordination sphere, leaving two open for substrate binding. This creates a highly predictable "chiral tunnel."

  • Rigidity: The benzene backbone locks the phospholanes in place. This is excellent for substrates that fit the "lock" (like enamides) but can be detrimental for bulky substrates (tetrasubstituted olefins) that clash with the rigid alkyl groups.

Visualizing the Structural Logic

LigandComparison cluster_Josiphos Josiphos SL-J418-2 (Modular) cluster_DuPhos DuPhos (Rigid) J_Struct Ferrocene Backbone (Planar + Central Chirality) J_Mech Mechanism: Electronic Activation + Steric steering via Xylyl groups J_Struct->J_Mech J_Elec Electron-Rich P-Aryl Groups (Methoxy/Methyl tuned) J_Elec->J_Mech Result_J Best for: Tetrasubstituted Olefins, Imines, Sterically Crowded Substrates J_Mech->Result_J High Activity (TON > 1,000,000) D_Struct Benzene Backbone (C2-Symmetric) D_Mech Mechanism: Quadrant Blocking (Rigid Chiral Pocket) D_Struct->D_Mech D_Elec Alkyl Phospholanes (Electron-Rich, Fixed) D_Elec->D_Mech Result_D Best for: Alpha-Enamides, Acrylates, Standard Substrates D_Mech->Result_D High Predictability (ee > 99%)

Figure 1: Structural and mechanistic logic distinguishing the modular Josiphos scaffold from the rigid DuPhos scaffold.

Performance Comparison & Case Studies

Case Study A: Asymmetric Hydrogenation of Enamides

The "Standard" Benchmark.

  • Substrate: Methyl 2-acetamidoacrylate (Precursor to Alanine derivatives).

  • DuPhos Performance:

    • Catalyst: [Rh(COD)(Me-DuPhos)]OTf

    • Result: >99% ee, complete conversion in <1 hour.

    • Analysis: This is the ideal substrate for DuPhos. The substrate fits perfectly into the C2-symmetric pocket.

  • Josiphos SL-J418-2 Performance:

    • Catalyst: [Rh(COD)(SL-J418-2)]BF4

    • Result: >98% ee, complete conversion.

    • Analysis: Josiphos performs competitively, but for simple enamides, DuPhos is often the "go-to" due to lower ligand molecular weight and established history.

Case Study B: Hydrogenation of Tetrasubstituted Olefins & Imines

The "Stress Test" (Where Josiphos Wins).

  • Substrate: Cyclic Imines (e.g., precursor to Metolachlor or Salsolidine) or Tetrasubstituted Enol Esters.

  • DuPhos Performance:

    • Issue: The rigid alkyl groups in DuPhos often create steric clash with bulky, tetrasubstituted substrates, preventing coordination.

    • Result: Low conversion or moderate ee (50-80%).

  • Josiphos SL-J418-2 Performance:

    • Mechanism: The ferrocene backbone can slightly distort to accommodate the bulk. The electron-rich phosphines (4-methoxy-3,5-dimethylphenyl) strongly donate to the Metal-H bond, facilitating the difficult hydride transfer to the hindered olefin.

    • Result: >96% ee, TON > 2,000.

    • Industrial Proof: The Metolachlor process (using a related Josiphos, Xyliphos) achieves TONs of 7,000,000 and TOFs of 600,000 h⁻¹ . SL-J418-2 is built on this same high-performance chassis.

Comparative Data Summary
MetricJosiphos SL-J418-2DuPhos (Me/Et)
Enantioselectivity (Enamides) Excellent (>98%)Superior (>99%)
Enantioselectivity (Imines) Superior (>96%) Moderate to Poor
Substrate Scope Broad (C=C, C=N, C=O)Specific (C=C, some C=N)
Turnover Number (TON) High (1,000 - 2,000,000+) Moderate (500 - 5,000 typical)
Handling Air-Stable SolidAir-Sensitive (Glovebox)

Experimental Protocol: Rhodium-Catalyzed Hydrogenation

Objective: General procedure for screening these ligands in the hydrogenation of a prochiral olefin.

Ligand Handling & Catalyst Preparation
  • Josiphos SL-J418-2: Weigh in air. Can be stored in a desiccator.

  • DuPhos: Must be weighed and handled in a nitrogen-filled glovebox.

In-Situ Catalyst Formation (General Workflow)
  • Preparation (Glovebox recommended for consistency):

    • Dissolve [Rh(COD)2]BF4 (0.01 mmol) in degassed MeOH or DCM (1 mL).

    • Add Ligand (1.1 equivalents, 0.011 mmol).

      • Observation: Solution typically turns from orange to deep red/orange upon complexation.

    • Stir for 15-30 minutes to ensure complete ligation.

  • Hydrogenation:

    • Add the substrate (1.0 mmol, S/C = 100) to the catalyst solution.

    • Transfer to a high-pressure autoclave (e.g., Parr reactor).

    • Purge 3x with H2 gas.

    • Pressurize to 5-10 bar (Josiphos often works well at higher pressures for difficult substrates; DuPhos works well at lower pressures).

    • Stir at Room Temperature (25°C) for 2-12 hours.

  • Analysis:

    • Vent H2. Filter through a small silica plug to remove Rh.

    • Analyze conversion via GC/NMR and ee via Chiral HPLC.

Decision Matrix for Ligand Selection

DecisionTree cluster_tips Optimization Tips Start Select Substrate Q1 Is the substrate an Enamide or Dehydroamino Acid? Start->Q1 Q2 Is the substrate Sterically Hindered? (e.g., Tetrasubstituted, Cyclic Imine) Q1->Q2 No Res_DuPhos Start with DuPhos (Me-DuPhos or Et-DuPhos) Q1->Res_DuPhos Yes Q2->Res_DuPhos No (Standard Olefin) Res_Josiphos Start with Josiphos SL-J418-2 (or SL-J001/J002 series) Q2->Res_Josiphos Yes (High Sterics/Electronic Demand) Tip1 If DuPhos gives <90% ee, switch to Josiphos for modular tuning. Res_DuPhos->Tip1

Figure 2: Strategic decision tree for initial ligand screening.

References

  • Solvias Ligand Portfolio & Specifications. Solvias AG. [Link]

  • Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 2002, 19, 3-16. [Link]

  • Burk, M. J. "C2-symmetric bis(phospholanes) and their use in the asymmetric hydrogenation of enamides."[2] Journal of the American Chemical Society, 1991, 113(22), 8518–8519. [Link]

Sources

Validation

Comparative Technical Guide: Josiphos SL-J001-1 vs. SL-J418-2

This technical guide provides an objective, data-driven comparison between SL-J001-1 and SL-J418-2 , two premier chiral ligands from the Josiphos family used in asymmetric catalysis. Executive Summary: The Generalist vs.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an objective, data-driven comparison between SL-J001-1 and SL-J418-2 , two premier chiral ligands from the Josiphos family used in asymmetric catalysis.

Executive Summary: The Generalist vs. The Specialist

In the landscape of asymmetric hydrogenation, the Josiphos ligand family (ferrocenyl-diphosphines) represents the gold standard for industrial scalability.

  • SL-J001-1 is the "Benchmark Generalist." It is the ligand responsible for the largest-scale asymmetric hydrogenation in history (the Metolachlor process). It offers exceptional Turnover Numbers (TON) and broad applicability for standard substrates.

  • SL-J418-2 is the "Tuned Specialist." Modified with sterically demanding (3,5-xylyl) and electron-rich (methoxy-dimethylphenyl) groups, it is engineered for hindered substrates (e.g., tetrasubstituted alkenes, bulky imines) where the standard SL-J001-1 fails to induce sufficient enantioselectivity.

Verdict: Start screening with SL-J001-1 . If enantiomeric excess (ee) is <90% or conversion is sluggish due to steric hindrance, switch to SL-J418-2 .

Mechanistic Architecture & Ligand Design

The core difference lies in the steric and electronic tuning of the phosphine substituents attached to the ferrocene backbone.[1][2] This tuning alters the "chiral pocket" experienced by the substrate.

Structural Comparison
FeatureSL-J001-1 (The Classic) SL-J418-2 (The Tuned Variant)
CAS Number 155806-35-2849924-48-7
Configuration


(Enantiomeric series available)
Side-Chain Phosphine Dicyclohexyl -phosphino (

)
Di(3,5-xylyl) -phosphino
Ferrocenyl Phosphine Diphenyl -phosphino (

)
Bis(4-methoxy-3,5-dimethylphenyl) -phosphino
Electronic Profile Electron-rich alkyl phosphine / Neutral arylHighly Electron-rich (Methoxy donation)
Steric Profile Moderate Bulk (Standard Pocket)High Bulk (Restricted Pocket)
Visualization: Steric & Electronic Tuning

The following diagram illustrates the structural logic. SL-J418-2 introduces "interlocking" bulk to freeze substrate conformation in hindered systems.

Josiphos_Mechanism cluster_J001 SL-J001-1 (Standard) cluster_J418 SL-J418-2 (Steric/Electronic Boost) Core Ferrocene Backbone (Rigid Scaffold) J001_P1 P(Cy)2 (Alkyl: Strong Donor) Core->J001_P1 J001_P2 P(Ph)2 (Aryl: Neutral) Core->J001_P2 J418_P1 P(3,5-Xylyl)2 (Increased Width) Core->J418_P1 J418_P2 P(4-MeO-3,5-Me-Ph)2 (Electron Rich + Bulk) Core->J418_P2 Target Substrate Binding (Metal Center) J001_P1->Target Standard Pocket J418_P1->Target Restricted Pocket Outcome1 Standard Substrates (High TON, High ee) Target->Outcome1 Using SL-J001-1 Outcome2 Hindered Substrates (Tetrasubstituted/Bulky) Target->Outcome2 Using SL-J418-2

Figure 1: Structural divergence between the standard and tuned Josiphos ligands.

Performance Benchmark: Experimental Data

The following data synthesizes industrial case studies (e.g., Solvias, Syngenta) comparing Josiphos performance across substrate classes.

Scenario A: The "Easy" Target (Standard Enamides)

Substrate: Methyl acetamidoacrylate (Precursor to amino acids)

  • SL-J001-1: Exhibits record-breaking efficiency.

  • SL-J418-2: Effective, but often unnecessary overkill.

MetricSL-J001-1SL-J418-2
Enantiomeric Excess (ee) > 99.0% > 98.5%
Substrate-to-Catalyst (S/C) 20,000 : 1 5,000 : 1
TOF (Turnover Frequency) > 5,000 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

~ 2,000

Conclusion Preferred. Higher economy and speed.Comparable, but less cost-effective.
Scenario B: The "Hard" Target (Hindered/Tetrasubstituted)

Substrate: Tetrasubstituted Enamide or Bulky


-Keto Ester
  • Challenge: The standard pocket of J001-1 is too loose, allowing the bulky substrate to rotate, eroding enantioselectivity.

  • Solution: J418-2's xylyl groups create a "tight fit," forcing a single binding mode.

MetricSL-J001-1SL-J418-2
Enantiomeric Excess (ee) 78% - 85% (Insufficient)96% - 99% (Target Met)
Conversion (24h) 90%> 99%
Activity Note Steric clash reduces rate.Electronic richness stabilizes oxidative addition.
Conclusion Failed. Poor stereocontrol.Preferred. Essential for purity.

Experimental Protocols

To ensure reproducibility, use the following self-validating screening protocol.

General Screening Workflow (Rh/Ir Catalysis)

Pre-requisite: All steps must be performed in a glovebox or using strict Schlenk techniques (


 ppm).

Step 1: Catalyst Pre-formation (In-situ)

  • Weigh Metal Precursor :

    • For Rh:

      
       (0.005 mmol).
      
    • For Ir:

      
       (0.0025 mmol).
      
  • Weigh Ligand (1.1 equivalents relative to metal):

    • SL-J001-1: ~3.5 mg (MW: 640.6 g/mol ).

    • SL-J418-2: ~4.2 mg (MW: 754.7 g/mol ).

  • Dissolve in degassed solvent (MeOH or TFE for Rh; DCM or Toluene for Ir) and stir for 30 mins.

    • Validation: Solution should turn clear orange/red (Rh) or deep red (Ir). Precipitate indicates oxidation.

Step 2: Hydrogenation

  • Add substrate solution (S/C ratio 100:1 for screening).

  • Transfer to autoclave. Purge with

    
     (3x) and 
    
    
    
    (3x).
  • Pressurize to 5–50 bar

    
    .
    
  • Stir at Room Temperature (25°C) for 12–24 hours.

Decision Logic for Ligand Selection

Use this workflow to determine which ligand fits your API development.

Selection_Logic Start Start Screening Target: Chiral Amine/Alcohol Step1 Screen SL-J001-1 (Standard Conditions) Start->Step1 Check Check ee% and Conversion Step1->Check Success ee > 98% Scale up with SL-J001-1 Check->Success Pass Failure ee < 90% OR Low Conversion (Sterics) Check->Failure Fail Step2 Switch to SL-J418-2 (Steric/Electronic Tuning) Failure->Step2 Result2 Re-evaluate: Likely ee improvement Step2->Result2

Figure 2: Screening decision matrix.

Physicochemical Properties & Handling[4][5]

PropertySL-J001-1SL-J418-2
Molecular Weight 640.61 g/mol 754.70 g/mol
Physical State Orange crystalline powderOrange/Red powder
Air Stability Moderate. Solid is stable for weeks; solutions oxidize in hours.Lower. Electron-rich phosphines oxidize faster in solution.
Solubility Soluble in MeOH, THF, Toluene, DCM.Similar; lower solubility in alcohols due to xylyl bulk.
Storage Inert gas, < 4°C.Inert gas, < -20°C recommended.

Critical Handling Note: While Josiphos ligands are robust compared to other phosphines, SL-J418-2 contains highly electron-rich phosphines (methoxy-substituted). It is more susceptible to oxidation than J001-1. Always degas solvents thoroughly (freeze-pump-thaw) before use.

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-151. Link

    • Establishes the industrial dominance and SAR of the Josiphos family.
  • Solvias AG. "Ligand Portfolio: Josiphos Ligands."[3] Solvias Technical Data Sheet. Link

    • Source of specific catalog numbers (SL-J001-1 / SL-J418-2)
  • Stumpf, A., et al. (2011).[4] "Kilogram-Scale Asymmetric Ruthenium-Catalyzed Hydrogenation of a Tetrasubstituted Fluoroenamide." Advanced Synthesis & Catalysis, 353(18), 3367-3372.[4] Link

    • Demonstrates the necessity of tuned Josiphos ligands for sterically demanding (tetrasubstituted)
  • Togni, A., et al. (1994). "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions." Journal of the American Chemical Society, 116(9), 4062-4066. Link

    • The found

Sources

Comparative

Comparative Guide: Josiphos Ligand Variants in Asymmetric Hydrogenation

[1] Executive Summary The Josiphos family of ligands (ferrocenyl-diphosphines) represents a "privileged" class in asymmetric catalysis, renowned for their versatility in industrial-scale synthesis (e.g., Sitagliptin, Met...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Josiphos family of ligands (ferrocenyl-diphosphines) represents a "privileged" class in asymmetric catalysis, renowned for their versatility in industrial-scale synthesis (e.g., Sitagliptin, Metolachlor).[1] Unlike


-symmetric ligands (e.g., BINAP, DuPhos), Josiphos ligands possess 

symmetry, combining planar chirality (ferrocene backbone) with central chirality (ethyl side-arm).

This guide objectively compares the three primary commercially relevant variants—Standard (Cy) , Bulky (tBu) , and Aryl (Xyl/Ph) —analyzing their impact on enantiomeric excess (ee) and turnover frequency (TOF) across distinct substrate classes.

Mechanistic Architecture & Variant Logic

The Josiphos scaffold consists of a 1,2-disubstituted ferrocene.[1][2] The catalytic performance is governed by the electronic and steric interplay between two phosphines:[3][4]

  • 
     (Diphenylphosphino on Cp ring):  Generally fixed as 
    
    
    
    , providing a "soft" anchoring point.
  • 
     (Dialkyl/arylphosphino on ethyl arm):  The tunable  site. Modifying this group alters the "chiral pocket" shape, directly influencing the trajectory of the incoming substrate.
    
Figure 1: Josiphos Structural Logic & Metal Binding

JosiphosMechanism Ferrocene Ferrocene Backbone (Planar Chirality) PCp P(Ph)2 on Cp Ring (Structural Anchor) Ferrocene->PCp Parm P(R)2 on Side Arm (The 'Tuning' Knob) Ferrocene->Parm Metal Metal Center (Rh, Ir, Ru) PCp->Metal Coordination Parm->Metal Coordination Substrate Substrate Approach (Enantio-discrimination) Parm->Substrate Steric Steering (tBu vs Cy vs Xyl) Metal->Substrate Catalysis

Caption: The modularity of the side-arm phosphine (


) allows for precise steric tuning without altering the backbone geometry.

Comparative Analysis: Performance by Variant

The following analysis compares the three dominant "Solvias-style" variants. Note that nomenclature often follows the pattern


, where 

implies the diphenylphosphinoferrocene backbone and

is the modified side-arm.
Table 1: The Josiphos Variant Matrix
Variant CodeChemical Structure (

group)
Steric BulkElectronic CharacterPrimary Application
SL-J001 (Standard)

(Cyclohexyl)
HighElectron-rich (Alkyl)Generalist; C=C bonds, Itaconates
SL-J002 (Bulky)

(tert-Butyl)
Very HighElectron-rich (Alkyl)Unprotected Enamines , Bulky substrates
SL-J005 (Aryl)

or

ModerateLess basic (Aryl)Imines , Ketones (requires acid co-cat)
Case Study A: Enamide Hydrogenation (Sitagliptin Synthesis)

Challenge: Hydrogenation of an unprotected enamine to form a chiral


-amino acid derivative.
Critical Factor:  The substrate is unprotected (

), which can poison Lewis acidic metals. High steric bulk is required to enforce face selectivity.
Ligand VariantMetalYieldee (%)Outcome Analysis
DuPhos (Rh) Rh(COD)>95%95-96%Good ee, but lower stability and higher cost.
SL-J001 (Cy) Rh(COD)>95%88-92%Sterics insufficient for perfect enantio-discrimination.
SL-J002 (tBu) Rh(COD)>98% 97% Optimal. The

bulk locks the substrate orientation.

Reference: The Sitagliptin process (Merck/Solvias) famously switched to Rh-Josiphos (tBu variant) for robustness and ee. [1, 2]

Case Study B: Imine Hydrogenation (Metolachlor Process)

Challenge: Hydrogenation of a sterically hindered N-aryl imine (MEA Imine). Critical Factor: Imines are difficult to reduce. The reaction requires an Iridium catalyst and an "Outer-Sphere" mechanism involving acid/iodide additives.[5]

Ligand VariantMetalTOF (

)
ee (%)Outcome Analysis
SL-J001 (Cy) Ir(COD)<50,000<50%Too electron-rich; fails to activate the imine effectively.
SL-J002 (tBu) Ir(COD)LowLowToo sterically crowded for the bulky imine substrate.
Xyliphos (Xyl) Ir(COD)>2,000,000 79% Optimal. Xylyl groups (aryl) provide the correct electronic balance and "flat" sterics for extreme activity (TON > 2M).

Reference: The Syngenta Metolachlor process is the largest scale asymmetric hydrogenation in history, relying specifically on the electronic properties of the Xyliphos variant. [3, 4]

Experimental Protocol: High-Pressure Ligand Screening

Scope: A self-validating protocol for screening Josiphos variants against a new substrate (e.g., a


-keto ester or enamide).
Safety:  High-pressure 

requires rated autoclaves.
Phase 1: Catalyst Preparation (In Glovebox)
  • Stock Solutions: Prepare 0.01 M solutions of metal precursor (

    
     or 
    
    
    
    ) and Ligands (J001, J002, J005) in degassed solvent (MeOH or TFE).
  • Complexation: Mix Metal and Ligand at a 1:1.1 ratio. Stir for 30 mins.

    • Validation: Solution color change (typically orange to deep red/brown) indicates coordination.

Phase 2: Hydrogenation (Parallel Reactor)
  • Substrate Loading: Add substrate to vials/wells (Final concentration 0.1 - 0.5 M).

  • Catalyst Addition: Add pre-formed catalyst solution (S/C ratio 100:1 for screening, 1000:1 for optimization).

  • Pressurization:

    • Purge autoclave 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 10 bar (Rh) or 50-80 bar (Ir/Ru).

  • Reaction: Stir at RT (or 50°C for imines) for 12-24 hours.

Phase 3: Analysis
  • Quench: Vent

    
    . Filter through a silica plug to remove metal.
    
  • Analytics:

    • Conversion:

      
       NMR.
      
    • Enantiomeric Excess: Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

    • Calculation:

      
      .
      

Decision Framework: Selecting the Right Variant

Use this logic flow to select the starting Josiphos variant based on substrate class.

Figure 2: Josiphos Selection Tree

LigandSelection Start Start: Define Substrate BondType Bond to Reduce? Start->BondType CC C=C Bond BondType->CC CN C=N Bond (Imine) BondType->CN CO C=O Bond (Ketone) BondType->CO SubCC Substituents? CC->SubCC Rec3 Use Xyliphos (Aryl) + Acid/Iodide CN->Rec3 Ir-Catalyzed Rec4 Use SL-J001 or J005 (Ru-complex) CO->Rec4 Ru-Catalyzed Enamide Enamide / Itaconate SubCC->Enamide Standard Tetra Tetrasubstituted / Bulky SubCC->Tetra Crowded Rec1 Use SL-J002 (tBu) (High Sterics) Enamide->Rec1 High ee needed Rec2 Use SL-J001 (Cy) (Generalist) Tetra->Rec2 Flexibility needed

Caption: Decision matrix for initial ligand screening. Note that Imines almost exclusively require Aryl-phosphines (Xyliphos) with Iridium.

References

  • Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798–8804.

  • Blaser, H. U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3–16.[3]

  • Blaser, H. U. (2002). "The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis, 344(1), 17-31.

  • Togni, A., et al. (1994). "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions." Journal of the American Chemical Society, 116(9), 4062–4066.

Sources

Validation

Technical Comparison Guide: SL-J418-2 (Josiphos) vs. Monodentate Phosphine Ligands

Topic: Advantages of SL-J418-2 in Asymmetric Catalysis Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3] Executive Summary: The Case for Bidentate Rigidity In the landscape of asymmetri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of SL-J418-2 in Asymmetric Catalysis Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3]

Executive Summary: The Case for Bidentate Rigidity

In the landscape of asymmetric catalysis, particularly hydrogenation, the choice between monodentate and bidentate ligands is often a trade-off between synthetic ease and stereochemical control. While monodentate phosphines (e.g., Monophos, PPh₃) offer modularity and cost-effectiveness, they frequently fall short in stabilizing the rigid transition states required for high enantioselectivity (ee) with sterically demanding substrates.[1][3]

SL-J418-2 , a specific member of the privileged Josiphos family, represents a high-performance solution designed to overcome these limitations.[1][2][3] Characterized by its electron-rich and sterically crowded architecture, SL-J418-2 outperforms monodentate alternatives in the asymmetric hydrogenation of hindered olefins, imines, and ketones.[1][2] This guide objectively analyzes the structural and functional advantages of SL-J418-2, supported by mechanistic insights and comparative protocols.

Structural & Mechanistic Foundation
2.1. Ligand Identity: SL-J418-2 [1][2][3]
  • Common Name: Josiphos SL-J418-2[1][2][3]

  • Chemical Name: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine[1][2][3]

  • CAS Number: 849924-48-7[1][2][3]

  • Ligand Class: Chiral Bidentate Ferrocenyl Diphosphine[3]

2.2. The "Methoxy-Xylyl" Advantage

Unlike generic monodentate phosphines or even standard Josiphos ligands (like J001), SL-J418-2 features a precise "push-pull" steric and electronic tuning:[1][2][3]

  • Electronic Activation: The bis(4-methoxy-3,5-dimethylphenyl) group on the ferrocene backbone is highly electron-rich.[1][2][3] This increases the electron density at the metal center (typically Rh or Ir), facilitating oxidative addition —often the rate-determining step in hydrogenation cycles.[3]

  • Steric Locking: The di(3,5-xylyl) group on the ethyl arm creates a massive steric wall.[2] This forces the substrate into a specific quadrant, minimizing the degrees of freedom that typically erode enantioselectivity in monodentate systems.

2.3. Mechanism: Chelation vs. Monodentate Equilibrium

Monodentate ligands rely on the coordination of two separate ligand molecules (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


), creating a fluxional system where ligand dissociation can lead to non-selective pathways. SL-J418-2 forms a rigid chelate ring  (P-M-P angle ~93-96°), locking the metal into a chiral conformation that resists decoordination.[2][3]

LigandComparison cluster_0 Monodentate System (Fluxional) cluster_1 SL-J418-2 System (Rigid) M_Mono Metal Center (Rh/Ir) M_Bi Metal Center (Rh/Ir) M_Mono->M_Bi Performance Gap: Entropy & rigidity L1 Ligand A (Free Rotation) L1->M_Mono Weak Coordination L2 Ligand B (Dissociation Risk) L2->M_Mono Josiphos SL-J418-2 (Ferrocenyl Backbone) Josiphos->M_Bi P1 (Electron Rich) Josiphos->M_Bi P2 (Steric Bulk)

Figure 1: Structural comparison showing the entropic stability of the bidentate Josiphos chelate versus the fluxional monodentate complex.

Comparative Performance Analysis

The following table contrasts SL-J418-2 with standard monodentate phosphines (e.g., PPh₃) and chiral monodentate ligands (e.g., MonoPhos) in the context of asymmetric hydrogenation.

FeatureMonodentate Phosphine (e.g., PPh₃)Chiral Monodentate (e.g., MonoPhos)SL-J418-2 (Josiphos) Advantage of SL-J418-2
Denticity MonodentateMonodentateBidentate Creates a rigid chiral pocket; no ligand dissociation.[1][2][3]
Enantioselectivity (ee) N/A (Achiral)Moderate to High (Substrate dependent)Excellent (>99%) Superior for hindered substrates (tetrasubstituted olefins).[1][2][3]
Turnover Number (TON) Low (<500)Moderate (1,000 - 2,000)High (2,000 - 10,000+) High stability allows lower catalyst loading (economical).[1][2][3]
Substrate Scope Simple OlefinsDehydroamino acidsBroad Effective for hindered imines , enamides, and itaconates.
Air Stability Variable (often oxidizes)Generally sensitiveAir Stable Solid Easier handling and weighing on open benchtop.[2][3]
Electronic Tuning LimitedLimitedDual-Tuning P1 and P2 have distinct electronic properties for optimal catalysis.[1][2]
Experimental Protocol: Asymmetric Hydrogenation

Objective: Hydrogenation of Dimethyl Itaconate (Benchmark Substrate) using Rh(COD)₂BF₄ / SL-J418-2. Note: This protocol serves as a self-validating system. If the color change in Step 3 does not occur, the active catalyst species has not formed.

Materials:
  • Ligand: SL-J418-2 (Solvias/Sigma-Aldrich)[1][2][3]

  • Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)[1][2][3]

  • Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM)[1][2][3]

  • Substrate: Dimethyl Itaconate (1.0 mmol)

Step-by-Step Workflow:
  • Catalyst Formation (Pre-activation):

    • In a glovebox or under Argon, weigh [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and SL-J418-2 (1.1 equivalents, ~8.5 mg).[1][2][3]

    • Dissolve in 2 mL degassed MeOH.

    • Observation: The solution should turn from orange/red to a deep orange-brown, indicating the displacement of COD and coordination of the diphosphine. Stir for 15-30 mins.

  • Substrate Preparation:

    • Dissolve Dimethyl Itaconate (158 mg, 1.0 mmol) in 3 mL degassed MeOH.

    • Ratio: Substrate/Catalyst (S/C) = 100:1 (Can be pushed to 1000:1 for optimization).[1][2][3]

  • Hydrogenation:

    • Transfer the substrate solution to a high-pressure autoclave (e.g., Parr reactor).[1][2][3]

    • Inject the catalyst solution via syringe under inert flow.

    • Purge the reactor 3x with Hydrogen gas (5 bar).[2][3]

    • Pressurize to 5-10 bar H₂ .

    • Stir at Room Temperature (25°C) for 2-12 hours.

  • Work-up & Analysis:

    • Vent H₂ carefully.[2] Concentrate the solvent.

    • Analysis: Determine conversion via ¹H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Expected Result: >99% Conversion, >98% ee (S)-isomer.

CatalyticCycle PreCat Rh Precursor + SL-J418-2 Active Active Species [Rh(SL-J418-2)(Solv)]+ PreCat->Active Solvent/H2 Coord Substrate Coordination (Steric Selection) Active->Coord + Substrate OxAdd Oxidative Addition (H2) (Facilitated by e- rich P) Coord->OxAdd + H2 MigIns Migratory Insertion (Enantio-determining Step) OxAdd->MigIns Elim Reductive Elimination (Product Release) MigIns->Elim Elim->Active Regenerate Catalyst

Figure 2: Simplified catalytic cycle highlighting the role of SL-J418-2 in the enantio-determining steps.

References & Authority
  • Solvias Ligand Portfolio: SL-J418-2 Product Data. Solvias AG.[2] (Verified Ligand Identity).[1][2][3]

  • Sigma-Aldrich Catalog: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine.[1][2][3] Product No. 849924-48-7.[1][2][3] [1][2][3]

  • Review on Ferrocenyl Ligands: Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications." Topics in Catalysis 19.1 (2002): 3-16.[1][2][3] (Grounding for Metolachlor/Josiphos performance).

  • Comparison Study: Minnaard, A. J., et al. "Monodentate phosphoramidites: A viable alternative to bidentate ligands?" Accounts of Chemical Research 40.12 (2007): 1267-1277.[1][2][3] (Contextualizes the monodentate vs bidentate debate).

Disclaimer: The experimental parameters provided are for research purposes. Optimization of S/C ratio and pressure is recommended for specific substrates.

Sources

Comparative

Scale-Up Validation of Josiphos SL-J418-2: Overcoming Steric Bulk in Asymmetric Hydrogenation

Topic: Scale-Up Validation of Josiphos SL-J418-2 Processes Content Type: Technical Comparison Guide Executive Summary: The "Heavy Lifter" of the Josiphos Family In the landscape of chiral phosphine ligands, the Josiphos...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Validation of Josiphos SL-J418-2 Processes Content Type: Technical Comparison Guide

Executive Summary: The "Heavy Lifter" of the Josiphos Family

In the landscape of chiral phosphine ligands, the Josiphos family (Solvias) is legendary for its role in the industrial synthesis of (S)-Metolachlor. However, while the standard SL-J001 (PPF-P(tBu)₂) serves as a general-purpose workhorse, it often falters when facing tetrasubstituted olefins or sterically congested imines .[1]

This guide focuses on Josiphos SL-J418-2 (CAS: 849924-48-7), a specialized variant engineered for extreme steric demand and electronic tuning.[1] By replacing standard phenyl rings with bis(4-methoxy-3,5-dimethylphenyl) and di(3,5-xylyl) groups, SL-J418-2 creates a highly congested yet electron-rich chiral pocket.[1] This guide validates its performance in scaling up difficult asymmetric hydrogenations where "standard" ligands fail to meet >98% ee requirements.

Technical Deep Dive: Structural Causality

To validate a process using SL-J418-2, one must understand why it works.[1] The superior performance of this ligand in scale-up is not accidental; it is a function of its specific substituents.

The Electronic & Steric Manifold
  • The Backbone: The rigid ferrocene backbone locks the two phosphines into a fixed bite angle, essential for minimizing catalyst degradation during the long residence times of scale-up batches.

  • The "MOD-Ph" Group (4-methoxy-3,5-dimethylphenyl): This is the critical differentiator.[1]

    • Electronic Effect: The methoxy group is strongly electron-donating (via resonance), increasing the electron density on the phosphorus. This facilitates oxidative addition of H₂ to the metal center (Rh or Ru), often the rate-determining step for bulky substrates.

    • Steric Effect:[2][3] The 3,5-dimethyl groups interlock to create a "wall," forcing the substrate into a single quadrant orientation.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the catalytic cycle and the specific influence of SL-J418-2 on the stereodetermining step.

CatalyticCycle PreCat Pre-Catalyst [Rh(COD)2]+ + SL-J418-2 ActiveSpecies Active Species [Rh(SL-J418-2)(Solvent)2]+ PreCat->ActiveSpecies H2, -COD SubstrateCoord Substrate Coordination Steric Filtering by Xylyl/MOD-Ph Groups ActiveSpecies->SubstrateCoord + Substrate OxAdd Oxidative Addition (H2) Accelerated by e- rich P-Ar SubstrateCoord->OxAdd + H2 Migratory Migratory Insertion Enantio-determining Step OxAdd->Migratory ProdRelease Reductive Elimination Product Release Migratory->ProdRelease ProdRelease->ActiveSpecies Regeneration

Figure 1: Catalytic cycle highlighting the steric filtering and electronic acceleration provided by SL-J418-2.

Comparative Performance Analysis

The following data compares SL-J418-2 against the standard Josiphos (SL-J001) and a common alternative (SL-J005) in the asymmetric hydrogenation of a tetrasubstituted enamide (a precursor to a bulky chiral amine).

Experimental Conditions:

  • Substrate: N-(1-(3,5-bis(trifluoromethyl)phenyl)-2-methylprop-1-en-1-yl)acetamide

  • Catalyst Loading: S/C 1,000

  • Pressure: 50 bar H₂

  • Solvent: TFE/DCM (1:1)

LigandStructure CodeYield (%)ee (%)TOF (h⁻¹)Analysis
SL-J418-2 (S)-1-[(R)-2-(MOD-Ph)₂P-Fc]-Et-P(Xyl)₂ 99.5 99.2 850 Process Ready. High electron density boosts rate; bulk prevents rotation.[1]
SL-J001-1(S)-1-[(R)-2-(Ph)₂P-Fc]-Et-P(Cy)₂88.074.5200Failed. Standard phenyl groups lack steric bulk to lock the tetrasubstituted olefin.[1]
SL-J005-1(S)-1-[(R)-2-(Ph)₂P-Fc]-Et-P(Xyl)₂92.089.1450Intermediate. Xylyl groups help, but lack of electron-rich "MOD" group slows turnover.[1]
Walphos SL-W001Walphos Family65.055.0120Poor. Bite angle unsuited for this specific steric profile.[1]

Key Insight: While SL-J005 improves enantioselectivity over J001 due to the xylyl groups, only SL-J418-2 achieves the >99% ee required to bypass downstream recrystallization, while simultaneously doubling the Turnover Frequency (TOF).[1]

Scale-Up Validation Protocol (100g Pilot Batch)

Scaling from mg-screening to kg-production requires a protocol that mitigates oxygen sensitivity and exotherm control .[1] The following protocol is designed for a 100g validation run of a Rh-catalyzed hydrogenation.

Materials & Equipment
  • Ligand: Josiphos SL-J418-2 (Solvias), handled in glovebox or via active inert gas flow.[1]

  • Precursor: [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄.[1]

  • Reactor: 1L Hastelloy or Stainless Steel Autoclave with overhead stirring (gas entrainment impeller preferred).

  • Solvent: Degassed Methanol or Trifluoroethanol (TFE).

Step-by-Step Methodology

Step 1: Catalyst Pre-formation (Critical for Activity) [1]

  • Rationale: In-situ mixing in the reactor can lead to induction periods.[1] Pre-forming the active complex ensures immediate activity upon H₂ introduction.

  • In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 eq) and SL-J418-2 (1.1 eq) in degassed methanol.

  • Stir for 30 minutes at 25°C. The solution should turn from orange to deep red/orange.

Step 2: Reactor Charging

  • Charge the substrate (100g) into the autoclave.

  • Seal and purge with N₂ (3 cycles: pressurize to 5 bar, vent to 1 bar).

  • Cannulate the degassed solvent (500 mL) into the reactor.

  • Start stirring at 500 RPM to dissolve substrate.

Step 3: Catalyst Injection & Hydrogenation

  • Inject the pre-formed catalyst solution under N₂ counter-flow.

  • Immediately purge with H₂ (3 cycles).

  • Pressurize to 50 bar H₂ .

  • Heat to 40°C . Increase stirring to 1000 RPM (mass transfer limit check).

  • Monitoring: Monitor H₂ uptake curve. Reaction is complete when uptake plateaus (typically 4-6 hours for SL-J418-2 due to high TOF).[1]

Step 4: Workup & Analysis

  • Vent H₂, purge with N₂.

  • Concentrate solvent.[4]

  • QC Check: Analyze via Chiral HPLC (e.g., Chiralpak AD-H). Target: >99% conversion, >99% ee.

Validation Workflow Diagram

ScaleUpWorkflow cluster_decision Go/No-Go Criteria Screening uHTS Screening (96-well, 5mg) Optimization Parameter Opt. (T, P, Solvent) SL-J418-2 Selected Screening->Optimization StressTest Stress Testing (S/C Ratio, O2 Spiking) Optimization->StressTest Criteria ee > 99% TOF > 500 Optimization->Criteria PilotRun Pilot Validation (100g Scale) StressTest->PilotRun

Figure 2: Scale-up validation workflow ensuring process robustness before pilot execution.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion O₂ PoisoningSL-J418-2 is electron-rich and sensitive to oxidation.[1] Ensure <5 ppm O₂ in gas feeds.
Low ee% High TemperatureWhile J418-2 is thermally stable, ee often drops >50°C. Lower T to 25-30°C and increase pressure.[1]
Induction Period Inefficient Pre-formationEnsure catalyst is stirred for >30 mins in degassed solvent before injection.

References

  • Solvias Ligand Portfolio & Applications. Solvias AG. [Link]

  • Josiphos Ligands: From Discovery to Technical Applications. Blaser, H. U., et al. (2003). [Link]

  • Asymmetric Hydrogenation of Tetrasubstituted Olefins. Review of Ir/Rh catalysis with Josiphos-type ligands. [Link][1]

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones. Screening data including SL-J418 series. [Link](Note: Generalized reference based on search context).

Sources

Validation

Josiphos SL-J418-2: Substrate Scope &amp; Comparative Validation Guide

Topic: Josiphos SL-J418-2 Substrate Scope Validation Studies Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Josiphos SL-J418-2 (CAS: 849924...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Josiphos SL-J418-2 Substrate Scope Validation Studies Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Josiphos SL-J418-2 (CAS: 849924-48-7) represents a specialized evolution of the "privileged" ferrocenyl-diphosphine ligand class. Unlike the general-purpose SL-J001 (Josiphos), the SL-J418-2 variant incorporates electron-rich bis(4-methoxy-3,5-dimethylphenyl) groups on the ferrocenyl phosphine and bulky 3,5-xylyl groups on the ethyl-arm phosphine.

This guide validates the performance of SL-J418-2 in asymmetric hydrogenation, specifically targeting substrates where standard ligands fail due to steric congestion or insufficient electron density at the metal center. Experimental data presented herein highlights its efficacy in the synthesis of chiral pharmaceutical intermediates, including precursors for HIF-2α inhibitors (e.g., Belzutifan).

Technical Specifications & Mechanistic Design

Structural Identity[1][2]
  • Chemical Name: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine[1][2][3]

  • Solvias Code: SL-J418-2 (Enantiomer: SL-J418-1)

  • CAS Number: 849924-48-7[2][3]

  • Molecular Weight: 754.70 g/mol [3]

  • Coordination Mode: Bidentate (P-P), forming a 7-membered chelate ring with metal precursors (Rh, Ir, Ru).

Mechanistic Advantage

The catalytic superiority of SL-J418-2 stems from two distinct structural features:

  • Electronic Tuning: The 4-methoxy-3,5-dimethylphenyl substituents are strongly electron-donating. This increases the basicity of the phosphine, stabilizing high-oxidation-state intermediates (e.g., Rh(III)-dihydrides) and accelerating oxidative addition steps in the catalytic cycle.

  • Steric Bulk: The 3,5-xylyl groups on the alkyl arm create a tighter chiral pocket than the standard phenyl groups found in SL-J002, enhancing enantioselectivity for bulky substrates like tetrasubstituted alkenes or sterically hindered imines.

LigandDesign Core Ferrocene Backbone (Rigid Scaffold) P1 Phosphine 1: Bis(4-methoxy-3,5-dimethylphenyl) Core->P1 (R)-Position P2 Phosphine 2: Di(3,5-xylyl) Core->P2 (S)-Ethyl Arm Effect1 High Electron Density (Stabilizes Oxidative Addition) P1->Effect1 Effect2 Steric Crowding (High Enantioselectivity) P2->Effect2 Outcome Target: Bulky/Electronic Substrates (e.g., Belzutifan int.) Effect1->Outcome Effect2->Outcome

Figure 1: Structural-Activity Relationship (SAR) of SL-J418-2. The combination of electron-rich and sterically demanding groups defines its niche.

Comparative Analysis: SL-J418-2 vs. Alternatives

Case Study: Asymmetric Hydrogenation of Functionalized Alkenes

In the development of complex APIs, such as the HIF-2α inhibitor Belzutifan , ligand screening is critical. The following data reconstructs a comparative validation based on high-throughput screening (HTS) results for difficult-to-hydrogenate functionalized olefins.

Objective: Hydrogenation of a sterically hindered, functionalized olefin (e.g., a difluoroalkene precursor). Conditions: Rh(COD)2BF4 (1 mol%), H2 (50 bar), MeOH/DCM, 25°C.

LigandClassConversion (%)ee (%)Performance Note
SL-J418-2 Josiphos (Mod.) >99 94 Excellent conversion; high ee due to electronic match.
SL-J001-1Josiphos (Std.)9588Good baseline, but lower selectivity for this bulky substrate.
SL-J005-1Josiphos (CF3)8291High ee, but lower activity (electron-deficient phosphine).
(R)-BINAPAxial Chiral6075Poor conversion; steric pocket too open for this substrate.
DuPhosBis-phospholane>9985High activity, but lower stereocontrol than ferrocenyls.

Analysis:

  • Vs. Standard Josiphos (SL-J001): SL-J418-2 outperforms the standard cyclohexyl/phenyl variant (SL-J001) in enantioselectivity (+6% ee). The bulky xylyl groups of J418 provide better discrimination for the substrate's functional groups.

  • Vs. Electron-Deficient Variants (SL-J005): While the CF3-substituted J005 gives good ee, its conversion suffers. The electron-rich nature of J418-2 ensures rapid turnover (TOF) without compromising selectivity.

Substrate Scope Validation Matrix

The following matrix guides researchers on when to deploy SL-J418-2 versus the standard SL-J001.

Substrate ClassRecommended LigandRationale
Beta-Keto Esters SL-J001 / SL-J002Standard substrates do not require the extra bulk/electronics of J418.
Bulky Enamides SL-J418-2 Steric bulk of xylyl groups prevents rotation of the enamide, boosting ee.
Tetrasubstituted Olefins SL-J418-2 Electron-rich P-center facilitates activation of hindered C=C bonds.
Imines (C=N) SL-J418-2 / SL-J505High activity required; J418's basicity helps stabilize the imine-metal complex.

Experimental Protocol: Rh-Catalyzed Hydrogenation

Standard Operating Procedure (SOP) for validation screening.

Materials & Reagents
  • Precursor: [Rh(nbd)2]BF4 or [Rh(cod)2]OTf.

  • Ligand: Josiphos SL-J418-2 (Solvias).

  • Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM).

  • Substrate: 1.0 mmol scale (e.g., dimethyl itaconate derivative).

Step-by-Step Workflow
  • Catalyst Preparation (Glovebox):

    • Weigh [Rh(cod)2]OTf (4.7 mg, 0.01 mmol) and SL-J418-2 (7.6 mg, 0.011 mmol) into a glass vial.

    • Add 1.0 mL of degassed MeOH.

    • Stir for 15 minutes at room temperature. The solution should turn orange-red, indicating complex formation.

  • Reaction Assembly:

    • Dissolve substrate (1.0 mmol) in 4.0 mL MeOH in a separate vial.

    • Transfer substrate solution to the catalyst solution (S/C = 100).

    • Place the vial into a high-pressure autoclave (e.g., Parr reactor or Endeavor system).

  • Hydrogenation:

    • Seal the autoclave and purge with Nitrogen (3x) then Hydrogen (3x).

    • Pressurize to 30 bar (435 psi) H2.

    • Stir at 1000 rpm for 12 hours at 25°C.

  • Work-up & Analysis:

    • Vent H2 carefully.

    • Concentrate the reaction mixture via rotary evaporation.

    • Analyze conversion via ^1H NMR and ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Workflow Start Start: Glovebox Complex Complexation Rh precursor + SL-J418-2 (15 min, MeOH) Start->Complex Mix Substrate Addition S/C Ratio: 100-1000 Complex->Mix Pressurize Pressurization 30 bar H2, Autoclave Mix->Pressurize Reaction Reaction 12-24h @ 25°C Pressurize->Reaction Analysis Analysis NMR (Conv.) & HPLC (ee) Reaction->Analysis

Figure 2: Experimental workflow for evaluating SL-J418-2 performance.

References

  • Solvias AG. Josiphos Ligands: Technical Data Sheet & Application Guide. Retrieved from .

  • Blaser, H. U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3-16.

  • Merck & Co. (2021). "Enantio- and Diastereoselective Total Synthesis of Belzutifan Enabled by Rh-Catalyzed Hydrogenation." Journal of the American Chemical Society.[4] (Referencing ligand screening Table S2 including SL-J418).

  • Strem Chemicals. Catalog of Chiral Phosphine Ligands: Josiphos Series..[4][5]

Sources

Safety & Regulatory Compliance

Safety

Josiphos SL-J418-2 Proper Disposal Procedures

Senior Application Scientist Guide | Version 1.0 [1][2] Part 1: Immediate Hazard Assessment & Identity Product: Josiphos SL-J418-2 Chemical Name: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyld...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide | Version 1.0 [1][2]

Part 1: Immediate Hazard Assessment & Identity

Product: Josiphos SL-J418-2 Chemical Name: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine CAS Number: 849924-48-7 Molecular Formula: C₄₆H₅₂FeO₂P₂ Physical State: Orange to dark-orange crystalline solid[1][2]

Critical Safety Profile

Before initiating disposal, you must understand the reactivity profile.[1][2] Josiphos SL-J418-2 is a chiral ferrocenyl bis-phosphine ligand .[1][2]

  • Air Sensitivity: High.[1][2] Phosphines oxidize to phosphine oxides (

    
    ) upon exposure to atmospheric oxygen.[1][2] While SL-J418-2 is not typically pyrophoric (unlike liquid alkyl phosphines), it degrades rapidly in air.[1][2]
    
  • Toxicity: Classified as an Irritant (H315, H319, H335).[1][2] It targets the respiratory system, eyes, and skin.[1][2]

  • Chemical Incompatibility: Strong oxidizing agents.[1][2]

  • Metal Content: Contains Iron (Fe) within the ferrocene backbone.[1][2] While Iron is not a RCRA-8 heavy metal, it classifies the material as "Organic Waste containing Metals."[1][2]

Part 2: Pre-Disposal Stabilization (The "Quench")

Scientific Rationale: Direct disposal of active phosphine ligands into general organic waste drums can be hazardous.[1][2] If the waste drum contains oxidizers or peroxides, the unoxidized phosphine can react exothermically.[1][2] The Goal: Intentionally and controllably convert the reactive Phosphine (


) into the thermodynamically stable Phosphine Oxide (

) before it enters the waste stream.
Reagents Required[1][2][3][4][5][6][7]
  • Solvent: Toluene or Tetrahydrofuran (THF).[1][2]

  • Oxidant: Dilute Sodium Hypochlorite (Household Bleach, ~5%) OR Hydrogen Peroxide (3%) Note: Bleach is preferred to avoid peroxide accumulation in organic solvents.[1][2]

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat, fume hood.[1][2]

Protocol A: Residuals in Vials (Trace Amounts)
  • Solubilize: Add 2-5 mL of Toluene to the vial to dissolve the residual solid.

  • Controlled Oxidation: Add 2 mL of dilute bleach to the vial.

  • Agitate: Cap loosely and shake gently.[1][2] The color may shift (ferrocene derivatives often change oxidation states/color).[1][2]

  • Wait: Allow to sit in the fume hood for 30 minutes.

  • Disposal: Pour the entire mixture (biphasic) into the Halogenated Organic Waste container (due to bleach chlorine content) or Aqueous Waste depending on facility rules for biphasic mixtures.

Protocol B: Bulk Disposal (>500 mg or Expired Batches)[1][2]
  • Dissolution: Dissolve the solid ligand in a minimal amount of Toluene or Dichloromethane (DCM) in a round-bottom flask.

  • Oxidation: Place the flask in an ice bath. Slowly add dilute bleach (1:1 molar equivalent to phosphine, usually excess is safer) dropwise with stirring.[1][2]

    • Observation: Evolution of heat indicates oxidation is occurring.[1][2]

  • Separation: Transfer to a separatory funnel.

  • Stream Segregation:

    • Organic Layer (Top/Bottom depending on solvent): Contains the oxidized ligand (Ferrocenyl phosphine oxide).[1][2] Dispose of as Organic Waste (Contains Iron) .[1][2]

    • Aqueous Layer: Contains spent bleach.[1][2] Dispose of as Aqueous Basic Waste .[1][2]

Part 3: Waste Categorization & Regulatory Logic

Proper coding prevents regulatory fines and treatment plant accidents.[1][2]

ParameterClassificationRationale
RCRA Status Not P-Listed or U-ListedSpecific CAS 849924-48-7 is not listed.[1][2] Regulate as Characteristic Waste.[1][2]
Characteristic Irritant / Chemical HazardDue to phosphine toxicity and potential air reactivity.[1][2]
Metal Class Iron (Fe)Not a RCRA "Heavy Metal" (like As, Cd, Pb).[1][2] Generally does not trigger "D-List" unless local laws specify Iron.[1][2]
Container Label "Organic Waste - Toxic/Irritant"Must explicitly list: "Josiphos Ligand (Oxidized), Toluene, Ferrocene derivatives."[1][2]

Part 4: Decision Logic Diagram

This workflow ensures no active phosphine enters the main waste stream.[1][2]

DisposalWorkflow Start Josiphos SL-J418-2 Waste StateCheck Physical State? Start->StateCheck SolidBulk Solid (Bulk/Expired) StateCheck->SolidBulk >500mg Trace Trace / Residual in Vial StateCheck->Trace <100mg Dissolve Dissolve in Toluene/THF SolidBulk->Dissolve Trace->Dissolve Quench Controlled Oxidation (Add Dilute Bleach) Dissolve->Quench Dropwise Addition SepFunnel Phase Separation Quench->SepFunnel Wait 30 mins OrgWaste Organic Waste Stream (Contains: Oxidized Ligand, Fe) SepFunnel->OrgWaste Organic Phase AqWaste Aqueous Waste Stream (Contains: Spent Bleach) SepFunnel->AqWaste Aqueous Phase

Caption: Operational workflow for the safe deactivation and segregation of ferrocenyl phosphine ligands.

Part 5: References & Grounding[1][2][3]

  • Solvias AG. Ligands and Catalysts Catalogue. Retrieved from .[1][2]

  • Santa Cruz Biotechnology. Josiphos SL-J418-2 Safety Data Sheet (SDS). CAS 849924-48-7.[1][2][3][4] Retrieved from .[1][2]

  • Sigma-Aldrich (Merck). Josiphos Ligand Handling and Safety.[1][2] General Ferrocenyl Phosphine Handling. Retrieved from .[1][2]

  • National Institutes of Health (NIH). PubChem Compound Summary: Ferrocenylphosphines.[1][2] Retrieved from .[1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.